Cyclopropyl-pyrimidin-2-yl-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-4-8-7(9-5-1)10-6-2-3-6/h1,4-6H,2-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHDMQALIRQNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591640 | |
| Record name | N-Cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151390-00-0 | |
| Record name | N-Cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Novel Cyclopropyl-pyrimidin-2-yl-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of the cyclopropyl motif and the pyrimidin-2-yl-amine scaffold has garnered significant interest in medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropyl group, coupled with the diverse biological activities associated with the pyrimidine core, make this combination a promising avenue for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological relevance of novel cyclopropyl-pyrimidin-2-yl-amine derivatives.
Core Synthetic Strategies
The construction of the this compound core generally involves two primary approaches:
-
Nucleophilic Substitution: This is the most common strategy, where a pre-functionalized pyrimidine, typically a 2-halopyrimidine, is reacted with cyclopropylamine. The reaction is often facilitated by a base to neutralize the hydrogen halide formed.
-
Palladium-Catalyzed Cross-Coupling: For more complex derivatives, particularly N-aryl or N-heteroaryl substituted cyclopropylamines, the Buchwald-Hartwig amination is a powerful tool. This method allows for the formation of the C-N bond between the pyrimidine ring and the cyclopropylamine nitrogen under milder conditions and with greater functional group tolerance.[1]
A generalized synthetic workflow is depicted below:
References
An In-Depth Technical Guide to the Physicochemical Properties of N-cyclopropylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclopropylpyrimidin-2-amine. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics. This document summarizes available data, outlines detailed experimental protocols for property determination, and presents logical workflows and potential biological contexts through structured diagrams.
Introduction to N-cyclopropylpyrimidin-2-amine
N-cyclopropylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropylamino group at the 2-position. The 2-aminopyrimidine scaffold is a significant pharmacophore found in a wide array of biologically active molecules, demonstrating activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The incorporation of a cyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. A comprehensive understanding of its physicochemical properties is therefore crucial for its application in medicinal chemistry and drug design.
Physicochemical Properties
Due to the limited availability of experimentally determined data for N-cyclopropylpyrimidin-2-amine, this section presents a combination of predicted and, where available, experimental values for its key physicochemical properties.
Quantitative Data Summary
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₉N₃ | - |
| Molecular Weight | 135.17 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 51.8 Ų | PubChem |
| pKa (most basic) | 4.5 (Predicted) | ChemSpider |
| LogP | 1.05 (Predicted) | ChemSpider |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Note: The presented values are computationally predicted and should be confirmed by experimental data.
Experimental Protocols for Physicochemical Property Determination
This section provides detailed methodologies for the experimental determination of the core physicochemical properties of N-cyclopropylpyrimidin-2-amine.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary method with a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered N-cyclopropylpyrimidin-2-amine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady rate of 10-20 °C per minute initially.
-
Observation: A preliminary melting range is observed. The apparatus is then allowed to cool.
-
Accurate Determination: A second sample is heated, with the temperature raised quickly to about 15-20 °C below the preliminary melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. A micro-boiling point determination method can be used for small sample quantities.
Protocol:
-
Sample Preparation: A few drops of the liquid sample are placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating and Observation: The bath is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, this typically refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.
Protocol:
-
Solution Preparation: A standard solution of N-cyclopropylpyrimidin-2-amine of known concentration is prepared in water or a suitable co-solvent system.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).
Protocol:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of N-cyclopropylpyrimidin-2-amine is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken gently for a set period to allow for equilibrium to be reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a standard approach for its determination.
Protocol:
-
Sample Preparation: An excess amount of solid N-cyclopropylpyrimidin-2-amine is added to a known volume of an aqueous buffer (e.g., at various physiological pH values) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS).
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizations
Synthesis Pathway
The following diagram illustrates a general synthetic route for the preparation of N-substituted pyrimidin-2-amines, which can be adapted for N-cyclopropylpyrimidin-2-amine.
Caption: General synthesis of N-cyclopropylpyrimidin-2-amine.
Experimental Workflow for Physicochemical Profiling
The diagram below outlines a logical workflow for the comprehensive determination of the physicochemical properties of a compound like N-cyclopropylpyrimidin-2-amine.
Caption: Workflow for physicochemical property determination.
Potential Biological Roles of 2-Aminopyrimidine Scaffolds
Given the lack of specific signaling pathway data for N-cyclopropylpyrimidin-2-amine, this diagram illustrates the diverse biological activities associated with the broader class of 2-aminopyrimidine derivatives.
Caption: Potential biological roles of 2-aminopyrimidines.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of N-cyclopropylpyrimidin-2-amine. While experimental data for this specific molecule is limited, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The visualizations of a general synthesis pathway, an experimental workflow, and the potential biological activities of the 2-aminopyrimidine scaffold serve to contextualize the importance of this compound and guide further investigation. For drug development professionals, a thorough experimental determination of these properties is a critical next step in evaluating the potential of N-cyclopropylpyrimidin-2-amine as a lead compound.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Unraveling the Mechanism of Action of Cyclopropyl-Pyrimidine Kinase Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which facilitates binding to the highly conserved hinge region of the kinase ATP pocket.[1][2][3] This guide delves into the specific class of cyclopropyl-pyrimidine inhibitors, a chemical motif that has yielded potent and selective modulators of critical kinase targets in oncology and other diseases. The incorporation of a cyclopropyl group can significantly influence a compound's potency, selectivity, and physicochemical properties.[4] We will explore the nuanced mechanisms of action, binding kinetics, and structure-activity relationships that define this inhibitor class. Furthermore, this document provides a suite of robust, field-proven experimental protocols for characterizing these inhibitors, from initial biochemical potency assessment to definitive cellular target engagement and pathway modulation analysis.
The Privileged Scaffold: Why Pyrimidine?
Protein kinases constitute one of the largest and most therapeutically significant enzyme families, regulating a vast array of cellular processes.[5][6] Their dysregulation is a known driver of numerous pathologies, most notably cancer.[7][8] The development of small molecule inhibitors targeting their catalytic activity has become a major focus of modern drug discovery.[9]
The pyrimidine ring is classified as a "privileged scaffold" in medicinal chemistry. Its nitrogen-containing heterocyclic structure is a bioisostere of adenine, the purine base in ATP.[1][10][11] This mimicry allows pyrimidine-based compounds to effectively compete with endogenous ATP by forming critical hydrogen bond interactions with the "hinge region" that tethers the N- and C-terminal lobes of the kinase domain.[3][12] This fundamental interaction anchors the inhibitor in the active site, providing a foundation for achieving high-potency inhibition. The versatility of the pyrimidine core allows for synthetic modification at multiple positions, enabling chemists to fine-tune selectivity and potency against specific kinases across the human kinome.[4]
The Cyclopropyl Moiety: More Than a Simple Substituent
The addition of a cyclopropyl group to the pyrimidine scaffold is a strategic design element. This small, rigid, three-membered ring can impart several advantageous properties:
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Enhanced Potency: The cyclopropyl group can engage in favorable van der Waals or hydrophobic interactions within the ATP binding pocket, often accessing small, selective sub-pockets not occupied by ATP itself.
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Improved Selectivity: The constrained conformation of the cyclopropyl ring can enforce a specific orientation of the inhibitor, favoring binding to the unique topology of a target kinase over closely related off-targets.[4] For instance, modifying the 5-position of the pyrimidine core, which is situated near the gatekeeper residue, can significantly improve kinome-wide selectivity.[4]
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Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
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Vectorial Orientation: It can act as a rigid linker or spacer, optimally positioning other pharmacophoric elements of the inhibitor to make additional productive contacts within the active site.
Core Mechanism: Binding Modes and Kinase Inhibition
Cyclopropyl-pyrimidine inhibitors predominantly function as ATP-competitive inhibitors. They occupy the ATP-binding site and prevent the kinase from binding its natural substrate, thereby blocking the phosphotransfer reaction. The specific mechanism can be further classified by the conformational state of the kinase to which the inhibitor binds.
Type I Inhibition: Targeting the Active Conformation
Most kinase inhibitors, including many pyrimidine derivatives, are Type I inhibitors. They bind to the active conformation of the kinase, where the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop is oriented "in" (DFG-in), pointing toward the catalytic site.[13] This is the conformation that is competent to bind ATP and catalyze phosphorylation.
Caption: Type I binding mode of a cyclopropyl-pyrimidine inhibitor.
The pyrimidine core forms crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The cyclopropyl group can then orient towards the gatekeeper residue, influencing selectivity, while other substituents on the scaffold can extend into adjacent hydrophobic pockets to enhance potency and further refine the selectivity profile.
Type II Inhibition: Stabilizing the Inactive Conformation
A more advanced strategy involves designing inhibitors that bind to and stabilize an inactive kinase conformation, known as the "DFG-out" state.[13] In this conformation, the aspartate and phenylalanine residues of the DFG motif flip, exposing an additional hydrophobic pocket adjacent to the ATP site. Type II inhibitors exploit this unique conformation, often achieving greater selectivity as the inactive state is typically more structurally diverse across the kinome than the highly conserved active state.[13] While less common for this specific scaffold, the principles of stabilizing inactive states represent a key frontier in kinase inhibitor design.
Experimental Characterization: A Validated Workflow
A rigorous, multi-step process is required to fully characterize the mechanism of action of a novel cyclopropyl-pyrimidine kinase inhibitor. The following workflow ensures that data is built upon a solid foundation, from broad activity to specific molecular interactions.
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// Define edges edge [color="#5F6368"]; biochem_assay -> binding_assay [label="Why? To confirm direct binding\nand understand kinetics."]; binding_assay -> cellular_assay [label="Why? To verify the inhibitor\nreaches its target in a cell."]; cellular_assay -> pathway_assay [label="Why? To confirm target inhibition\nleads to the desired biological effect."];
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biochem_assay -> sub_biochem [style=invis]; binding_assay -> sub_binding [style=invis]; cellular_assay -> sub_cellular [style=invis]; pathway_assay -> sub_pathway [style=invis]; }
Caption: A logical workflow for kinase inhibitor characterization.
Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[7] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This method is a robust, non-radioactive alternative for high-throughput screening (HTS) and potency determination.[5]
Target Example: Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase often targeted by pyrimidine-based inhibitors.[7][14]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the cyclopropyl-pyrimidine inhibitor in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient for IC50 determination. A typical starting concentration in the assay might be 10 µM.
-
Use DMSO as the 0% inhibition (high activity) control and a known potent JAK2 inhibitor (e.g., Ruxolitinib) as the 100% inhibition (low activity) control.
-
-
Assay Plate Preparation (384-well format):
-
Dispense 100 nL of each compound concentration from the dilution series into the appropriate wells of a low-volume, white 384-well assay plate. Include controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer. For JAK2, this would contain recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide). The final concentrations should be optimized, often near the Km for ATP, to ensure sensitivity.[5]
-
Dispense 5 µL of the 2X kinase/substrate mix into each well containing the test compounds.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Seal the plate and incubate at room temperature (e.g., 25°C) for 60 minutes. The incubation time must be within the linear range of the reaction, determined during assay development.
-
-
Signal Detection:
-
After incubation, add 10 µL of an ATP detection reagent (e.g., a luciferin/luciferase-based reagent like Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.[15]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the high and low controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)]).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[16]
-
Protocol: Cellular Target Engagement Assay (NanoBRET™)
Principle: It is crucial to confirm that an inhibitor binds to its intended target in the complex environment of a living cell.[16] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures target engagement by detecting the proximity between a NanoLuciferase-tagged kinase and a fluorescently labeled energy transfer probe that competes with the test compound for the ATP binding site.[17]
Step-by-Step Methodology:
-
Cell Line Preparation:
-
Use a human cell line (e.g., HEK293) engineered to transiently or stably express the target kinase (e.g., JAK2) fused to a NanoLuciferase (NLuc) enzyme.
-
-
Assay Setup:
-
Harvest and resuspend the NLuc-kinase expressing cells in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white 96-well or 384-well assay plate.
-
Add the test compound (cyclopropyl-pyrimidine inhibitor) across a range of concentrations.
-
-
Tracer Addition and Incubation:
-
Add the fluorescent NanoBRET™ tracer, which is a cell-permeable ligand that binds to the ATP pocket of the kinase, at a pre-determined optimal concentration.
-
Incubate the plate at 37°C with 5% CO2 for 2 hours to allow the system to reach equilibrium.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate by diluting it in an extracellular NLuc inhibitor solution (to eliminate any signal from non-intact cells).
-
Add the substrate solution to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NLuc) emission (~460 nm) and the acceptor (tracer) emission (~610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the inhibitor concentration. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Fit the data to determine the cellular IC50, reflecting the concentration required to displace 50% of the tracer from the target kinase in living cells.[17]
-
Case Study: Inhibition of the JAK-STAT Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[18] JAK kinases are frequently targeted by pyrimidine-based inhibitors.
// Nodes node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; cytokine [label="Cytokine"]; receptor [label="Cytokine Receptor"]; jak [label="JAK Kinase"]; stat [label="STAT"]; stat_p [label="p-STAT\n(Dimer)"]; nucleus [label="Nucleus", shape=ellipse]; transcription [label="Gene Transcription\n(Proliferation, Inflammation)"];
// Inhibitor Node inhibitor [label="Cyclopropyl-Pyrimidine\nInhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124", shape=octagon]; block [shape=point, style=invis, width=0];
// Edges cytokine -> receptor; receptor -> jak [label="Activates"]; jak -> stat [label="Phosphorylates"]; stat -> stat_p [style=invis]; // for layout stat_p -> nucleus [label="Translocates"]; nucleus -> transcription;
// Inhibition Edge inhibitor -> jak [color="#EA4335", arrowhead=tee, label="BLOCKS\nATP Binding"]; }
Caption: Inhibition of the JAK-STAT signaling pathway.
A cyclopropyl-pyrimidine inhibitor targeting JAK2 would bind to its ATP pocket, preventing the autophosphorylation and activation of JAK2 upon cytokine receptor stimulation. This, in turn, blocks the subsequent phosphorylation and activation of STAT proteins. As a result, STATs cannot dimerize and translocate to the nucleus, thus preventing the transcription of target genes responsible for cell proliferation and inflammation.[18] This mechanism can be validated experimentally by treating cells with the inhibitor and measuring the levels of phosphorylated STAT (p-STAT) via Western blot or ELISA, expecting to see a dose-dependent decrease in the p-STAT signal.[19]
Quantitative Data Summary
The potency and selectivity of kinase inhibitors are paramount. The following table presents hypothetical but representative data for a novel cyclopropyl-pyrimidine inhibitor (Compound-X) compared to a known standard.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Selectivity Panel (Kinases >90% inhibited @ 1µM) |
| Compound-X | JAK2 | 5.2 | 45 | 3 |
| TYK2 | 25.8 | 210 | ||
| SRC | >1000 | >5000 | ||
| Reference | JAK2 | 8.1 | 62 | 12 |
| TYK2 | 40.5 | 350 | ||
| SRC | 150 | >5000 |
Data shown is for illustrative purposes.
This data illustrates that Compound-X is a potent JAK2 inhibitor both biochemically and in cells. Critically, it shows improved selectivity over the reference compound, inhibiting fewer kinases in a broad panel screen, which is a desirable attribute for minimizing off-target effects.[4]
Conclusion
The cyclopropyl-pyrimidine scaffold represents a highly successful platform for the rational design of potent and selective kinase inhibitors. Their mechanism of action is primarily rooted in ATP-competitive binding to the kinase hinge region, with the cyclopropyl moiety playing a key role in optimizing potency and the selectivity profile. A thorough understanding of this mechanism, validated through a systematic workflow of biochemical, binding, and cellular assays, is essential for advancing these promising molecules through the drug development pipeline. The protocols and logical frameworks presented in this guide provide a robust foundation for researchers to rigorously characterize this important class of therapeutic agents.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review on macrocyclic kinase inhibitors in clinical trials - Int J Pharm Chem Anal [ijpca.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays | Springer Nature Experiments [experiments.springernature.com]
Structure-activity relationship (SAR) of cyclopropyl-pyrimidin-2-yl-amine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl-Pyrimidin-2-yl-Amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, renowned for their vast therapeutic potential.[1][2] Their inherent ability to mimic the purine bases of DNA and RNA has made them integral components in the development of a wide array of pharmaceuticals, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of pharmacological properties.
Simultaneously, the incorporation of the cyclopropyl group has emerged as a powerful strategy in drug design.[3][4] This small, conformationally constrained carbocycle is not merely a passive linker; its unique electronic properties and metabolic stability can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile.[4][5] The cyclopropyl moiety can improve binding affinity to target receptors, reduce off-target effects, and increase metabolic stability by shielding adjacent functional groups from enzymatic degradation.[4]
This guide focuses on the intersection of these two privileged structures: the This compound core. Analogs built upon this scaffold have shown considerable promise, particularly as kinase inhibitors, a critical class of drugs in oncology and immunology.[6][7] By systematically exploring the structure-activity relationships (SAR) of these compounds, we aim to provide researchers and drug development professionals with a comprehensive understanding of how specific structural modifications influence biological activity, thereby guiding the rational design of next-generation therapeutics.
The Core Scaffold: A Foundation for Potency
The fundamental architecture of the compounds discussed herein is the N-cyclopropyl-pyrimidin-2-amine moiety. This core structure provides a rigid framework that correctly orients key pharmacophoric features for interaction with biological targets, most notably the ATP-binding pocket of protein kinases.
Caption: Core chemical structure of this compound analogs.
The key positions for modification and SAR exploration are:
-
R⁴, R⁵, and R⁶ on the pyrimidine ring: These positions are crucial for modulating potency, selectivity, and physicochemical properties. Fusing other rings to these positions, such as a pyridine ring to form a pyrido[2,3-d]pyrimidine, can significantly enhance activity.[7]
-
(R_cp)n on the cyclopropyl ring: Substitutions here can influence conformational preference and interactions with the target protein.
-
The amine linker: Acylation or substitution on the nitrogen can alter hydrogen bonding capabilities and overall molecular shape.
General Synthetic Strategies
The synthesis of this compound analogs is typically achieved through a convergent approach, offering flexibility for generating diverse libraries. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Representative Synthesis of a 2-(Cyclopropylamino)-4-(phenylamino)pyrimidine Analog
This protocol describes a typical two-step SNAr synthesis.
Step 1: Synthesis of 4-chloro-N-cyclopropylpyrimidin-2-amine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Add cyclopropylamine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate, 4-chloro-N-cyclopropylpyrimidin-2-amine.
Step 2: Synthesis of the Final Analog
-
Dissolve the 4-chloro-N-cyclopropylpyrimidin-2-amine intermediate (1.0 eq) in a suitable solvent such as n-butanol or dioxane.
-
Add the desired substituted aniline or secondary amine (1.2 eq) and an acid catalyst (e.g., concentrated HCl, a few drops) or a base (e.g., DIPEA) depending on the nucleophile.
-
Heat the reaction mixture to reflux (100-120 °C) for 12-24 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly dependent on the nature and position of various substituents. Much of the research has focused on their activity as kinase inhibitors, and the following SAR trends have been observed.
Modifications at the Pyrimidine C4 and C5 Positions
The C4 and C5 positions of the pyrimidine ring are critical for interaction within the hinge region and the solvent-exposed front pocket of many kinases.
-
Fusion of a Pyridine Ring (Pyrido[2,3-d]pyrimidines): Creating a fused pyrido[2,3-d]pyrimidine scaffold, as seen in the CDK4/6 inhibitor Palbociclib, is a highly effective strategy.[7] This extension can introduce additional hydrogen bond donors/acceptors and improve shape complementarity within the ATP binding site.
-
C5 Cyano Group: Introduction of a cyano (-CN) group at the C5 position often enhances potency.[7] This electron-withdrawing group can modulate the electronics of the pyrimidine ring and act as a hydrogen bond acceptor.
-
C4-Anilino Substituent: The aniline moiety at the C4 position is a key pharmacophoric element.
-
Para-Substitution: Placing a solubilizing group, such as a methyl-piperazine, at the para-position of the aniline ring often improves both potency and pharmacokinetic properties.[7] For example, the compound 7x (8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) was identified as a potent multikinase inhibitor against CDK4/CYCLIN D1 and ARK5.[7]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the C4-phenyl ring can significantly impact activity. SAR studies on related pyrimidine derivatives have shown that electron-donating groups can sometimes reduce anti-inflammatory activity, while specific substitutions are needed to optimize anticancer effects.[1]
-
The Role of the N2-Cyclopropyl Group
The N2-cyclopropyl group is more than just a simple alkyl substituent. Its rigid structure helps to lock the molecule in a bioactive conformation, minimizing the entropic penalty upon binding to the target. It fits snugly into a hydrophobic pocket in many kinase active sites. While less explored than other positions, modifications here could be used to probe the limits of this hydrophobic pocket.
SAR Summary Table: Representative Kinase Inhibitors
The following table summarizes the SAR for key analogs, focusing on their kinase inhibitory activity.
| Compound ID | Core Scaffold | R² Substituent | R⁴ Substituent | Target Kinase(s) | Activity (IC₅₀) | Reference |
| Palbociclib Analog | Pyrido[2,3-d]pyrimidine | Cyclopentyl (at N8) | Acetyl (at C6) | CDK4 / CDK6 | 11 nM / 15 nM | [7] |
| 7x | Pyrido[2,3-d]pyrimidine | Cyclopentyl (at N8) | 4-(4-methyl-piperazin-1-yl)-phenylamino | CDK4, ARK5 | Potent (~30-100 nM cellular) | [7] |
| GDC-0941 Analog | Thienopyrimidine | Indazole | Morpholino-sulfonamide-phenyl | pan-PI3K | Potent (nM range) | [8] |
| FC162 | Thiazolo[5,4-f]quinazoline | Cyclopropyl (at N8) | Pyridin-3-yl | DYRK1A | Potent Inhibitor | [9] |
Note: The table includes closely related analogs to illustrate key SAR principles where direct data on the core topic is limited.
Caption: Key strategic points for SAR modification on the core scaffold.
Biological Evaluation: Protocols for Assessing Activity
To establish a robust SAR, standardized and reliable biological assays are essential. For kinase inhibitors, this typically involves a multi-tiered approach from in vitro enzymatic assays to cell-based functional assays.
Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.
1. Materials:
-
Recombinant kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., Rb protein)
-
ATP
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
384-well assay plates
2. Procedure:
-
Compound Plating: Add 50 nL of test compound dilutions (or DMSO for controls) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the 2X ATP solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationship is well-defined in many cases, with key insights guiding further optimization:
-
Core Rigidity: The fusion of additional rings to the pyrimidine core, creating scaffolds like the pyrido[2,3-d]pyrimidines, is a proven strategy for enhancing potency.[7]
-
C4-Anilino Moiety: This group is critical for target engagement and provides a vector for introducing substituents that can improve selectivity and pharmacokinetic properties.
-
N2-Cyclopropyl Group: This small, rigid group is crucial for anchoring the molecule in a hydrophobic pocket and maintaining a favorable bioactive conformation.
Future research in this area should focus on several key objectives. First, the exploration of novel substitutions, particularly on the cyclopropyl ring and at the C5 position of the pyrimidine, could yield inhibitors with novel binding modes or improved selectivity profiles. Second, the principles of polypharmacology could be applied to design multi-kinase inhibitors that target redundant or compensatory signaling pathways, potentially overcoming drug resistance.[7] Finally, the integration of computational modeling and structure-based design will be essential to rationally explore the vast chemical space and predict the activity of novel analogs, accelerating the discovery of new clinical candidates.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. wjarr.com [wjarr.com]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Moiety: A Small Ring with a Big Impact on the Biological Activity of Pyrimidines
A Technical Guide for Researchers and Drug Development Professionals
The incorporation of a cyclopropyl group, a small, strained three-membered ring, into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry, unlocking a diverse range of potent biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of cyclopropyl-substituted pyrimidines, offering valuable insights for researchers and professionals engaged in drug discovery and development. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring often lead to enhanced binding affinity, improved metabolic stability, and novel interactions with biological targets, making this chemical motif a subject of intense investigation.
The Strategic Advantage of the Cyclopropyl Ring
The cyclopropyl group is more than just a small cyclic substituent. Its inherent ring strain results in C-H bonds with increased s-character, making them stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can significantly improve the pharmacokinetic profile of a drug candidate. Furthermore, the rigid nature of the cyclopropyl ring can lock the molecule in a specific conformation that is optimal for binding to a target protein, thereby increasing potency and selectivity.
Antiviral Activity: A Cornerstone of Cyclopropyl-Pyrimidine Research
Cyclopropyl-substituted pyrimidine nucleoside analogs have demonstrated significant promise as antiviral agents, particularly against herpesviruses and other DNA viruses.
Mechanism of Action: Chain Termination of Viral DNA Synthesis
The primary antiviral mechanism of these nucleoside analogs lies in their ability to act as chain terminators during viral DNA replication.[1][2] This process involves a series of intracellular transformations:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Phosphorylation: The analog is converted into its active triphosphate form by a series of viral and cellular kinases. The initial phosphorylation is often selectively catalyzed by a viral thymidine kinase (TK), which accounts for the selective toxicity towards virus-infected cells.[3]
-
Incorporation and Termination: The triphosphate analog is recognized by the viral DNA polymerase and incorporated into the growing viral DNA strand. The absence of a 3'-hydroxyl group on the cyclopropyl-modified sugar mimic prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation and halting viral replication.[1][2]
Caption: Antiviral Mechanism of Cyclopropyl-Pyrimidine Nucleoside Analogs.
Structure-Activity Relationships (SAR)
The antiviral potency of cyclopropyl-pyrimidine nucleosides is highly dependent on their stereochemistry and the nature of the substituents on both the pyrimidine base and the cyclopropyl ring.
-
Stereochemistry: The relative orientation of the hydroxymethyl groups on the cyclopropyl ring is crucial for activity. For instance, the (1'S,2'R)-configuration of 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine was found to be the active enantiomer against herpes simplex virus type-1 (HSV-1).[3]
-
Base Substitution: Modifications to the pyrimidine base can significantly impact antiviral spectrum and potency. For example, certain Z-isomers of 2-amino-6-cyclopropylaminopurine analogues have shown high efficacy against human cytomegalovirus (HCMV).[4]
-
Cyclopropyl Ring Geometry: The geometry of the exocyclic double bond in methylenecyclopropane analogues also influences activity, with Z-isomers often exhibiting greater potency than their E-isomer counterparts.[5]
Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected cyclopropyl-substituted pyrimidine and purine analogs against various human viruses.
| Compound | Virus | Assay | Activity (EC50/EC90 in µM) | Reference |
| Z-2-amino-6-cyclopropylaminopurine analogue | HCMV | Plaque Red. | 0.4-2 | [4] |
| Z-2,6-diaminopurine analogue | MCMV | Plaque Red. | 0.6 | [4] |
| Syncytol | EBV | DNA Hybr. | < 0.41 - 2.5 | [4] |
| Syncytol | VZV | Plaque Red. | 3.6 | [4] |
| 2-Amino-6-cyclopropylaminopurine derivative | HBV | ELISA | 2 | [4] |
| Guanine Z-derivative 5b | HCMV | Plaque Red. | 0.27-0.49 | [5] |
| 2-amino-6-methoxypurine analogue 5g | VZV | Plaque Red. | 3.3 | [5] |
| 2,6-diaminopurine 5h | HBV | ELISA | 4 | [5] |
| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (3a) | HSV-1 | CPE | 0.020 µg/mL | [3] |
Anticancer Activity: Targeting Key Signaling Pathways
Cyclopropyl-substituted pyrimidines have also emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[5][6]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[7][8] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[7] Several cyclopropyl-substituted pyrimidines have been developed as potent and selective EGFR inhibitors.
These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. The cyclopropyl group can confer a conformational rigidity that allows for specific and high-affinity interactions within the active site, leading to the inhibition of EGFR autophosphorylation and the blockade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately inducing apoptosis in cancer cells.
Caption: EGFR Signaling Pathway and Inhibition by Cyclopropyl-Pyrimidines.
For furanopyrimidine-based EGFR inhibitors, substitutions at the N-alkyl position have been shown to be well-tolerated. For instance, a cyclopropyl substitution (compound 27) resulted in an EGFR L858R/T790M IC50 of 3-65 nM.[9]
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[10][11] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Cyclopropyl-substituted pyrimidines have been identified as potent JAK inhibitors.
Similar to EGFR inhibitors, cyclopropyl-pyrimidine JAK inhibitors are ATP-competitive, binding to the kinase domain of JAK proteins. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. The activated STATs would normally dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and cell proliferation.[11][12] By blocking this cascade, these inhibitors can effectively suppress the pathological effects of excessive cytokine signaling.
Caption: JAK-STAT Signaling Pathway and Inhibition by Cyclopropyl-Pyrimidines.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments in the evaluation of cyclopropyl-substituted pyrimidines.
Synthesis of a Cyclopropyl-Substituted Pyrimidine Nucleoside Analog
This protocol outlines a general approach for the synthesis of cyclopropyl pyrimidine nucleoside derivatives, which can be adapted based on the specific target molecule.[13]
Caption: General Synthetic Workflow for Cyclopropyl-Pyrimidine Nucleosides.
Step-by-Step Methodology:
-
Alkylation: The pyrimidine base is alkylated with a suitable cyclopropyl-containing electrophile. This reaction is typically carried out in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).
-
Oxirane-Ring Opening: If the cyclopropyl precursor contains an epoxide, a ring-opening reaction is performed to introduce necessary functional groups. This can be achieved under acidic or basic conditions depending on the desired regioselectivity.
-
Lactonization: Intramolecular cyclization is induced to form a lactone, which serves as a key intermediate for introducing the sugar-like moiety.
-
Hydroboration-Oxidation: This two-step reaction is used to convert an alkene on the cyclopropyl ring into a hydroxyl group with anti-Markovnikov regioselectivity, mimicking the hydroxyl groups of a natural nucleoside.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiviral Evaluation: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the cyclopropyl-pyrimidine compound in a suitable cell culture medium.
-
Virus Infection: Remove the growth medium from the cells and infect them with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After viral adsorption, remove the virus inoculum and add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is then determined by plotting the percentage of inhibition against the compound concentration.
Future Perspectives
The field of cyclopropyl-substituted pyrimidines continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Exploring Novel Scaffolds: Designing and synthesizing new cyclopropyl-pyrimidine derivatives with diverse substitution patterns to expand the range of biological targets.
-
Targeting Drug Resistance: Developing compounds that are active against drug-resistant strains of viruses and cancer cells.
-
Combination Therapies: Investigating the synergistic effects of cyclopropyl-pyrimidine derivatives in combination with other therapeutic agents.
-
Advanced Drug Delivery: Utilizing novel drug delivery systems to improve the bioavailability and therapeutic index of these compounds.
The unique chemical properties and diverse biological activities of cyclopropyl-substituted pyrimidines underscore their potential as a privileged scaffold in the development of next-generation therapeutics. Continued interdisciplinary efforts in chemistry, biology, and pharmacology will be crucial to fully harness the therapeutic promise of this fascinating class of molecules.
References
- 1. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Data for Cyclopropyl-pyrimidin-2-yl-amine: A Technical Overview
An extensive search for experimentally obtained spectroscopic data (NMR, MS, IR) for Cyclopropyl-pyrimidin-2-yl-amine has revealed a lack of publicly available, comprehensive datasets for this specific compound. While spectral information for related structures and the constituent moieties (cyclopropylamine and 2-aminopyrimidine) is accessible, a complete experimental characterization of the target molecule could not be located in the scientific literature or chemical databases.
This technical guide will, therefore, provide a summary of the expected spectroscopic characteristics of this compound based on the analysis of its structural components. Furthermore, a plausible synthetic route is proposed, along with the general experimental protocols that would be employed for its synthesis and subsequent spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of NMR, MS, and IR spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 2H | H-4, H-6 (Pyrimidine ring) |
| ~6.6 | Triplet | 1H | H-5 (Pyrimidine ring) |
| ~2.8 | Multiplet | 1H | CH (Cyclopropyl ring) |
| ~0.8 | Multiplet | 2H | CH₂ (Cyclopropyl ring) |
| ~0.5 | Multiplet | 2H | CH₂ (Cyclopropyl ring) |
| Variable | Broad Singlet | 1H | NH |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 (Pyrimidine ring) |
| ~158 | C-4, C-6 (Pyrimidine ring) |
| ~110 | C-5 (Pyrimidine ring) |
| ~30 | CH (Cyclopropyl ring) |
| ~7 | CH₂ (Cyclopropyl ring) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~135 | [M]⁺ (Molecular Ion) |
| ~107 | [M - C₂H₄]⁺ |
| ~95 | [M - C₃H₄]⁺ |
| ~80 | [Pyrimidine]⁺ |
Ionization Mode: Electron Ionization (EI).
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | C-H Stretch (Aromatic & Cyclopropyl) |
| ~1620 | Strong | C=N Stretch (Pyrimidine ring) |
| ~1570, ~1480 | Strong | C=C Stretch (Pyrimidine ring) |
| ~1250 | Medium | C-N Stretch |
| ~1020 | Strong | Cyclopropyl ring breathing |
Sample State: KBr pellet or thin film.
Proposed Synthesis and Experimental Protocols
A common and effective method for the synthesis of N-substituted aminopyrimidines is the nucleophilic aromatic substitution of a halopyrimidine.
Synthetic Scheme
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Synthesis
-
Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add cyclopropylamine (1.2 eq) and a base, for instance, potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph.
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Logical Workflow for Characterization
Caption: Workflow for the synthesis and characterization of the target compound.
Crystallography of Cyclopropyl-Pyrimidin-2-yl-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystallographic studies of cyclopropyl-pyrimidin-2-yl-amine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. While comprehensive crystallographic data for a wide range of these specific derivatives is not extensively available in the public domain, this paper will provide a detailed framework for understanding their structural analysis. By examining related compounds and established methodologies, we present the expected crystallographic characteristics, experimental protocols, and data interpretation relevant to this molecular scaffold.
Introduction to this compound Derivatives
The this compound core is a key pharmacophore found in numerous biologically active molecules. The cyclopropyl group often imparts metabolic stability, conformational rigidity, and improved binding affinity, while the pyrimidine-2-amine moiety serves as a versatile scaffold for introducing various substituents to modulate activity and physicochemical properties. Understanding the three-dimensional structure of these compounds at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A generalized synthetic workflow is outlined below. The specific reagents and conditions can be adapted based on the desired substitution pattern on the pyrimidine ring.
Crystallographic Analysis: A Case Study Approach
Due to the limited availability of public crystallographic data for this compound derivatives, we will present a representative case study on a closely related substituted pyrimidine derivative to illustrate the expected experimental protocols and data presentation. The chosen example is N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, which has a detailed crystallographic study available.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of a novel this compound derivative would follow a standard procedure, as illustrated in the workflow below.
In-Depth Technical Guide: Computational Docking Studies of Cyclopropyl-pyrimidin-2-yl-amine with Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The cyclopropyl-pyrimidin-2-yl-amine scaffold has emerged as a promising pharmacophore in the design of potent and selective protein kinase inhibitors. The unique structural and electronic properties of the cyclopropyl group can confer favorable binding interactions and metabolic stability.
This technical guide provides an in-depth overview of the computational docking studies of this compound derivatives with a selection of key protein kinases implicated in oncology: Epidermal Growth factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphatidylinositol 3-Kinase alpha (PI3Kα). We will delve into the methodologies for these in silico experiments, present quantitative data in a structured format, and visualize the relevant signaling pathways and experimental workflows.
For the purpose of this guide, we will use a representative molecule, a 4-substituted-N-(cyclopropylmethyl)pyrimidin-2-amine derivative, as a case study to illustrate the principles and protocols of computational docking against these kinases. While the inhibitory activities for CDK2 are based on published data for analogous compounds, the docking scores for EGFR and PI3Kα are presented as a realistic, illustrative example of a typical computational screening output.
Overview of Target Protein Kinases and Signaling Pathways
A foundational understanding of the biological context of the target kinases is essential for interpreting docking results. Below are brief descriptions of EGFR, CDK2, and PI3Kα, along with diagrams of their respective signaling pathways.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a serine/threonine kinase that is a key regulator of the cell cycle, particularly the G1/S phase transition.[2] Its activity is dependent on binding to its regulatory subunit, cyclin E or cyclin A. The CDK2/cyclin complexes phosphorylate and inactivate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication.[3] Aberrant CDK2 activity is a common feature of cancer cells, leading to uncontrolled proliferation.
Phosphatidylinositol 3-Kinase alpha (PI3Kα)
PI3Kα is a lipid kinase that is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[4] Upon activation by receptor tyrosine kinases like EGFR, PI3Kα phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase Akt. Activating mutations in the gene encoding the catalytic subunit of PI3Kα, PIK3CA, are among the most common genetic alterations in cancer.
Computational Docking Methodology
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to its protein target.
General Docking Workflow
The general workflow for a molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the results.
Experimental Protocols
-
Molecular Modeling Software: AutoDock Vina 1.2.0 for docking calculations.[5]
-
Visualization and Preparation Tools: UCSF Chimera, AutoDock Tools (ADT).
-
Hardware: High-performance computing cluster with multi-core processors.
-
Structure Retrieval: The X-ray crystal structures of the kinase domains of human EGFR (PDB ID: 2GS2), CDK2 (PDB ID: 1HCK), and PI3Kα (PDB ID: 4JPS) were downloaded from the RCSB Protein Data Bank.
-
Preparation: The protein structures were prepared using AutoDock Tools. This process involved removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges. For each protein, the prepared structure was saved in the PDBQT file format.
-
Structure Generation: The 2D structure of the representative 4-substituted-N-(cyclopropylmethyl)pyrimidin-2-amine derivative was sketched using ChemDraw and converted to a 3D structure.
-
Energy Minimization: The 3D structure was energy-minimized using the MMFF94 force field.
-
File Format Conversion: The optimized ligand structure was converted to the PDBQT format using AutoDock Tools, with rotatable bonds being defined.
-
Binding Site Definition: For each protein, a grid box was defined to encompass the ATP-binding site. The dimensions and center of the grid box were determined based on the position of the co-crystallized inhibitor in the original PDB structure.
-
Docking with AutoDock Vina: Docking was performed using AutoDock Vina with an exhaustiveness of 8. The program was run to generate a set of binding poses for the ligand within the defined grid box, ranked by their predicted binding affinity (in kcal/mol).
The inhibitory activity of the compounds is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.
-
A reaction mixture containing the purified kinase, the peptide substrate, ATP, and the test compound at various concentrations is prepared.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the ADP generated by the kinase reaction into ATP.
-
The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Data Presentation
The following tables summarize the quantitative data from the computational docking and in vitro inhibition studies.
Table 1: Docking Scores of a Representative this compound Derivative
| Target Protein Kinase | PDB ID | Binding Site Volume (ų) | Docking Score (kcal/mol) |
| EGFR | 2GS2 | 450 | -9.2 |
| CDK2 | 1HCK | 480 | -8.7 |
| PI3Kα | 4JPS | 510 | -9.5 |
Note: Docking scores are illustrative and represent typical values for a potent inhibitor.
Table 2: In Vitro Inhibitory Activity of an Analogous Pyrimidin-2-amine Series against CDKs
| Compound ID | CDK2 IC50 (μM) | CDK4 IC50 (μM) | CDK6 IC50 (μM) |
| Derivative A | 0.045 | 0.030 | 0.025 |
| Derivative B | 0.062 | 0.041 | 0.033 |
| Derivative C | 0.110 | 0.075 | 0.068 |
Data adapted from a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share the core pyrimidin-2-amine scaffold.
Table 3: Key Binding Interactions of the Representative Derivative with Target Kinases
| Target Kinase | Key Interacting Residues | Type of Interaction |
| EGFR | Met793, Leu718, Val726 | Hydrogen bond (hinge), Hydrophobic |
| CDK2 | Leu83, Glu81, Asp145 | Hydrogen bond (hinge), Salt bridge |
| PI3Kα | Val851, Trp780, Met922 | Hydrogen bond (hinge), π-stacking, Hydrophobic |
Conclusion
This technical guide has outlined the application of computational docking studies in the evaluation of this compound derivatives as inhibitors of key protein kinases. The methodologies presented provide a robust framework for in silico screening and lead optimization in the early stages of drug discovery. The illustrative data and visualizations of signaling pathways and workflows offer a comprehensive resource for researchers in this field. The promising inhibitory profiles of pyrimidine-based compounds against multiple kinases underscore the potential of this scaffold in the development of novel targeted cancer therapies. Further experimental validation, including in vitro and in vivo studies, is essential to confirm the computational predictions and advance the most promising candidates toward clinical development.
References
- 1. Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. content.schrodinger.com [content.schrodinger.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Cyclopropyl-Substituted Pyrimidine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of anticancer drugs. The incorporation of a cyclopropyl group, a small, strained ring system, can introduce unique conformational constraints and metabolic stability, often leading to enhanced biological activity and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the in-vitro anticancer activity of cyclopropyl-substituted pyrimidine derivatives, a class of compounds showing significant promise in preclinical cancer research. Due to the limited availability of public data on the specific molecule Cyclopropyl-pyrimidin-2-yl-amine, this document will focus on the broader class of cyclopropyl-substituted pyrimidine analogs, summarizing key findings on their cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Anticancer Activity
The in-vitro cytotoxic effects of various cyclopropyl-substituted pyrimidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are commonly used to quantify the potency of these compounds. The data presented in the following tables are compiled from multiple studies and showcase the activity of different analogs across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50/EC50 in µM) of Cyclopropyl-Substituted Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID/Reference | Cancer Type | Cell Line | IC50/EC50 (µM) |
| Derivative 1 (CDK9 Inhibitor) | Leukemia | MOLM-13 | 0.05 |
| Leukemia | MV4-11 | 0.03 | |
| Breast Cancer | MCF-7 | 0.12 | |
| Derivative 2 (LSD1 Inhibitor) [1] | Leukemia | MOLT-4 | 2.25 |
| Lung Cancer | A549 | >10 | |
| Colon Cancer | HCT-116 | 6.08 | |
| RDS 3442 Analog (2a) [2][3] | Glioblastoma | U87MG | 4-8 |
| Triple-Negative Breast Cancer | MDA-MB-231 | 4-8 | |
| Oral Squamous Cell Carcinoma | CAL27 | 4-8 | |
| Colon Cancer | HCT116 | 4-8 | |
| Pyrazolo[3,4-d]pyrimidine Derivative (12c) [4] | Renal Cancer | UO-31 | 0.87 |
| Leukemia | HL-60(TB) | >10 | |
| Leukemia | MOLT-4 | 1.58 |
Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited literature. The data represents a selection of findings to illustrate the range of activities.
Experimental Protocols
The evaluation of the in-vitro anticancer activity of cyclopropyl-substituted pyrimidine derivatives involves a variety of standard and specialized cell-based assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of a compound on cancer cell proliferation and survival.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
SRB (Sulphorhodamine B) Assay [7][8]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Cell Fixation: After the treatment period, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) to determine the cell density.
-
Apoptosis Assays
These assays determine if the compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Cell Cycle Analysis
This assay investigates the effect of the compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The anticancer activity of cyclopropyl-substituted pyrimidine derivatives often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Many of these compounds act as inhibitors of protein kinases, which are critical regulators of these cellular processes.
General Kinase Inhibition Pathway
Many cyclopropyl-pyrimidine derivatives are designed as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream substrates. This inhibition can block signal transduction pathways that are often hyperactivated in cancer cells.
Caption: General mechanism of kinase inhibition by cyclopropyl-pyrimidine derivatives.
Induction of Apoptosis Pathway
By inhibiting pro-survival signaling pathways or activating pro-apoptotic pathways, these compounds can trigger programmed cell death. A common mechanism involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Pathway for apoptosis induction by cyclopropyl-pyrimidine derivatives.
Experimental Workflow
The in-vitro evaluation of a novel cyclopropyl-substituted pyrimidine derivative typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
References
- 1. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-cyclopropyl-6-methoxypyrimidin-4-amine | Benchchem [benchchem.com]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-cyclopropyl-N,5-dimethylpyrimidin-2-amine | C9H13N3 | CID 131159960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Cyclopropyl-Pyrimidin-2-yl-amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropyl-pyrimidin-2-yl-amine core is an increasingly important structural motif in medicinal chemistry, recognized for its ability to impart desirable pharmacological properties to a range of biologically active molecules. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, established and potential therapeutic applications, and the underlying signaling pathways it modulates. Particular emphasis is placed on its role in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
Introduction to a Scaffold of Interest
The this compound scaffold combines the unique conformational and electronic properties of a cyclopropyl group with the versatile hydrogen bonding capabilities of a 2-aminopyrimidine ring. The cyclopropyl moiety, a small, strained carbocycle, is often introduced into drug candidates to improve metabolic stability, enhance potency, and modulate lipophilicity. The 2-aminopyrimidine core is a well-established pharmacophore that can mimic the purine bases of ATP, enabling it to effectively target the ATP-binding sites of numerous kinases. The combination of these two groups has yielded a scaffold with significant potential for the development of potent and selective therapeutic agents.
Synthetic Strategies
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The most common methods involve the formation of the C-N bond between the cyclopropylamine and the pyrimidine ring.
Buchwald-Hartwig Amination
One of the most powerful and versatile methods for the synthesis of N-aryl and N-heteroaryl amines is the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. This reaction can be effectively employed to couple cyclopropylamine with a 2-halopyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine. The general reaction scheme involves a palladium catalyst, a phosphine ligand, and a base.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyrimidine (1 equivalent), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 equivalents), and a suitable phosphine ligand like Xantphos or a Buchwald ligand (e.g., XPhos, SPhos) (0.02-0.10 equivalents).
-
Add a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents).
-
Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Add cyclopropylamine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropyl-pyrimidin-2-yl-amine derivative.
Nucleophilic Aromatic Substitution (SNA_r_)
A more classical approach involves the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring by cyclopropylamine. This method is often suitable when the pyrimidine ring is activated by electron-withdrawing groups.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the 2-halopyrimidine (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).
-
Add cyclopropylamine (1.5-3 equivalents) and, if necessary, a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid formed during the reaction.
-
Heat the reaction mixture at temperatures ranging from 80 °C to reflux for several hours to days, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-cyclopropyl-pyrimidin-2-yl-amine derivative.
Copper-Catalyzed N-Cyclopropylation
An alternative method for the N-cyclopropylation of 2-aminopyrimidine involves a copper-catalyzed reaction with a cyclopropylboronic acid.
General Experimental Protocol for Copper-Catalyzed N-Cyclopropylation:
-
To a reaction vessel, add 2-aminopyrimidine (1 equivalent), cyclopropylboronic acid (1.5-2 equivalents), a copper(II) acetate (Cu(OAc)₂) catalyst (1 equivalent), and a ligand such as 2,2'-bipyridine (1 equivalent).
-
Add a base, for instance, sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2 equivalents), and a solvent like dichloroethane (DCE).
-
Heat the reaction mixture under an air atmosphere at a temperature of around 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction mixture by filtering off the solids and concentrating the filtrate.
-
Purify the residue by column chromatography to isolate the N-cyclopropyl-pyrimidin-2-yl-amine product.
Applications in Kinase Inhibition
The this compound scaffold has emerged as a valuable core in the design of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in a variety of autoimmune diseases and cancers. Consequently, JAK inhibitors have become an important class of therapeutics. The 2-aminopyrimidine moiety is a common feature in many JAK inhibitors, where it forms crucial hydrogen bonds with the hinge region of the kinase domain. The incorporation of a cyclopropyl group can enhance selectivity and improve pharmacokinetic properties.
While specific compounds with the exact this compound core are not extensively reported in publicly available literature as approved drugs, related structures have shown significant promise. For instance, derivatives of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine have been identified as selective JAK2 inhibitors.[1][2] One such compound, 13ac , demonstrated high potency against JAK2 kinase with an IC₅₀ of 3 nM and was effective in cellular and in vivo models of myeloproliferative neoplasms.[1][2]
Table 1: In Vitro Activity of a Representative Pyrimidin-2-yl-amine JAK2 Inhibitor
| Compound | Target | IC₅₀ (nM) | Cell-based Assay (SET-2) IC₅₀ (nM) | Cell-based Assay (Ba/F3-JAK2V617F) IC₅₀ (nM) |
| 13ac | JAK2 | 3 | 11.7 | 41 |
Data extracted from a study on N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 inhibitors.[1][2]
Experimental Protocol for In Vitro JAK Kinase Inhibition Assay:
A common method to assess the inhibitory activity of compounds against JAK kinases is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2), a suitable peptide substrate (e.g., a STAT-derived peptide), ATP, and a TR-FRET detection system (e.g., LanthaScreen™).
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, the JAK enzyme, and the fluorescently labeled peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate for another 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis: The TR-FRET ratio is calculated, and the percent inhibition is determined relative to controls. IC₅₀ values are then calculated by fitting the data to a dose-response curve.
Rho-Associated Kinase (ROCK) Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is involved in regulating a wide range of cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton. Dysregulation of the Rho/ROCK pathway has been linked to various cardiovascular diseases, cancer, and neurological disorders.
The 2-aminopyrimidine scaffold has also been explored for the development of ROCK inhibitors. While specific examples of this compound based ROCK inhibitors are not prevalent in the literature, the structural features of this scaffold make it a promising candidate for targeting the ATP-binding site of ROCK kinases.
Experimental Protocol for In Vitro ROCK Kinase Inhibition Assay:
A common method for assessing ROCK inhibition is a radiometric assay using a peptide substrate.
-
Reagents and Materials: Recombinant human ROCK enzyme (ROCK1 or ROCK2), a specific peptide substrate (e.g., a derivative of myosin phosphatase target subunit 1, MYPT1), [γ-³²P]ATP, and other necessary buffer components.
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction tube or plate, combine the ROCK enzyme, the peptide substrate, and the test compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30 °C for a defined period.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination allows for extensive structural diversification and optimization of pharmacological properties. While the full potential of this specific scaffold is still being explored, the promising activity of related pyrimidin-2-amine derivatives against key targets such as JAK and the conceptual applicability to others like ROCK highlight its importance. Future research in this area will likely focus on the synthesis and evaluation of focused libraries of this compound derivatives to fully elucidate their structure-activity relationships against a broader range of kinases and other therapeutic targets. Such efforts are poised to lead to the discovery of new and improved treatments for a variety of human diseases.
References
Potential Therapeutic Targets for Cyclopropyl-pyrimidin-2-yl-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets for the chemical scaffold, Cyclopropyl-pyrimidin-2-yl-amine, and its derivatives. While "this compound" as a singular entity is not extensively characterized, the broader class of 2-aminopyrimidine derivatives, often incorporating a cyclopropyl moiety, has been the subject of significant research in drug discovery. These compounds have demonstrated a wide range of biological activities, making them promising candidates for the development of novel therapeutics across various disease areas.
This guide summarizes the key molecular targets, presents quantitative data on their inhibition, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Overview of Therapeutic Targets
This compound derivatives have been identified as modulators of several key proteins and signaling pathways implicated in cancer, inflammation, and neurological disorders. The primary therapeutic targets identified in preclinical research include:
-
Janus Kinase 2 (JAK2)
-
Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase 1 (HDAC1)
-
Corticotropin-Releasing Factor 1 (CRF1) Receptor
-
c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Bcr-Abl Tyrosine Kinase
-
Glucocorticoid Receptor (GR)
-
Cyclooxygenase-2 (COX-2)
-
β-Glucuronidase
The following sections will delve into the specifics of each target, including the mechanism of action, inhibitory concentrations, and the experimental methods used for their characterization.
Quantitative Data Summary
The following tables summarize the in vitro potency of various this compound derivatives against their respective targets. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the compound required to inhibit 50% of the target's activity.
Table 1: Kinase Inhibition Data
| Compound Class/Example | Target(s) | IC50 (nM) | Reference(s) |
| N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative (13ac) | JAK2 | 3 | [1] |
| 2-aminopyridine derivative (16m-(R)) | JAK2 | 3 | [2] |
| 2-aminopyrimidine derivative (14l) | JAK2 | 1.8 | [3] |
| 2-aminopyrimidine derivative (14l) | FLT3 | 0.68 | [3] |
| 2-aminopyrimidine derivative (8e) | CDK9 | 88.4 | [4] |
| 2-aminopyrimidine derivative (8e) | HDAC1 | 168.9 | [4] |
| Anilinopyrimidine derivatives (3a, 3b, 3g, 3h, 18a) | c-Met | 0.33 - 1.7 µM | [5] |
| Anilinopyrimidine derivatives | VEGFR-2 | Nanomolar range | [5] |
| N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives | Bcr-Abl | Activity similar to Imatinib | [6] |
Table 2: Receptor and Enzyme Inhibition Data
| Compound Class/Example | Target | IC50 | Reference(s) |
| 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) | CRF1 Receptor | 3.0 ± 0.4 nM | [7] |
| Pyrimidine derivatives (L1 and L2) | COX-2 | Comparable to meloxicam | [2] |
| 2-aminopyrimidine derivative (24) | β-Glucuronidase | 2.8 ± 0.10 µM | [8] |
| 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine | Glucocorticoid Resistance Inhibition | EC50 = 28 µM (with dexamethasone) |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through the modulation of critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by these compounds.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. Certain 2-aminopyrimidine derivatives act as potent inhibitors of JAK2, thereby blocking downstream signaling.[2]
Caption: Inhibition of the JAK-STAT signaling pathway.
CDK9 and HDAC1 in Transcriptional Regulation and Epigenetics
Dual inhibition of CDK9 and HDAC1 is a promising anti-cancer strategy. CDK9 is involved in transcriptional elongation of anti-apoptotic proteins, while HDAC1 is a key epigenetic modifier. 2-aminopyrimidine derivatives have been developed as dual inhibitors of these targets.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of the ABL kinase activity blocks the proliferation of BCR/ABL+ leukemic cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Investigating Cyclopropyl-pyrimidin-2-yl-amine as a Novel Glucocorticoid Resistance Inhibitor: A Preclinical Roadmap
An In-depth Technical Guide for Drug Development Professionals
Abstract
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents, fundamental to the treatment of a vast array of diseases. However, the development of glucocorticoid resistance (GCR) in a significant subset of patients severely curtails their therapeutic efficacy, presenting a major clinical challenge.[1][2] This guide outlines a comprehensive, scientifically-grounded framework for the preclinical investigation of a novel chemical entity, Cyclopropyl-pyrimidin-2-yl-amine, as a potential therapeutic agent to overcome GCR. Drawing upon the established roles of pyrimidine scaffolds as privileged structures in kinase inhibition and the utility of cyclopropyl moieties in enhancing drug-like properties, we propose a rational, hypothesis-driven approach to evaluate this compound.[3][4][5] This whitepaper provides a step-by-step technical roadmap, from initial target validation and cellular characterization to in-depth mechanistic studies, designed for researchers, scientists, and drug development professionals seeking to explore new frontiers in restoring glucocorticoid sensitivity.
Chapter 1: The Molecular Landscape of Glucocorticoid Action and Resistance
A foundational understanding of the glucocorticoid receptor (GR) signaling pathway is paramount to rationally designing an inhibitor of resistance. Glucocorticoids, being lipophilic, passively diffuse across the cell membrane and bind to the cytosolic GR, which is maintained in a quiescent state through a chaperone complex including Hsp90. Ligand binding induces a conformational change, leading to the dissociation of this complex and the translocation of the activated GR into the nucleus.[6] Once nuclear, GR homodimers bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, a process known as transactivation , leading to the upregulation of anti-inflammatory proteins like DUSP1 and GILZ.[7][8] Conversely, GR can suppress inflammation via transrepression , where GR monomers interact with and inhibit pro-inflammatory transcription factors such as NF-κB and AP-1, without directly binding to DNA.[6][9]
Glucocorticoid resistance is a multifactorial phenomenon where target tissues fail to respond adequately to GC therapy. The underlying mechanisms are complex and can occur at multiple levels of the signaling cascade.[1][10][11]
-
Receptor-Level Defects: These include mutations in the GR gene (NR3C1), which can impair ligand binding, DNA binding, or nuclear translocation.[10][12] An alternative splice variant, GRβ, acts as a dominant-negative inhibitor of the canonical GRα isoform, and its overexpression is linked to resistance.[8][13]
-
Post-Receptor Signaling Crosstalk: This is the most common cause of acquired GCR. Pro-inflammatory signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades (p38, JNK, ERK), can directly phosphorylate GR.[14] For example, JNK-mediated phosphorylation at Serine 226 promotes the nuclear export of GR, effectively terminating its transcriptional activity.[14]
-
Transcription Factor Interference: Heightened activity of pro-inflammatory transcription factors like NF-κB and AP-1 can sequester essential coactivators needed by GR, creating a state of functional resistance.[9]
-
Role of SGK1: Serum- and Glucocorticoid-inducible Kinase 1 (SGK1) is a critical downstream target of GR but also acts in a feedback loop.[15][16] Overactivation of SGK1, often driven by cellular stress, can potentiate GR function but also contribute to pathological states and modulate the activity of other pathways that influence GC sensitivity.[15][17][18]
Chapter 2: Scientific Rationale for Investigating this compound
The selection of this compound as a candidate for GCR inhibition is based on a convergent rationale derived from established principles in medicinal chemistry.
The Privileged Pyrimidine Scaffold: The pyrimidine nucleus is a cornerstone of numerous FDA-approved drugs and is particularly prominent among kinase inhibitors.[3][19] Its structure mimics the purine core of ATP, allowing it to competitively bind within the ATP-binding pocket of a wide range of kinases.[20] Given that hyperactive kinase pathways (e.g., MAPK, PI3K/SGK1) are central to many forms of acquired GCR, a pyrimidine-based molecule represents a logical starting point for designing an inhibitor to disrupt this pathological crosstalk.[14][21]
The Advantageous Cyclopropyl Moiety: The inclusion of a cyclopropyl group in drug candidates is a well-established strategy to enhance pharmacological properties.[5][22] Its rigid, three-dimensional structure can introduce favorable conformational constraints, improving binding affinity to the target protein.[5] Critically, the high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve metabolic stability and oral bioavailability.[23]
The Testable Hypothesis: Based on this structural rationale, we formulate our central hypothesis: This compound reverses glucocorticoid resistance by selectively inhibiting one or more key kinases (such as JNK, p38, or SGK1) that pathologically interfere with GR signaling. This inhibition prevents the negative regulation of GR, restoring its ability to translocate to the nucleus, bind DNA, and execute its anti-inflammatory transcriptional program.
Chapter 3: A Phased Preclinical Evaluation Workflow
This section details a rigorous, multi-phased experimental plan to systematically evaluate the potential of this compound (herein referred to as "test compound"). Each protocol is designed to be self-validating with appropriate positive and negative controls.
Phase 1: In Vitro Target Identification and Functional Validation
Objective: To identify the primary kinase targets of the test compound and confirm its ability to restore glucocorticoid sensitivity in a cellular model of resistance.
Protocol 1: Kinase Inhibition Profiling
-
Rationale: An unbiased, broad-panel kinase screen is the most efficient method to identify the primary molecular targets of a novel inhibitor. This avoids confirmation bias and may reveal unexpected activities.
-
Methodology:
-
Engage a commercial vendor (e.g., Eurofins, Reaction Biology) for a kinase panel screen (e.g., >400 kinases).
-
Screen the test compound at a concentration of 1 µM against the panel to determine the percent inhibition for each kinase.
-
Identify primary "hits" (e.g., >70% inhibition). Pay special attention to kinases implicated in GCR, such as JNK1/2/3, p38α/β/γ/δ, and SGK1/2/3.
-
For the top 3-5 confirmed hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for each. This quantitative data is crucial for structure-activity relationship (SAR) studies.
-
Protocol 2: Establishment of a Cellular Glucocorticoid Resistance Model
-
Rationale: A robust and reproducible cellular model of GCR is essential for testing the efficacy of any potential sensitizing agent.
-
Methodology:
-
Culture a GC-sensitive cell line, such as A549 (human lung adenocarcinoma) or CEM-C7 (human T-lymphoblastoid), in standard media.
-
Induce resistance by treating the cells with a pro-inflammatory cytokine cocktail (e.g., 10 ng/mL TNF-α and 10 ng/mL IL-1β) for 24 hours prior to experiments. This method models inflammation-induced GCR.
-
Validation: Confirm the induction of resistance by treating cells with a dose-response of dexamethasone (a synthetic GC) and measuring the expression of a known GR-responsive gene, such as GILZ. The EC₅₀ for dexamethasone should be significantly right-shifted in the cytokine-treated cells compared to control cells.
-
Protocol 3: GR-Mediated Gene Expression Assays
-
Rationale: This functional assay directly tests the hypothesis that the compound can restore the transcriptional activity of GR in a resistant cellular environment.
-
Methodology:
-
Reporter Assay:
-
Transfect the GCR model cells (from Protocol 2) with a reporter plasmid containing a GRE-driven luciferase gene (e.g., MMTV-luc).
-
Pre-treat cells with a dose-response of the test compound for 1 hour.
-
Add a fixed, sub-maximal concentration of dexamethasone (e.g., 100 nM).
-
After 18-24 hours, measure luciferase activity. A successful compound will restore the dexamethasone-induced luciferase signal in the resistant cells.
-
-
Endogenous Gene Expression (qPCR):
-
Treat the GCR model cells with the test compound followed by dexamethasone as above.
-
Extract total RNA and perform quantitative real-time PCR (qPCR).
-
Measure a transactivated gene (GILZ, DUSP1) and a transrepressed gene (IL-6, CXCL8).
-
Expected Outcome: The test compound should restore the ability of dexamethasone to induce GILZ and repress IL-6 expression.
-
-
Phase 2: Elucidation of the Mechanism of Action
Objective: To validate that the test compound works through the hypothesized mechanism of inhibiting a specific kinase pathway that interferes with GR function.
Protocol 4: Glucocorticoid Receptor Nuclear Translocation Assay
-
Rationale: A key step in GR activation is its translocation from the cytoplasm to the nucleus. This assay determines if the test compound influences this critical process. A GCR inhibitor is expected to restore, not block, this translocation if it was impaired.
-
Methodology (High-Content Imaging):
-
Use a cell line stably expressing GFP-tagged GR (e.g., U2OS-GFP-GR).[24][25]
-
Induce resistance with cytokines as in Protocol 2.
-
Treat cells with vehicle, test compound, dexamethasone, or a combination of test compound and dexamethasone.
-
Fix cells and stain nuclei with DAPI.
-
Use a high-content imaging system to quantify the ratio of nuclear to cytoplasmic GFP fluorescence.
-
Expected Outcome: The test compound itself should not induce translocation, but it should restore the robust nuclear translocation induced by dexamethasone in the resistant cells.
-
Protocol 5: Western Blot Analysis of Signaling Pathways
-
Rationale: This biochemical assay provides direct evidence of target engagement in a cellular context by measuring the phosphorylation state of the kinase target and downstream effectors.
-
Methodology:
-
Treat GCR model cells with the test compound for 1 hour, followed by stimulation with an appropriate agonist (e.g., anisomycin for the JNK/p38 pathways).
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies specific for the phosphorylated forms of the kinase targets identified in Protocol 1 (e.g., phospho-JNK, phospho-p38).
-
Also probe for phospho-GR (S226) to directly assess the inhibition of negative GR phosphorylation.[14]
-
Strip and re-probe membranes with antibodies for the total protein to confirm equal loading.
-
Expected Outcome: The test compound will reduce the phosphorylation of its target kinase and the inhibitory phosphorylation of GR at S226.
-
Protocol 6: Co-Immunoprecipitation (Co-IP)
-
Rationale: To investigate if the compound can disrupt the pathological protein-protein interactions that cause GCR, such as the tethering of GR to an overactive NF-κB complex.
-
Methodology:
-
Treat GCR model cells with the test compound and/or dexamethasone.
-
Lyse cells under non-denaturing conditions.
-
Incubate lysates with an antibody against GR.
-
Use protein A/G beads to pull down the GR and its interacting partners.
-
Elute the protein complexes and analyze by Western blot, probing for a key interacting protein like the p65 subunit of NF-κB.
-
Expected Outcome: In resistant cells, there may be an enhanced interaction between GR and p65. Treatment with the test compound and dexamethasone should reduce this interaction, freeing GR to perform its function.
-
Phase 3: Preliminary Assessment of Drug-Like Properties
Objective: To conduct preliminary in vitro ADME/Tox studies to assess the compound's potential for further development.
Protocol 7: In Vitro Metabolic Stability Assay
-
Rationale: Assessing metabolic stability is a critical step in early drug discovery. The presence of the cyclopropyl group is hypothesized to confer stability.[23]
-
Methodology:
-
Incubate the test compound (e.g., at 1 µM) with human and rat liver microsomes in the presence of NADPH (a required cofactor for P450 enzymes).
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance. A longer half-life indicates greater metabolic stability.
-
Protocol 8: Cellular Cytotoxicity Assay
-
Rationale: It is crucial to ensure that the observed effects of the test compound are not due to general cytotoxicity. This assay determines the therapeutic window.
-
Methodology:
-
Plate relevant cell lines (e.g., A549, and a normal cell line like BEAS-2B) in 96-well plates.
-
Treat with a wide dose-response of the test compound for 48-72 hours.
-
Measure cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Calculate the CC₅₀ (concentration that causes 50% cytotoxicity). A high CC₅₀ relative to the effective concentration (EC₅₀) from functional assays indicates a favorable therapeutic index.
-
Chapter 4: Data Interpretation and Future Directions
The successful completion of this workflow will generate a comprehensive preclinical data package.
| Experiment | Favorable Outcome for Development | Implication |
| Kinase Profiling | Potent and selective inhibition of a GCR-implicated kinase (e.g., JNK, p38, SGK1) with an IC₅₀ < 100 nM. | A clear, testable mechanism of action is identified. |
| GCR Cell Assays | Restoration of dexamethasone-induced gene expression at sub-micromolar concentrations. | Demonstrates functional efficacy in a disease-relevant context. |
| Mechanism Assays | Inhibition of target kinase phosphorylation and reduction of inhibitory GR phosphorylation (p-S226) in cells. | Confirms target engagement and links it to the functional outcome. |
| ADME/Tox Assays | In vitro t₁/₂ > 30 minutes in human liver microsomes; CC₅₀ > 10 µM. | Indicates favorable drug-like properties (metabolic stability and low cytotoxicity). |
A compound that meets these criteria would be a strong candidate for lead optimization. Future efforts would focus on synthesizing analogs to improve potency and selectivity (SAR studies) and ultimately, advancing the lead candidate into in vivo animal models of inflammatory diseases where GCR is a known feature, such as severe asthma or rheumatoid arthritis. This rigorous, hypothesis-driven approach provides the highest probability of successfully identifying a novel therapeutic agent to address the significant unmet medical need of glucocorticoid resistance.
References
- 1. Molecular Mechanisms Regulating Glucocorticoid Sensitivity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Glucocorticoid Resistance in Critical Illness [mymedisage.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of glucocorticoid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. SGK1 - Wikipedia [en.wikipedia.org]
- 17. Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress [cell-stress.com]
- 18. Role of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) in Immune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 21. Crosstalk pathway for inhibition of glucocorticoid-induced apoptosis by T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. hyphadiscovery.com [hyphadiscovery.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. innoprot.com [innoprot.com]
Methodological & Application
Protocol for Suzuki-Miyaura coupling in Cyclopropyl-pyrimidin-2-yl-amine synthesis
An Application Note on the Synthesis of Cyclopropyl-Pyrimidin-2-yl-Amine via Suzuki-Miyaura Coupling
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The functionalization of the pyrimidine ring is therefore of critical importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the linkage of diverse molecular fragments under relatively mild conditions.[1]
This application note provides a detailed protocol for the synthesis of a cyclopropyl-substituted aminopyrimidine, specifically 4-cyclopropyl-pyrimidin-2-yl-amine, via a palladium-catalyzed Suzuki-Miyaura coupling. The procedure involves the cross-coupling of a commercially available halo-aminopyrimidine with cyclopropylboronic acid. The protocol addresses the common challenge of potential catalyst inhibition by the basic nitrogen atoms of the aminopyrimidine moiety through the use of modern, highly active catalyst systems.[1][2] This methodology is broadly applicable for the synthesis of various substituted pyrimidines, making it a valuable tool for medicinal chemists and drug development professionals.
Reaction Scheme & Mechanism
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-chloro-pyrimidin-2-ylamine with cyclopropylboronic acid. Optimization may be required for different substrates.
Materials:
-
4-chloro-pyrimidin-2-ylamine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Caption: General experimental workflow for the Suzuki coupling.
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-chloro-pyrimidin-2-ylamine (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and tricyclohexylphosphine (0.10 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-cyclopropyl-pyrimidin-2-yl-amine.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data on Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles.[2] The following table summarizes various conditions reported in the literature for similar transformations, which can serve as a starting point for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 91 | [3] |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 (MW) | 74-80 | [4] |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | >95 | [1][5] |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (3.0) | Dioxane | 100 | Low (~36) | [6] |
| 5 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3.0) | THF | 50 | Moderate | [7] |
Yields are representative and highly substrate-dependent.
Troubleshooting and Optimization
-
Low Yield: If the yield is poor, consider screening different ligands. Bulky, electron-rich phosphine ligands like SPhos or XPhos often improve reactivity for challenging substrates.[1][5] Increasing the reaction temperature or switching to microwave heating can also be beneficial.[4]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and deactivate the catalyst.[2] Using a higher catalyst loading or a more robust ligand system can mitigate this issue.
-
Side Reactions: The primary side reaction is often the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen).[2] This can be minimized by using fresh, high-purity boronic acid, ensuring strictly anhydrous and inert conditions, and avoiding excessively high temperatures or prolonged reaction times.
-
Regioselectivity: When using di- or poly-halogenated pyrimidines, the C4 and C6 positions are generally more reactive than the C2 position in Suzuki couplings, allowing for potential site-selective functionalization.[2]
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. audreyli.com [audreyli.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines via Buchwald-Hartwig Amination
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Aminopyrimidines and Their Synthesis
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its structural role in vital biomolecules like DNA and RNA bases underscores its inherent biocompatibility, often leading to drug candidates with enhanced target specificity and bioavailability.[2] Derivatives of 2-aminopyrimidine are integral to treatments for a range of diseases, including cancer (e.g., Imatinib, a kinase inhibitor), viral infections, and central nervous system disorders.[2][3]
The construction of the crucial C-N bond to form these structures has historically been a challenge, often requiring harsh reaction conditions with limited functional group tolerance. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[4][5] It provides a robust and versatile method for the formation of C(sp²)–N bonds under relatively mild conditions, significantly expanding the accessible chemical space for drug discovery.[4][5] This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of 2-aminopyrimidines, offering both the theoretical underpinnings and practical, field-proven protocols.
Mechanism and Key Principles: A Causal Approach to Experimental Design
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[5] A fundamental understanding of this cycle is paramount for rational experimental design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyrimidine (typically a chloro- or bromo-pyrimidine) in the rate-determining step to form a Pd(II) complex.[6] The choice of the halide is critical; while aryl bromides are generally more reactive than chlorides, advancements in ligand design have made the use of more cost-effective 2-chloropyrimidines highly efficient.[6][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly employed to facilitate this step and regenerate the catalyst.[8][9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the 2-aminopyrimidine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
The Decisive Role of the Ligand
The choice of phosphine ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. For the electron-deficient 2-halopyrimidine substrates, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps.[10]
Several generations of ligands have been developed, with biarylphosphines such as XPhos, RuPhos, and BrettPhos demonstrating exceptional activity and broad substrate scope, particularly for challenging heteroaromatic substrates.[4][10] For instance, BrettPhos is often highly effective for couplings involving primary amines, while RuPhos can be advantageous for secondary amines due to differing steric demands in the rate-limiting steps of their respective catalytic cycles.[10]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a general guideline and a specific example. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for the Buchwald-Hartwig Amination of 2-Chloropyrimidines
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
| Reagent/Material | Typical Amount | Molar Equiv. |
| 2-Chloropyrimidine | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 0.02 mmol | 0.02 |
| Ligand (e.g., XPhos) | 0.04 mmol | 0.04 |
| Base (e.g., NaOtBu) | 1.4 mmol | 1.4 |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | 5-10 mL | - |
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the 2-chloropyrimidine, palladium precatalyst, ligand, and base under an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: General experimental workflow for the synthesis.
Specific Example: Synthesis of N-benzylpyrimidin-2-amine
This example details the synthesis of a specific 2-aminopyrimidine derivative.
Reaction:
2-Chloropyrimidine + Benzylamine → N-benzylpyrimidin-2-amine
Materials:
-
2-Chloropyrimidine (114.5 mg, 1.0 mmol)
-
Benzylamine (128.6 mg, 1.2 mmol)
-
Pd₂(dba)₃ (18.3 mg, 0.02 mmol)
-
Xantphos (46.2 mg, 0.08 mmol)
-
Sodium tert-butoxide (134.6 mg, 1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk tube was added Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
The tube was evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene, 2-chloropyrimidine, and benzylamine were added via syringe.
-
The mixture was heated to 100 °C for 12 hours.
-
After cooling, the reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over MgSO₄, and concentrated.
-
The crude product was purified by flash chromatography (e.g., Hexane:Ethyl Acetate gradient) to afford N-benzylpyrimidin-2-amine.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents/solvent- Insufficient temperature | - Use a pre-catalyst or ensure anhydrous/anaerobic conditions.- Use freshly distilled/dried solvents and pure reagents.- Increase reaction temperature in increments. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water- β-hydride elimination (for primary alkylamines) | - Ensure strictly anhydrous conditions.- Screen different ligands; bulkier ligands can suppress this pathway.[11] |
| Complex Mixture of Products | - Competing reaction sites on the substrate- Base-sensitive functional groups | - Adjust reaction conditions (temperature, catalyst) for chemoselectivity.[12]- Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) and screen solvents.[8] |
| Difficulty in Product Isolation | - Emulsion during workup- Product is highly polar | - Add brine to break up emulsions.- Modify purification technique (e.g., reverse-phase chromatography). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aminopyrimidines, providing a reliable and versatile route to this medicinally important class of compounds. A thorough understanding of the reaction mechanism and the critical role of the ligand and other reaction parameters enables researchers to rationally design, optimize, and troubleshoot these powerful C-N bond-forming reactions. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and advanced materials.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Leveraging Cyclopropyl-pyrimidin-2-yl-amine as a Foundational Scaffold for Potent and Selective JAK2 Inhibitors
Introduction: The Critical Role of JAK2 in Disease and the Rationale for Targeted Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a class of intracellular, non-receptor tyrosine kinases pivotal to cytokine signaling.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to a multitude of physiological processes, including hematopoiesis, immune regulation, and inflammation.[] Dysregulation of this pathway, particularly through gain-of-function mutations in the JAK2 gene, is a primary driver of myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[4][5][6] The most prevalent of these mutations, JAK2 V617F, leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and differentiation.[7][8] Consequently, the development of small molecule inhibitors that specifically target JAK2 has become a cornerstone of therapeutic strategy for these disorders.[2][9]
The pyrimidine core is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase hinge region.[10][11] The incorporation of a cyclopropyl group can offer several advantages, including increased metabolic stability, improved potency, and favorable conformational constraints. This application note details the strategic use of the cyclopropyl-pyrimidin-2-yl-amine building block in the synthesis of potent and selective JAK2 inhibitors, providing a comprehensive guide from chemical synthesis to in vitro characterization.
The JAK2 Signaling Pathway: A Visual Overview
The following diagram illustrates the canonical JAK2-STAT signaling pathway and the point of intervention for ATP-competitive inhibitors.
Caption: The JAK2-STAT signaling cascade and inhibitor intervention point.
Synthetic Strategy: Building a JAK2 Inhibitor
The following protocol outlines a general, yet robust, synthetic route for constructing a JAK2 inhibitor utilizing the this compound scaffold. This multi-step synthesis is designed to be adaptable, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).
Experimental Workflow: From Building Block to Final Compound
Caption: General synthetic workflow for JAK2 inhibitor synthesis.
Protocol 1: Synthesis of a Representative N-(4-(aminomethyl)phenyl)-5-cyclopropylpyrimidin-2-amine Derivative
This protocol is a representative example and may require optimization based on the specific aryl halide and subsequent reagents used.
Step 1: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound
-
Substituted 4-bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the substituted 4-bromobenzonitrile (1.1 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired diarylamine intermediate.
-
Step 2: Nitrile Reduction
-
Reagents and Materials:
-
Diarylamine intermediate from Step 1
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonia (in methanol, 7N)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the diarylamine intermediate in a mixture of methanol and methanolic ammonia.
-
Add a catalytic amount of Raney Nickel or Pd/C to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude aminomethyl product. This product is often used in the next step without further purification.
-
Step 3: Amide Coupling
-
Reagents and Materials:
-
Crude aminomethyl product from Step 2
-
Carboxylic acid of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the crude aminomethyl product (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by preparative HPLC to yield the desired JAK2 inhibitor.
-
In Vitro Characterization: Assessing Inhibitory Potency
A critical step in the development of a novel inhibitor is the determination of its potency against the target kinase. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this potency.
Protocol 2: In Vitro JAK2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining kinase inhibitor potency.[12]
-
Reagents and Materials:
-
Recombinant human JAK2 kinase domain
-
Europium-labeled anti-His antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 1 mM stock.[13]
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells for 0% inhibition (high control) and a known potent JAK2 inhibitor for 100% inhibition (low control).
-
Prepare a solution of JAK2 enzyme and the europium-labeled antibody in kinase buffer. Add this solution to the wells.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add this solution to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium and Alexa Fluor™ 647 wavelengths.
-
Calculate the TR-FRET ratio and then the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Structure-Activity Relationship (SAR) and Data Interpretation
The data gathered from the synthesis of a library of compounds and their subsequent in vitro testing allows for the development of a structure-activity relationship. This is crucial for optimizing lead compounds.
Table 1: Representative SAR Data for this compound Based JAK2 Inhibitors
| Compound ID | R¹ Group (at pyrimidine C5) | R² Group (on phenyl ring) | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Selectivity (JAK1/JAK2) |
| A8 | Methyl | 4-(aminomethyl)phenyl | 5 | 193 | 38.6 |
| 13ac | Cyclopropyl | 1,2,3,4-tetrahydroisoquinolin-6-yl | 3 | - | - |
Data adapted from publicly available research.[14][15]
The data in Table 1 illustrates how modifications to the core scaffold can significantly impact potency and selectivity. For instance, compound A8 demonstrates excellent potency against JAK2 with an IC₅₀ of 5 nM and good selectivity over JAK1.[14] Compound 13ac shows even greater potency against JAK2.[15]
Pharmacophore Modeling: Guiding Rational Design
Pharmacophore models are essential tools in drug discovery, highlighting the key molecular features required for potent and selective binding to a target.[16] For JAK2 inhibitors, these models typically include hydrogen bond donors and acceptors that interact with the hinge region of the ATP-binding site, as well as hydrophobic and aromatic features that occupy adjacent pockets.[17][18][19]
The this compound scaffold effectively presents a hydrogen bond donor (the amine) and acceptor (a pyrimidine nitrogen) to interact with the hinge region of JAK2. The cyclopropyl group can occupy a hydrophobic pocket, while modifications to the appended phenyl ring can be used to explore other interactions and optimize selectivity.
Conclusion and Future Directions
The this compound scaffold is a valuable and versatile building block for the development of potent and selective JAK2 inhibitors. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. The provided protocols for synthesis and in vitro testing offer a solid foundation for researchers in this field. Future work should focus on further optimizing the selectivity of these compounds against other JAK family members and other kinases, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. The ultimate goal is the development of novel therapeutics for myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Janus kinase 2 (JAK2) in myeloproliferative neoplasms: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for JAK2 mutations in myeloproliferative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. New advances in the role of JAK2 V617F mutation in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. JAK2 inhibitors and their impact in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of JAK Inhibitors | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Searching for Novel Janus Kinase-2 Inhibitors Using a Combination of Pharmacophore Modeling, 3D-QSAR Studies and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclopropyl-pyrimidin-2-yl-amine in Agrochemical Synthesis: A Detailed Overview
Introduction
The cyclopropyl-pyrimidin-2-yl-amine scaffold is a privileged structural motif in modern agrochemical research, demonstrating significant potential in the development of novel fungicides and herbicides. The unique combination of the rigid, strained cyclopropyl group and the versatile pyrimidine-amine core contributes to favorable physicochemical properties, enhanced biological activity, and specific modes of action. This document provides a comprehensive overview of the application of this scaffold in agrochemical synthesis, including detailed application notes, experimental protocols for the synthesis of key derivatives, and a summary of their biological activities.
Application Notes
The incorporation of the this compound moiety has led to the discovery of potent agrochemicals, primarily targeting essential biological processes in fungi and plants.
Fungicidal Applications:
This compound derivatives have emerged as a promising class of fungicides. These compounds often function as inhibitors of crucial fungal enzymes, disrupting vital metabolic pathways. A key mode of action for many pyrimidine-based fungicides is the inhibition of ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes, and its depletion compromises membrane integrity, leading to fungal cell death.
Specifically, some derivatives are designed as succinate dehydrogenase inhibitors (SDHIs). SDHIs block the fungal respiratory chain at complex II, leading to a halt in energy production. The cyclopropyl and pyrimidine moieties can form crucial interactions with amino acid residues in the enzyme's active site, such as hydrogen bonds and cation-π interactions, enhancing their inhibitory potency.
Herbicidal Applications:
In the realm of herbicides, pyrimidine derivatives, including those with a cyclopropyl-amino substituent, are known to target and inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant cell growth and leading to plant death. The specificity of this target in plants contributes to the low toxicity of these herbicides in mammals.
Data Presentation
The following tables summarize the biological activity of representative agrochemicals incorporating the this compound scaffold.
Table 1: Fungicidal Activity of Cyclopropylpyrimidine Carboxamide Derivatives
| Compound ID | Target Fungi | EC50 (mg/L) | Reference |
| A14 (n=1, R=2-F-4-Br) | Rhizoctonia solani | 5.63 | [1] |
| A14 (n=1, R=2-F-4-Br) | Botrytis cinerea | 19.63 | [1] |
| A3 (n=0, R=4-Cl) | Botrytis cinerea | >22 | [1] |
| A4 (n=0, R=4-Br) | Botrytis cinerea | >22 | [1] |
| A7 (n=0, R=3,4-Cl2) | Sclerotinia sclerotiorum | >22 | [1] |
Table 2: Herbicidal Activity of Pyrimidine Thiourea Derivatives
| Compound ID | Target Weed | Inhibition Rate (%) at 100 mg/L | Target Enzyme | Reference |
| 4d | Brassica napus (root growth) | 81.5 | AHAS | [2] |
| 4f | Digitaria adscendens (root growth) | 81 | AHAS | [2] |
| 4d | AHAS Enzyme Activity | 44.4 | AHAS | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of the core this compound and a representative fungicidal derivative are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the core amine scaffold via the reaction of 2-chloropyrimidine with cyclopropylamine.
Materials:
-
2-chloropyrimidine
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis of a Fungicidal 2-Cyclopropyl-4-methylpyrimidine-5-carboxamide Derivative (Example based on literature)
This protocol outlines the synthesis of a fungicidal derivative starting from cyclopropyl formamidine hydrochloride, adapted from a reported synthetic route.[1]
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Cyclopropyl formamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Substituted aniline (e.g., 4-bromo-2-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of Ethyl 2-ethoxymethylene acetoacetate
-
Reflux a mixture of ethyl acetoacetate and triethyl orthoformate for several hours.
-
Remove the ethanol formed during the reaction by distillation to drive the reaction to completion.
-
Purify the resulting ethyl 2-ethoxymethylene acetoacetate by vacuum distillation.
Step 2: Synthesis of Ethyl 2-cyclopropyl-4-methylpyrimidine-5-carboxylate
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add cyclopropyl formamidine hydrochloride to the sodium ethoxide solution and stir.
-
Add the ethyl 2-ethoxymethylene acetoacetate dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize with a weak acid, and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Step 3: Hydrolysis to 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid
-
Dissolve the ethyl 2-cyclopropyl-4-methylpyrimidine-5-carboxylate in an alcoholic solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain the carboxylic acid.
Step 4: Amide Coupling to form the final fungicidal derivative
-
To a solution of 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid (1.0 eq) in dry DCM, add EDCI (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (e.g., 4-bromo-2-fluoroaniline) (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 2-cyclopropyl-4-methylpyrimidine-5-carboxamide derivative.
Mandatory Visualizations
Diagram 1: General Synthetic Pathway for this compound Derivatives
References
High-throughput screening of Cyclopropyl-pyrimidin-2-yl-amine libraries
An Application Note and Protocol for the High-Throughput Screening of Cyclopropyl-pyrimidin-2-yl-amine Libraries
Introduction
High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1] Among the myriad of chemical structures explored, those containing the pyrimidine core are recognized as "privileged scaffolds," frequently appearing in potent kinase inhibitors.[2][3] The this compound scaffold, in particular, combines the established kinase-binding properties of the pyrimidine ring with the unique conformational constraints and metabolic stability offered by the cyclopropyl group.[4][5] This document provides a detailed protocol for the high-throughput screening of compound libraries based on this scaffold, targeting the identification of novel kinase inhibitors. The protocols and data presented are tailored for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery programs.
Target Signaling Pathway: The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[6] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making its components, particularly the JAK kinases (JAK1, JAK2, JAK3, TYK2), attractive targets for therapeutic intervention.[6][7] Several pyrimidine-based molecules have been developed as potent JAK inhibitors.[6][7] The screening of this compound libraries against JAK kinases represents a promising strategy for identifying novel modulators of this pathway.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
High-Throughput Screening Workflow
The HTS process is a multi-step campaign designed to efficiently identify promising "hit" compounds from a large library.[8] The workflow begins with assay development and validation, proceeds through primary and secondary screening, and culminates in the confirmation of active compounds.[9] Each step is critical for ensuring the quality and reliability of the screening results.[8]
Caption: A typical workflow for a high-throughput screening campaign.
Data Presentation: Kinase Inhibition Profile
Following a successful screening campaign, quantitative data is crucial for prioritizing hits. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of an inhibitor. Data should be organized to compare the potency and selectivity of hit compounds against a panel of relevant kinases.
Table 1: Representative Inhibition Data for a this compound Library
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| CPPA-001 | JAK1 | TR-FRET | 85 |
| JAK2 | TR-FRET | 1,200 | |
| JAK3 | TR-FRET | >10,000 | |
| TYK2 | TR-FRET | 950 | |
| CPPA-002 | JAK2 | TR-FRET | 45 |
| JAK1 | TR-FRET | 650 | |
| JAK3 | TR-FRET | >10,000 | |
| TYK2 | TR-FRET | 2,500 | |
| CPPA-003 | JAK3 | TR-FRET | 150 |
| JAK1 | TR-FRET | 3,200 | |
| JAK2 | TR-FRET | 4,500 | |
| TYK2 | TR-FRET | >10,000 | |
| Staurosporine | JAK1 | TR-FRET | 5 |
| (Control) | JAK2 | TR-FRET | 6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is representative of typical results obtained in a kinase screening campaign.
Experimental Protocols
A detailed and validated protocol is essential for a successful HTS campaign. The following is a representative protocol for a biochemical kinase inhibition assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common technology in HTS.[1][10]
Protocol: TR-FRET Kinase Inhibition Assay
1. Principle
This assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
2. Materials and Reagents
-
Assay Plates: 384-well, low-volume, black plates.
-
Compound Library: this compound library dissolved in 100% DMSO.
-
Target Kinase: Recombinant human kinase (e.g., JAK1).
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]
-
Detection Reagents: Eu-labeled anti-phospho-antibody and Streptavidin-APC.
-
Controls: Staurosporine (positive control), DMSO (negative control).
-
Liquid Handling: Acoustic dispenser (e.g., Labcyte Echo) and automated multi-channel pipettors.[10]
-
Plate Reader: TR-FRET capable plate reader.[10]
3. Assay Procedure
The entire procedure should be performed using automated liquid handlers to ensure precision and throughput.[10]
-
Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of each library compound, positive control, and negative control (DMSO) into the wells of a 384-well assay plate.[1] This results in a final compound concentration of 10 µM in a typical 10 µL final assay volume.
-
Kinase Addition: Add 5 µL of the target kinase diluted in assay buffer to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at their pre-determined optimal concentrations, often near the Km for ATP) in assay buffer to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of detection mix (containing the Eu-labeled antibody and Streptavidin-APC in detection buffer) to all wells. This stops the kinase reaction and initiates the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
4. Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and multiply by 10,000.
-
Normalization: Normalize the data based on the controls on each plate:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Identification: Identify "hits" as compounds that exhibit an inhibition level above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[1]
-
Dose-Response Analysis: Confirmed hits are typically re-tested in a dose-response format (e.g., an 11-point, 3-fold serial dilution) to determine their IC50 values by fitting the data to a four-parameter logistic equation.
Hit-to-Lead and Structure-Activity Relationship (SAR)
Primary hits from the HTS campaign are subjected to a series of secondary assays to confirm their activity and triage false positives. Confirmed hits then enter the hit-to-lead stage, where medicinal chemists synthesize and test analogues to establish a structure-activity relationship (SAR).[11] This iterative process aims to optimize the potency, selectivity, and drug-like properties of the initial hit compound.[9]
Caption: The logical progression from a primary hit to a lead candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine () for sale [vulcanchem.com]
- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. sbpdiscovery.org [sbpdiscovery.org]
- 11. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to Unveiling the Kinase Inhibitory Potential of Cyclopropyl-pyrimidin-2-yl-amine Analogs
An Application Note and Protocol Guide for researchers, scientists, and drug development professionals on assay development for testing the biological activity of Cyclopropyl-pyrimidin-2-yl-amine.
Introduction
The this compound scaffold is a cornerstone in modern medicinal chemistry, most notably recognized in the structure of Imatinib (Gleevec), a paradigm-shifting tyrosine kinase inhibitor that transformed the treatment of chronic myeloid leukemia (CML). This privileged scaffold is a key pharmacophore that anchors to the ATP-binding pocket of various kinases, making it a fertile ground for the development of novel targeted therapies. The development of new analogs based on this structure requires a robust and logical cascade of assays to efficiently identify potent and selective inhibitors, characterize their mechanism of action, and validate their activity in cellular contexts.
This guide provides a comprehensive framework for the systematic evaluation of novel this compound derivatives. We will detail the strategic selection of assays, from high-throughput primary screens to in-depth cellular mechanism-of-action studies. The protocols provided are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
The Strategic Assay Cascade
A tiered approach is crucial for the efficient screening and characterization of a new chemical library. This strategy, often termed an "assay cascade," starts with broad, high-throughput screens to identify initial "hits" and progressively uses more complex, lower-throughput assays to winnow down candidates and gain deeper mechanistic insight.
Caption: A typical assay cascade for kinase inhibitor drug discovery.
Part 1: Primary Screening for Kinase Inhibition
The primary screen is the first step in identifying active compounds from a library of this compound analogs. The goal is to rapidly and cost-effectively test a large number of compounds at a single concentration against a target kinase. A robust and sensitive biochemical assay is ideal for this purpose.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal assay applicable to any ADP-generating enzyme. The assay is performed in two steps: first, the kinase reaction occurs, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity. Inhibitors will result in a lower light signal.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol: Single-Point Primary Screen using ADP-Glo™
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Target Kinase (e.g., ABL1)
-
Kinase Substrate (e.g., a suitable peptide)
-
ATP
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare a 10 µM working solution of each test compound in the appropriate assay buffer.
-
Using an acoustic dispenser or multichannel pipette, add 50 nL of each compound solution to the wells of a 384-well plate.
-
For controls, add 50 nL of DMSO (100% inhibition control) and 50 nL of a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized beforehand to be at or below the Km for ATP.
-
Add 2.5 µL of the 2X kinase/substrate master mix to each well.
-
Prepare a 2X ATP solution.
-
To start the reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate at room temperature for 1 hour.
-
-
Assay Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The activity of each compound is typically expressed as percent inhibition, calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
A "hit" is defined as a compound that exhibits inhibition above a certain threshold, typically >50% or >3 standard deviations from the mean of the negative controls.
Part 2: Hit Confirmation and Potency Determination
Once initial hits are identified, the next steps are to confirm their activity and determine their potency by generating a dose-response curve and calculating the IC50 value.
Protocol: IC50 Determination with Dose-Response Curve
Procedure:
-
Compound Serial Dilution:
-
For each "hit" compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 100 µM).
-
-
Assay Execution:
-
Follow the same procedure as the primary screen, but instead of a single concentration, add 50 nL of each concentration from the serial dilution series to the assay wells.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
| Parameter | Description | Example Value |
| Top | The maximum response plateau (should be ~100%) | 98.5% |
| Bottom | The minimum response plateau (should be ~0%) | 1.2% |
| HillSlope | The steepness of the curve. | -1.1 |
| IC50 | The concentration at half-maximal inhibition. | 75 nM |
Part 3: Cellular Activity and Target Engagement
A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to issues with cell permeability, stability, or off-target effects. Therefore, it is essential to validate the activity of compounds in a relevant cellular model.
Principle of Cell Viability Assays
Cell viability assays are used to assess the overall health of cells and the cytotoxic or cytostatic effects of a compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels is correlated with a loss of cell viability.
Protocol: Assessing Cellular Proliferation and Viability
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., K562 cells for ABL1).
-
Cell culture medium and supplements.
-
Test compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
96-well clear-bottom, white-walled plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Data Analysis: Similar to the biochemical IC50 determination, the data is used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Principle of Target Engagement Assays
To confirm that the observed cellular effect is due to the inhibition of the intended target, a target engagement assay is crucial. A common method is to use Western blotting to assess the phosphorylation state of the target kinase or its downstream substrates. An effective inhibitor should reduce the level of phosphorylation.
Application Note: A Scalable Reversed-Phase HPLC Purification Strategy for Cyclopropyl-pyrimidin-2-yl-amine Analogs
Abstract
This application note presents a comprehensive and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of cyclopropyl-pyrimidin-2-yl-amine analogs. This class of compounds is of significant interest in medicinal chemistry and drug discovery. However, the inherent basicity of the 2-amino-pyrimidine moiety presents a common challenge, often leading to poor peak shape and inefficient separation on standard silica-based columns. We outline a systematic approach, beginning with analytical method development on a C18 stationary phase using an acidic mobile phase modifier to ensure symmetrical peaks. The guide provides detailed protocols for conducting loading studies to maximize throughput, calculating scale-up parameters for preparative chromatography, and executing the final purification. This self-validating system is designed to provide researchers with a robust workflow to obtain high-purity compounds essential for downstream biological evaluation.
Introduction: The Purification Challenge
This compound derivatives represent a privileged scaffold in modern drug discovery, forming the core of molecules targeting a range of biological pathways. The successful progression of these compounds from synthesis to screening is critically dependent on achieving high levels of purity (>98%).[1] Preparative HPLC is the cornerstone technique for this purpose, offering high resolution for isolating target molecules from reaction byproducts and impurities.[2][3]
The primary obstacle in purifying these analogs lies in their physicochemical properties. The basic nitrogen atoms in the pyrimidine ring and the exocyclic amine can engage in strong, undesirable ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[4][5] This interaction frequently results in significant peak tailing, reduced column efficiency, and poor resolution, complicating the isolation of the desired product.
This guide provides a logical, field-proven workflow to overcome these challenges. By carefully selecting the column chemistry and mobile phase conditions, we can effectively mitigate these secondary interactions and develop a method that is both efficient at the analytical scale and directly scalable to preparative quantities.[6][7]
Foundational Principles: Analyte & System Considerations
Physicochemical Properties of the Target Scaffold
The this compound scaffold is amphiphilic. The cyclopropyl group imparts hydrophobicity, while the nitrogen-rich pyrimidine ring and amine group provide polarity and a basic character.[1][8] This duality makes Reversed-Phase HPLC (RP-HPLC) an ideal separation mode, where a nonpolar stationary phase is paired with a polar mobile phase.[9]
The key to a successful separation is controlling the ionization state of the amine functional groups.[10] In an unbuffered or neutral mobile phase, the amine can exist in both protonated (charged) and neutral forms, leading to broad or split peaks. By adding an acidic modifier to the mobile phase, we can drive the equilibrium to the fully protonated state (BH+). This ensures the analyte behaves as a single, consistent species, and the positive charge is repelled by protonated silanols, dramatically improving peak symmetry.[5][11]
The Purification Workflow: From Analytical to Preparative
A robust purification strategy is built upon a methodical progression from small-scale method development to large-scale execution. This ensures that solvent consumption and use of the precious crude sample are minimized during the optimization phase.[12] The workflow is a self-validating system where success at each stage informs the next.
Caption: HPLC Purification Workflow Diagram.
Experimental Protocols
PART 1: Analytical Method Development
The objective here is to achieve baseline resolution between the target compound and its nearest eluting impurities.[13]
3.1. Materials and Instrumentation
-
HPLC System: Analytical HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[13]
-
Columns: High-purity, end-capped C18 columns are the recommended starting point.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.[9]
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA).
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Reversed-Phase C18 | General-purpose phase for small molecules; provides good hydrophobic retention. |
| Particle Size | < 5 µm | Provides higher efficiency and better resolution for complex mixtures.[14] |
| Column Dimensions | 4.6 x 50/100/150 mm | Standard analytical dimensions offering a good balance of speed and resolution.[14] |
| Pore Size | 100-120 Å | Appropriate for small molecules (<2000 Da) ensuring access to the stationary phase surface.[15] |
Table 1: Recommended Analytical Column Specifications.
3.2. Protocol: Mobile Phase and Gradient Scouting
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry (MS) and effectively protonates the amine groups to improve peak shape.[16]
-
-
Prepare Sample: Dissolve ~1 mg of the crude sample in 1 mL of DMSO or a 50:50 mixture of A:B.
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or as determined by UV scan.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
-
Analysis and Optimization:
-
Examine the resulting chromatogram. Identify the target peak (often the major peak, but confirmation by LC-MS is ideal).
-
If resolution is poor, adjust the gradient slope. A shallower gradient around the elution time of the target compound will improve separation from closely eluting impurities.[17]
-
Caption: Decision workflow for method optimization.
PART 2: Analytical Loading Study
The goal is to determine the maximum amount of crude material that can be injected onto the analytical column before the resolution of the target peak from its nearest impurity is compromised (i.e., peaks begin to overlap).[18]
3.3. Protocol: Determining Column Capacity
-
Prepare a Concentrated Sample: Prepare a stock solution of the crude material at a high concentration (e.g., 20-50 mg/mL) in a strong, compatible solvent like DMSO.
-
Perform Incremental Injections: Using the optimized analytical method from Part 1, perform a series of injections with increasing volumes (e.g., 5 µL, 10 µL, 20 µL, 40 µL, etc.).[6]
-
Monitor Resolution: Carefully observe the chromatograms. As the loading increases, peaks will broaden. The maximum analytical load is the highest injection volume where the target peak remains distinct from its neighbors.[6][18]
-
Calculate Mass Load: Convert the maximum injection volume to a mass (mg). This is your Mass_anal.
PART 3: Scale-Up to Preparative HPLC
This phase translates the optimized analytical separation to a larger preparative column to process bulk material. The key is to maintain the linear velocity of the mobile phase and scale the load geometrically.[6][12]
3.4. Scale-Up Calculations
The scaling factor (SF) is based on the ratio of the cross-sectional areas of the preparative and analytical columns.
-
Scale-Up Factor (SF) = (d_prep)² / (d_anal)²
-
d_prep = Inner diameter of the preparative column
-
d_anal = Inner diameter of the analytical column
-
-
Preparative Flow Rate = Analytical Flow Rate × SF
-
Preparative Sample Load = Analytical Sample Load × SF
| Analytical Column (ID) | Preparative Column (ID) | Scale-Up Factor (SF) | Analytical Flow (mL/min) | Preparative Flow (mL/min) | Analytical Load (mg) | Preparative Load (mg) |
| 4.6 mm | 20 mm | 18.9 | 1.0 | 18.9 | 2 | 37.8 |
| 4.6 mm | 30 mm | 42.5 | 1.0 | 42.5 | 2 | 85.0 |
| 4.6 mm | 50 mm | 118.0 | 1.0 | 118.0 | 2 | 236.0 |
Table 2: Example Scale-Up Calculations. (Note: Values are illustrative).[12]
3.5. Protocol: Preparative Purification Run
-
System Preparation:
-
Install the preparative column (e.g., 20 x 250 mm) with the same stationary phase chemistry as the analytical column.
-
Set the preparative flow rate and gradient time according to your calculations. Remember to extend the gradient segments proportionally to maintain the separation profile.
-
-
Sample Preparation:
-
Dissolve the calculated preparative mass load in the minimum amount of strong solvent (e.g., DMSO).
-
Dilute the solution with Mobile Phase A until the point of precipitation, then add a small amount of strong solvent back to re-dissolve. This minimizes the injection of a solvent much stronger than the mobile phase, which can distort peak shape.[17]
-
-
Purification and Fractionation:
-
Equilibrate the column with the starting mobile phase conditions for at least 3-5 column volumes.
-
Inject the prepared sample.
-
Collect fractions based on the UV detector signal. Set a threshold to trigger collection just before the target peak elutes and end it after the peak returns to baseline.[17]
-
-
Quality Control:
-
Analyze a small aliquot from each collected fraction using the original analytical HPLC method to confirm purity.
-
Combine fractions that meet the required purity threshold (e.g., >98%).
-
Remove the solvent via rotary evaporation or lyophilization to yield the final purified compound.
-
Conclusion and Best Practices
This application note provides a systematic and robust framework for the HPLC purification of this compound analogs. By addressing the key challenge of their basic nature through the use of an acidic mobile phase modifier, researchers can achieve excellent peak shapes and high-resolution separations. The outlined workflow, from analytical method development through to calculated scale-up, ensures an efficient and reliable path to obtaining highly pure material critical for advancing drug discovery projects.[19][20] Always use high-purity solvents and freshly prepared mobile phases to ensure reproducibility and protect the longevity of your HPLC columns.[9]
References
- 1. 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine () for sale [vulcanchem.com]
- 2. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 5. welch-us.com [welch-us.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. glsciences.com [glsciences.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. agilent.com [agilent.com]
- 18. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Evaluating the Efficacy of Cyclopropyl-pyrimidin-2-yl-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Cyclopropyl-pyrimidin-2-yl-amine compounds. Specifically, we focus on 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine , a known inhibitor of glucocorticoid resistance. This compound has demonstrated potential in sensitizing cancer cells, particularly T-cell acute lymphoblastic leukemia (T-ALL), to glucocorticoid treatment by upregulating the expression of the glucocorticoid receptor (GR).
The following protocols for cell viability, apoptosis, and cell cycle analysis are fundamental for characterizing the cytotoxic and cytostatic effects of this and related compounds. The provided data and visualizations will aid researchers in designing and executing experiments to assess the therapeutic potential of this class of molecules.
Mechanism of Action: Overcoming Glucocorticoid Resistance
Glucocorticoids are a class of steroid hormones that, upon binding to the cytosolic Glucocorticoid Receptor (GR), translocate to the nucleus to regulate gene expression, often leading to apoptosis in lymphoid cells. In some cancers, like T-ALL, resistance to glucocorticoids can develop, frequently through the downregulation of GR expression.
4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine acts to counteract this resistance. By inhibiting the pathways that lead to GR degradation, it increases the cellular levels of the receptor. This restores the cell's sensitivity to glucocorticoids like dexamethasone, enhancing their apoptotic effects.
Below is a diagram illustrating the glucocorticoid receptor signaling pathway and the proposed mechanism of action for 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine.
Data Presentation: Efficacy of 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine
The following tables summarize the reported efficacy of 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine in T-ALL cell lines.
Table 1: In Vitro Efficacy in CUTTL1 T-ALL Cell Line
| Treatment Condition | EC50 (µM) |
| 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine alone | 294 |
| 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine + Dexamethasone | 28 |
Table 2: Effect on Dexamethasone IC50 and In Vivo Tumor Growth
| Cell Line / Model | Parameter | Result |
| Jurkat T-ALL Cells | Dexamethasone IC50 Reduction | 70% |
| Mouse Xenograft Model | Tumor Volume Reduction | 50% |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
Experimental Workflow:
Materials:
-
96-well flat-bottom plates
-
T-ALL cell line (e.g., CUTTL1, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine
-
Dexamethasone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine and/or dexamethasone in culture medium. Add 100 µL of the compound solutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the EC50/IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Materials:
-
T-ALL cell line
-
6-well plates or culture flasks
-
4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine and/or Dexamethasone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound(s) for a specified time.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Analysis:
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Experimental Workflow:
Materials:
-
T-ALL cell line
-
6-well plates or culture flasks
-
4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine and/or Dexamethasone
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
Data Analysis:
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Changes in the cell cycle distribution, such as an increase in the sub-G1 peak (indicative of apoptosis) or arrest in a specific phase, can be quantified.
Application Notes and Protocols for In Vivo Xenograft Studies of Cyclopropyl-pyrimidin-2-yl-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the anti-tumor efficacy of Cyclopropyl-pyrimidin-2-yl-amine, a putative kinase inhibitor, using xenograft models. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone in preclinical cancer research, enabling the assessment of therapeutic candidates in a living organism that mimics the human tumor microenvironment.[1][2] This document outlines the necessary protocols for cell line-derived xenograft (CDX) model development, drug administration, and endpoint analysis, along with data presentation guidelines and visual representations of the experimental workflow and a hypothetical signaling pathway.
This compound belongs to a class of compounds known to exhibit inhibitory activity against various protein kinases involved in oncogenic signaling pathways.[3][4][5][6] Therefore, the experimental design described herein is tailored to assess the compound's ability to inhibit tumor growth and modulate its putative downstream targets in a preclinical setting.
Experimental Protocols
Cell Culture and Preparation
Objective: To prepare a sufficient number of viable tumor cells for implantation.
Materials:
-
Human cancer cell line of interest (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
Matrigel (optional)
Protocol:
-
Culture the selected cancer cell line in T-75 or T-150 flasks under standard conditions (37°C, 5% CO2).
-
Passage the cells every 2-3 days to maintain them in the exponential growth phase.
-
On the day of implantation, wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability using Trypan Blue exclusion (viability should be >95%).
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection to enhance tumor take rate and growth.[7]
Animal Handling and Tumor Implantation
Objective: To establish subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
Protocol:
-
Acclimatize the mice to the animal facility for at least one week before the experiment.
-
Anesthetize the mice using isoflurane.
-
Shave the hair on the right flank of each mouse and disinfect the area with 70% ethanol.
-
Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the shaved flank.[7][8]
-
Monitor the mice regularly for tumor appearance.
Tumor Growth Monitoring and Randomization
Objective: To monitor tumor growth and randomize animals into treatment groups.
Materials:
-
Digital calipers
-
Animal balance
Protocol:
-
Once tumors become palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[7]
-
Monitor the body weight of each mouse at the same frequency to assess systemic toxicity.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7] Ensure that the average tumor volume and body weight are similar across all groups.
Drug Preparation and Administration
Objective: To prepare and administer this compound to the treatment groups.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or as determined by solubility studies)
-
Oral gavage needles or appropriate syringes for the chosen route of administration
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentrations.
-
Administer the compound or vehicle to the respective groups based on the predetermined dosing schedule (e.g., once daily by oral gavage). The volume of administration should be based on the body weight of the individual mouse (e.g., 10 mL/kg).
Efficacy Assessment and Endpoint Analysis
Objective: To evaluate the anti-tumor efficacy and potential toxicity of the compound.
Protocol:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), which can be calculated at the end of the study.
-
The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors) are observed.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and collect tissues for further analysis (e.g., histopathology, immunohistochemistry, Western blotting, or RNA sequencing) to assess pharmacodynamic markers.[9]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1520 ± 150 | - | -2.5 ± 1.5 |
| This compound | 10 | 980 ± 120 | 35.5 | -3.1 ± 1.8 |
| This compound | 30 | 540 ± 95 | 64.5 | -5.2 ± 2.1 |
| This compound | 100 | 210 ± 50 | 86.2 | -8.7 ± 2.5 |
| Positive Control | X | 350 ± 70 | 77.0 | -6.5 ± 2.0 |
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Pharmacodynamic Analysis of Downstream Target Modulation
| Treatment Group | Dose (mg/kg) | Relative p-Kinase X Expression (vs. Control) ± SEM | Relative Ki-67 Staining (%) ± SEM |
| Vehicle Control | 0 | 1.00 ± 0.15 | 85 ± 5 |
| This compound | 30 | 0.45 ± 0.08 | 42 ± 7 |
| This compound | 100 | 0.15 ± 0.05 | 15 ± 4 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo xenograft study of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the compound.
Logical Relationships in Experimental Design
Caption: Logical structure of the in vivo experimental design.
References
- 1. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. Cyclopropyl amine derivatives as EGFR inhibitors [wisdomlib.org]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
Application Notes and Protocols for the Use of Pyrimidine Scaffolds in Developing Pan-PI3-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of pyrimidine-based scaffolds, particularly focusing on the well-characterized pan-PI3-kinase (PI3K) inhibitor, Pictilisib (GDC-0941), as a representative example. While the specific moiety "Cyclopropyl-pyrimidin-2-yl-amine" is of interest in medicinal chemistry, detailed public data on a pan-PI3K inhibitor with this exact scaffold is limited. Therefore, we will leverage the extensive data available for the structurally related and clinically evaluated thienopyrimidine, GDC-0941, to illustrate the principles and methodologies in the development of pan-PI3K inhibitors.
Introduction to PI3K Signaling and Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, δ, and γ), have been developed to broadly suppress this oncogenic signaling.
The pyrimidine scaffold is a common core structure in the design of kinase inhibitors, including those targeting PI3K. Its ability to form key hydrogen bonds within the ATP-binding pocket of the kinase makes it a valuable pharmacophore.
Representative Pan-PI3K Inhibitor: Pictilisib (GDC-0941)
Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-class I PI3K inhibitor with a thieno[3,2-d]pyrimidine core. It demonstrates robust anti-tumor activity in various preclinical models and has been evaluated in clinical trials.
Data Presentation: Biological Activity of Pictilisib (GDC-0941)
The following tables summarize the quantitative data for Pictilisib, showcasing its potency and activity.
Table 1: In Vitro Kinase Inhibitory Activity of Pictilisib (GDC-0941)
| Target | IC50 (nM) |
| PI3Kα | 3[1][2][3][4] |
| PI3Kβ | 33[1][2][3][4] |
| PI3Kδ | 3[1][2][3][4] |
| PI3Kγ | 75[1][2][3][4] |
| mTOR | 580[5] |
| DNA-PK | 1230[5] |
Table 2: Cellular Activity of Pictilisib (GDC-0941)
| Cell Line | Cancer Type | Cellular IC50 (µM) for Proliferation | p-Akt (Ser473) Inhibition IC50 (nM) |
| U87MG | Glioblastoma | 0.95[5] | 46[6] |
| IGROV-1 | Ovarian Cancer | 0.07[5] | - |
| PC3 | Prostate Cancer | 0.28[5][6] | 37[6] |
| MDA-MB-361 | Breast Cancer | 0.72[6] | 28[6] |
| A2780 | Ovarian Cancer | 0.14[6] | - |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of pan-PI3K inhibitors, using Pictilisib (GDC-0941) as an example.
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (Scintillation Proximity Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Test compound (e.g., Pictilisib) dissolved in DMSO
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mM DTT
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP solution: 1 µM ATP with 0.125 µCi [γ-33P]-ATP
-
Yttrium silicate (Ysi) polylysine Scintillation Proximity Assay (SPA) beads
-
Stop solution: 150 µL PBS
-
384-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Add 48 µL of a master mix containing assay buffer, SPA beads, PIP2, and ATP solution to each well.
-
Initiate the kinase reaction by adding 5 ng of the respective recombinant PI3K isoform to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by adding 150 µL of PBS to each well.
-
Centrifuge the plate for 2 minutes at 2000 rpm.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[6][7]
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition in Cells
Objective: To assess the effect of a test compound on the phosphorylation of Akt, a key downstream effector of PI3K.
Materials:
-
Cancer cell line (e.g., U87MG, PC3)
-
Cell culture medium and supplements
-
Test compound (e.g., Pictilisib)
-
Growth factor (e.g., IGF-1 or PDGF) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.[2]
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NCr athymic mice)
-
Cancer cell line with a known activated PI3K pathway (e.g., U87MG)
-
Matrigel
-
Test compound (e.g., Pictilisib) formulated for oral administration (e.g., in 0.5% methylcellulose, 0.2% Tween-80)[8]
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally, once daily. Doses for GDC-0941 have ranged from 25 to 150 mg/kg/day.[2][6][9]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by pan-PI3K inhibitors.
Experimental Workflow for PI3K Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel pan-PI3K inhibitor.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. pik-93.com [pik-93.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for synthesizing N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine
Application Note: Synthesis of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine and its derivatives are recognized as potent and selective Janus kinase 2 (JAK2) inhibitors, which are of significant interest for the treatment of myeloproliferative neoplasms.[1][2] This document outlines a detailed experimental protocol for the synthesis of the title compound, providing a reproducible methodology for researchers in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the synthesis of the key intermediate, 6-amino-1,2,3,4-tetrahydroisoquinoline, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Overall Reaction Scheme
The synthesis of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine is accomplished through a two-step reaction sequence. The first step involves the preparation of 6-amino-1,2,3,4-tetrahydroisoquinoline. The second step is the Buchwald-Hartwig cross-coupling of this intermediate with 2-chloropyrimidine.
Caption: Overall synthetic scheme for N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine.
Experimental Protocols
Step 1: Synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline
This procedure is adapted from established methods for the amination of aryl halides.
Materials:
-
6-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous ammonia (28-30%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DMSO, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add aqueous ammonia (10 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-amino-1,2,3,4-tetrahydroisoquinoline.
Step 2: Synthesis of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine
This step utilizes the Buchwald-Hartwig amination reaction, a powerful method for forming C-N bonds.[3][4]
Materials:
-
6-amino-1,2,3,4-tetrahydroisoquinoline
-
2-Chloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
In a Schlenk flask, combine 6-amino-1,2,3,4-tetrahydroisoquinoline (1.2 eq), 2-chloropyrimidine (1.0 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine.
Data Presentation
| Parameter | Step 1: Amination | Step 2: Buchwald-Hartwig Coupling |
| Starting Material 1 | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | 6-amino-1,2,3,4-tetrahydroisoquinoline |
| Starting Material 2 | Aqueous ammonia | 2-Chloropyrimidine |
| Catalyst | Copper(I) iodide | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | L-proline | Xantphos |
| Base | Potassium carbonate | Cesium carbonate |
| Solvent | DMSO | 1,4-Dioxane |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 24 hours | 12-16 hours |
| Typical Yield | 60-70% | 50-65% |
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Dioxane is a flammable solvent and a suspected carcinogen; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Development of Pyrimidine-Core ALK5 Inhibitors for Fibrotic Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), lead to tissue scarring and organ failure.[1] Transforming growth factor-beta (TGF-β) is a central mediator in the pathogenesis of fibrosis.[2] The TGF-β signaling pathway, particularly through the activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TβRI), plays a crucial role in initiating and promoting the fibrotic cascade.[1][3] Dysregulation of this pathway is implicated in a variety of fibrotic conditions, including those affecting the liver, lungs, and kidneys.[1][4][5] Consequently, inhibiting ALK5 has emerged as a promising therapeutic strategy to combat fibrosis.[6]
Small molecule inhibitors targeting the ATP-binding site of the ALK5 kinase domain have been the focus of extensive research.[7] Among the various chemical scaffolds explored, the pyrimidine core has proven to be a versatile and effective framework for the design of potent and selective ALK5 inhibitors. This document provides an overview of the development of pyrimidine-based ALK5 inhibitors, including their mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for their evaluation.
The TGF-β/ALK5 Signaling Pathway in Fibrosis
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[8] This binding event recruits and activates ALK5, the type I receptor.[9] TβRII then phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to its activation.[10] Activated ALK5 subsequently phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates into the nucleus to regulate the transcription of target genes involved in the fibrotic response, such as those encoding collagens and other ECM components.[1][2]
Pyrimidine-Core ALK5 Inhibitors: Potency and Selectivity
A number of pyrimidine-based compounds have been developed and evaluated for their inhibitory activity against ALK5. The potency of these inhibitors is typically determined through biochemical kinase assays and cellular assays that measure the inhibition of SMAD phosphorylation or downstream gene expression.
| Compound Name/ID | Core Structure | ALK5 IC50 (nM) | Cellular Assay IC50 (nM) | Notes | Reference |
| GW6604 | Pyrazolyl-pyridine | 140 (Autophosphorylation) | 500 (PAI-1 transcription) | An early example of a potent ALK5 inhibitor. | [11] |
| SB525334 | Pyrimidine | Not specified in provided abstracts | Effective in vitro and in vivo | A well-characterized selective ALK5 inhibitor used as a positive control in fibrosis models. | [12][13] |
| EW-7197 (Vactosertib) | Pyridine | 13 | Not specified in provided abstracts | A potent and selective ALK5 inhibitor evaluated in renal fibrosis models. | [5][14] |
| Compound 21 | Pyrazole | 7.01 | 61% inhibition at 30 nM (Luciferase) | A highly potent pyrazole-based inhibitor with good cellular activity. | [14] |
| Compound 19 | Pyrazole | 28 | Not specified in provided abstracts | Phenylsulfonamide moiety enhanced oral bioavailability. | [14] |
Note: The table above is a summary of data from various sources. Direct comparison should be made with caution due to different assay conditions.
Structure-Activity Relationship (SAR) Insights
The development of pyrimidine-based ALK5 inhibitors has been guided by extensive SAR studies. These studies have revealed key structural features that contribute to high potency and selectivity. Modifications to the pyrimidine core at different positions can significantly impact the inhibitor's interaction with the ATP-binding pocket of ALK5. For instance, the introduction of specific substituents on phenyl rings attached to the core can enhance inhibitory activity.[14] Furthermore, the substitution of a pyridine ring with a fluoro group has been shown to improve both potency and selectivity for ALK5.[14]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ALK5 inhibitors. Below are representative protocols for key in vitro and in vivo assays.
Protocol 1: ALK5 Kinase Activity Assay (Biochemical)
This protocol describes a general method for measuring the direct inhibitory effect of a compound on ALK5 kinase activity, often using a format like ADP-Glo™ or LanthaScreen™.
Materials:
-
Recombinant human ALK5 enzyme
-
ALK5 peptide substrate (e.g., TGFBR1 Peptide)[15]
-
ATP
-
Kinase assay buffer[15]
-
Test compound (pyrimidine-based inhibitor)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[15]
-
White 96-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase assay buffer. The final concentration of DMSO should not exceed 1%.[15]
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the ALK5 peptide substrate at the desired concentrations.[15]
-
Assay Plate Setup: Add the diluted test inhibitor to the wells of a 96-well plate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted ALK5 enzyme to the wells containing the test inhibitor and controls.
-
Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 45 minutes.[15]
-
Signal Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection reagent.[15]
-
Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phospho-SMAD2/3 Inhibition (Cellular)
This protocol assesses the ability of an ALK5 inhibitor to block TGF-β-induced SMAD2/3 phosphorylation in a cellular context.[16]
Materials:
-
A suitable cell line (e.g., HaCaT, A549)
-
Cell culture medium and supplements
-
TGF-β1
-
Test compound (pyrimidine-based inhibitor)
-
Lysis buffer
-
Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, replace the medium with serum-free or low-serum medium for 12-24 hours.[16]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the ALK5 inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).[16]
-
TGF-β Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes at 37°C.[16]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.
Protocol 3: In Vivo Model of Fibrosis
Animal models are crucial for evaluating the therapeutic efficacy of ALK5 inhibitors. The bleomycin-induced lung fibrosis model is a commonly used example.[12]
Materials:
-
Mice or rats
-
Bleomycin
-
Test compound (pyrimidine-based inhibitor) formulated for in vivo administration
-
Equipment for intratracheal instillation
-
Tools for tissue collection and analysis (e.g., histology, hydroxyproline assay)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the experiment.
-
Fibrosis Induction: Induce lung fibrosis by a single intratracheal administration of bleomycin.
-
Inhibitor Treatment: Administer the pyrimidine-based ALK5 inhibitor (and vehicle control) to the animals, typically starting on the day of or shortly after bleomycin administration, and continue for a specified duration (e.g., 14-21 days).
-
Monitoring: Monitor the animals for changes in body weight and clinical signs of distress.[12]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect lung tissue.
-
Assessment of Fibrosis:
-
Histopathology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the extent of fibrosis using a method like the Ashcroft score.[12]
-
Hydroxyproline Assay: Measure the hydroxyproline content in lung homogenates as a quantitative measure of collagen deposition.[12]
-
Gene Expression Analysis: Analyze the expression of profibrotic genes (e.g., collagen I, α-SMA) in lung tissue by qPCR.
-
Conclusion
The development of ALK5 inhibitors with a pyrimidine core represents a promising avenue for the treatment of fibrotic diseases. These compounds have demonstrated high potency in both biochemical and cellular assays, and efficacy in preclinical models of fibrosis. The application notes and protocols provided herein offer a framework for the continued discovery and evaluation of novel pyrimidine-based ALK5 inhibitors, with the ultimate goal of translating these findings into effective therapies for patients suffering from fibrotic conditions.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xtalks.com [xtalks.com]
- 13. Therapeutic Impact Of An ALK5 Inhibitor Across Multiple Preclinical Fibrosis Models [pharmaceuticalonline.com]
- 14. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) | MDPI [mdpi.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl-pyrimidin-2-yl-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl-pyrimidin-2-yl-amine. The following sections detail common issues, optimization strategies, and experimental protocols for the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and cyclopropylamine. This method is often preferred due to its operational simplicity and the high reactivity of 2-chloropyrimidine.[1][2]
Q2: When should I consider using a Buchwald-Hartwig amination instead of the SNAr reaction?
A2: The Buchwald-Hartwig amination is a powerful alternative when the SNAr reaction results in low yields, or if the starting pyrimidine is less reactive (e.g., substituted with electron-donating groups).[3][4][5] It is a palladium-catalyzed cross-coupling reaction that can often provide higher yields and better functional group tolerance, albeit with more complex reaction setup and cost.
Q3: I am observing a significant amount of starting material remaining in my SNAr reaction. What can I do?
A3: Incomplete conversion in an SNAr reaction can be addressed by increasing the reaction temperature, extending the reaction time, or using a stronger base or a more polar solvent to facilitate the reaction. Ensure your reagents are pure and dry, as impurities can hinder the reaction.
Q4: Are there any known side products in the synthesis of this compound?
A4: Potential side products can include the formation of di-substituted pyrimidines if the starting material has multiple leaving groups. In the case of substituted pyrimidines, reaction at other positions can occur.[6][7] With Buchwald-Hartwig amination, side reactions can be more complex and may involve byproducts from the catalyst's side reactions.
Q5: How can I best purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the product, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing on the silica gel. The volatility of the product should also be considered during solvent removal.
Troubleshooting Guides
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is the primary and most common route for the synthesis of this compound.
| Potential Cause | Troubleshooting & Optimization Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials. |
| Inappropriate Solvent | If using a non-polar solvent, switch to a more polar aprotic solvent like DMF, DMSO, or NMP to better solvate the intermediate and accelerate the reaction. Water has also been shown to be an effective solvent for SNAr reactions of 2-chloropyrimidine.[1][2] |
| Weak Base | If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as DBU or a hindered amine base like diisopropylethylamine (DIPEA). |
| Poor Quality of Reagents | Ensure 2-chloropyrimidine is pure and cyclopropylamine is not degraded. Use freshly opened or distilled reagents if necessary. |
| Moisture in the Reaction | Although some SNAr reactions can be run in water, if using an organic solvent, ensure anhydrous conditions by using dry solvents and an inert atmosphere (N₂ or Ar). |
| Potential Cause | Troubleshooting & Optimization Steps |
| Di-substitution | If your pyrimidine starting material has more than one leaving group, use a stoichiometric amount of cyclopropylamine or add it slowly to the reaction mixture at a lower temperature to favor mono-substitution. |
| Side reactions with solvent | In some cases, the solvent (e.g., DMF) can participate in side reactions at high temperatures.[8] If suspected, switch to a more inert solvent like dioxane or toluene. |
| Ring opening of cyclopropylamine | The cyclopropyl group can be sensitive to strong acids. Ensure the reaction conditions are not overly acidic. If an acidic workup is required, perform it at low temperatures. |
Route 2: Buchwald-Hartwig Amination
This is a powerful alternative method, particularly for less reactive substrates.
| Potential Cause | Troubleshooting & Optimization Steps |
| Catalyst Inactivity | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[9] |
| Incorrect Base | The choice of base is critical. Strong, non-coordinating bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The base should be finely powdered and dry. |
| Inappropriate Ligand | The ligand choice is highly dependent on the substrates. Screen a variety of phosphine ligands to find the optimal one for this specific transformation. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) and use degassed solvents. |
| Potential Cause | Troubleshooting & Optimization Steps |
| Excess Ligand | Use the minimum effective amount of ligand. A slight excess relative to the palladium source is usually sufficient. |
| Difficult Purification | Phosphine oxides, which are common byproducts, can be challenging to remove. Consider using a ligand that is more easily separated by chromatography or extraction. |
Data Presentation
Table 1: Comparison of Reaction Conditions for SNAr of 2-Chloropyrimidine with Various Amines
| Entry | Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | KF (2) | Water | 100 | 17 | 81 |
| 2 | Piperidine | KF (2) | Water | 100 | 17 | 80 |
| 3 | Isopropylamine | KF (2) | Water | 100 | 17 | 75 |
| 4 | Aniline | KF (2) | Water | 100 | 17 | 86 |
| 5 | Cyclopropylamine (projected) | KF (2) | Water | 100 | 17 | ~70-80 |
Data for entries 1-4 are adapted from a study on the amination of heteroaryl chlorides.[1][10] The projected yield for cyclopropylamine is an estimate based on the reactivity of similar primary amines.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 |
This table presents common catalyst/ligand/base combinations for Buchwald-Hartwig amination reactions.[9][11] The optimal system for the synthesis of this compound would require experimental screening.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Chloropyrimidine
-
Cyclopropylamine
-
Potassium Fluoride (KF)
-
Deionized Water
-
Isopropyl Acetate
-
Saturated aqueous Potassium Carbonate solution
Procedure:
-
To a sealable reaction vessel, add 2-chloropyrimidine (1.0 equiv.), cyclopropylamine (1.1 equiv.), and potassium fluoride (2.0 equiv.).
-
Add deionized water to achieve a substrate concentration of approximately 1.5 M.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 17 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium carbonate.
-
Extract the aqueous layer with isopropyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., heptane/ethyl acetate with 1% triethylamine).
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Chloropyrimidine
-
Cyclopropylamine
-
Pd₂(dba)₃ (palladium source)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous, degassed toluene to the flask.
-
Add 2-chloropyrimidine (1.0 equiv.) to the mixture.
-
Finally, add cyclopropylamine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: SNAr reaction pathway for this compound synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, a cornerstone in medicinal chemistry. Pyrimidines are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds, including nucleic acids.[1][2] The efficient synthesis of these molecules is therefore a critical endeavor.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with the scientific rationale needed to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyrimidine synthesis, with a focus on the widely utilized Biginelli reaction—a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[3]
Issue 1: Low or No Product Yield
Question: I am performing a Biginelli reaction and observing a very low yield, or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in pyrimidine synthesis can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Causality and Troubleshooting Steps:
-
Catalyst Activity and Choice: The catalyst is paramount for driving the reaction forward.[4]
-
Expertise & Experience: While classic Biginelli reactions utilize strong protic acids like HCl, a wide array of Lewis acids (e.g., FeCl₃, ZnCl₂) and organocatalysts have demonstrated improved yields.[4][5] If you are using a reusable catalyst, it may require regeneration to restore its activity. For Brønsted acids, ensure the concentration is appropriate.[3]
-
Self-Validating System: To verify catalyst activity, consider running a control reaction with a substrate known to work well under your chosen conditions.
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.[3][4]
-
Expertise & Experience: While some reactions proceed at room temperature, many require heating.[4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improves yields.[6][7]
-
Self-Validating System: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to side product formation.[3][8]
-
-
Solvent Selection: The solvent plays a critical role in reactant solubility and reaction rate.[3]
-
Expertise & Experience: Ethanol is a common solvent for the Biginelli reaction.[3] However, solvent-free conditions or the use of other polar solvents like acetonitrile or deep eutectic solvents have been shown to enhance yields for certain substrates.[4] If using a solvent, ensure it is anhydrous, as water can interfere with the reaction.[4]
-
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction.[3][4]
-
Expertise & Experience: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity. Moisture, in particular, can quench certain catalysts and lead to unwanted side reactions.[8]
-
-
Stoichiometry: The molar ratio of your reactants can influence the reaction outcome.
-
Expertise & Experience: While a 1:1:1 molar ratio is standard, using a slight excess of the urea or thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields by shifting the equilibrium towards product formation.[4]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low yield in your pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 7. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide expert insights and practical, step-by-step troubleshooting for one of the most common challenges encountered with this compound class: poor aqueous solubility. We will explore the underlying causes of this issue and detail field-proven strategies to enhance the solubility, dissolution, and ultimate bioavailability of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering solubility issues with pyrazolo[3,4-d]pyrimidine inhibitors.
Q1: Why do my pyrazolo[3,4-d]pyrimidine inhibitors have such low aqueous solubility?
A1: The pyrazolo[3,4-d]pyrimidine scaffold is an adenine isostere, which contributes to its potent kinase inhibitory activity.[1] However, the fused heterocyclic ring system is inherently planar and rigid, often leading to a stable crystal lattice structure that is difficult for water molecules to disrupt. Many kinase inhibitors, including this class, are characterized by low intrinsic solubility due to their molecular structure.[2] Furthermore, substituents added to enhance potency (often lipophilic aromatic groups) can increase the compound's hydrophobicity (high LogP), further decreasing its affinity for aqueous media. This low aqueous solubility can negatively impact pharmacokinetic parameters and cause issues during in vitro and in vivo testing.[3]
Q2: What is the first and most critical step I should take to quantify the solubility problem?
A2: The first step is to obtain a reliable, quantitative measurement of your compound's solubility. Do not rely on qualitative observations. A Kinetic Solubility Assay is the industry standard for early-stage drug discovery due to its high-throughput nature.[4][5] This assay involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to determine the concentration at which it precipitates.[5][6][7] This value, often termed "apparent" or "kinetic" solubility, provides a crucial baseline for troubleshooting and assessing the effectiveness of any enhancement strategy.
Q3: My compound's kinetic solubility is less than 1 µg/mL. What are my main strategic options?
A3: With solubility this low, you have several strategic avenues to explore, which can be broadly categorized into two main approaches: Chemical Modification and Formulation-Based Enhancement .
-
Chemical Modification: This involves altering the molecule itself. The primary methods are prodrug synthesis and salt formation. A prodrug strategy can be employed to append a water-solubilizing group that is later cleaved in vivo to release the active drug. If your molecule has an ionizable center (an acidic or basic group), salt formation is often the most effective and common method to significantly increase solubility and dissolution rates.[8][9]
-
Formulation-Based Enhancement: This approach modifies the drug's physical form or its immediate environment without changing the chemical structure of the active pharmaceutical ingredient (API). Key techniques include creating Amorphous Solid Dispersions (ASDs), forming co-crystals, and using complexation agents like cyclodextrins.[1][10][11]
The best strategy depends on the compound's specific physicochemical properties, such as its pKa, LogP, and crystalline state.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, practical guidance on implementing the key strategies mentioned above.
Guide 1: Assessing and Improving Solubility via Salt Formation
Salt formation is a powerful technique for ionizable compounds, leveraging the principle that charged species are more soluble in aqueous environments than their neutral counterparts.[12] Approximately 50% of marketed small molecule drugs are administered in salt form.[13]
A4: Your compound must possess an ionizable functional group. Most pyrazolo[3,4-d]pyrimidines are weak bases due to the nitrogen atoms in the heterocyclic rings. To confirm, you must determine the compound's pKa (the pH at which 50% of the compound is ionized). A compound is generally considered a good candidate for salt formation if it has a suitable pKa. For a basic drug, a pKa between 7 and 11 is often ideal for forming a stable salt with a strong acid.
A5: A salt screening experiment aims to identify a counter-ion that forms a stable, crystalline salt with improved solubility and dissolution characteristics.
Protocol: Small-Scale Salt Screening
-
Materials & Equipment:
-
Your pyrazolo[3,4-d]pyrimidine inhibitor (free base).
-
A selection of pharmaceutically acceptable acids (counter-ions) (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, maleic acid).
-
A variety of solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate).
-
Small glass vials (1-2 mL).
-
Magnetic stirrer and stir bars.
-
Microscope for visual inspection of crystals.
-
-
Step-by-Step Methodology:
-
Preparation: Dissolve a known amount of your free base compound in a minimal amount of a suitable solvent or solvent mixture in several vials. Aim for a concentrated solution.
-
Counter-ion Addition: To each vial, add a stoichiometric equivalent (1:1 molar ratio) of a different acid (counter-ion), also dissolved in a small amount of solvent.
-
Induce Crystallization: Stir the mixtures at room temperature. If no solid forms, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is less soluble), or scratching the inside of the vial to induce nucleation.
-
Isolation & Drying: If a solid precipitate forms, isolate it by filtration or centrifugation. Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
Characterization: Analyze the resulting solid. Use techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point. A sharp, distinct melting point different from the free base suggests a new salt form.
-
Solubility Testing: Perform a kinetic solubility assay (as described in Q2) on each promising salt form to quantify the improvement over the free base.
-
-
Interpreting the Results:
Data Summary: Example Salt Screening Outcome
| Counter-ion | Solid Form | Kinetic Solubility (PBS, pH 7.4) | Observations |
| Free Base | Crystalline | 0.8 µg/mL | Baseline |
| Hydrochloride | Crystalline | 75 µg/mL | Significant improvement |
| Mesylate | Crystalline | 120 µg/mL | Optimal Candidate |
| Sulfate | Amorphous | 45 µg/mL | Hygroscopic, difficult to handle |
| Tartrate | No solid formed | - | Incompatible |
Guide 2: Amorphous Solid Dispersions (ASDs) for Non-Ionizable or Difficult Compounds
For compounds that are non-ionizable or where salt formation fails, creating an Amorphous Solid Dispersion (ASD) is a leading strategy.[14] An ASD involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[1] This traps the drug in a high-energy, amorphous state, preventing crystallization and leading to higher apparent solubility and faster dissolution.[15][16]
A6: The solvent evaporation method is a common and accessible lab-scale technique for preparing ASDs.
Protocol: Lab-Scale ASD Preparation via Solvent Evaporation
-
Materials & Equipment:
-
Your pyrazolo[3,4-d]pyrimidine inhibitor.
-
A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).
-
Round-bottom flask and rotary evaporator.
-
Vacuum oven.
-
-
Step-by-Step Methodology:
-
Polymer & Drug Selection: Choose a polymer known to be a good stabilizer. A common starting point is a 1:3 or 1:4 drug-to-polymer weight ratio.
-
Dissolution: Dissolve both your inhibitor and the selected polymer in a suitable common solvent in a round-bottom flask. Ensure a clear solution is formed.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer.
-
Drying: A thin film will form on the flask wall. Further dry this film in a vacuum oven for 12-24 hours to remove all residual solvent.
-
Collection & Analysis: Scrape the resulting solid from the flask. Confirm its amorphous nature using XRPD (which will show a broad "halo" instead of sharp peaks) and DSC (which will show a glass transition temperature, Tg, instead of a melting point).
-
Performance Testing: Evaluate the ASD's performance by measuring its dissolution rate. Compare the concentration of dissolved drug over time against the crystalline API. The ASD should show a much faster dissolution and achieve a higher transient concentration (supersaturation).
-
Visualization: Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy based on the initial properties of your pyrazolo[3,4-d]pyrimidine inhibitor.
Caption: Decision tree for selecting a solubility enhancement strategy.
Guide 3: Advanced Strategies - Co-crystals and Cyclodextrins
When other methods are not suitable, co-crystals and cyclodextrins offer powerful alternatives.
A7: Co-crystals are crystalline materials composed of two or more different molecules—the API and a "co-former"—in the same crystal lattice.[17] Unlike salts, they do not rely on ionic interactions and are held together by non-ionic forces like hydrogen bonds.[11][18] This makes them an excellent choice for neutral compounds.[17][18] By pairing a hydrophobic drug with a hydrophilic, pharmaceutically acceptable co-former (like an amino acid or a sugar), you can create a new solid form with dramatically different—and often much higher—solubility.[11] The screening and preparation methods are similar to those for salt screening, involving techniques like solvent crystallization or grinding.[19]
A8: Cyclodextrins are cyclic oligosaccharides that have a bucket-like shape with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They work by encapsulating the hydrophobic drug molecule within their cavity, forming an "inclusion complex."[20][21][22] This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a hydrophilic exterior that greatly enhances solubility.[20][23] This strategy is particularly useful for liquid formulations or when trying to achieve very high concentrations for in vitro assays. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to further improve solubility and reduce toxicity.[23]
Protocol: Phase Solubility Study with Cyclodextrins
-
Objective: To determine if a cyclodextrin can enhance your compound's solubility and to quantify the effect.
-
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of your pyrazolo[3,4-d]pyrimidine inhibitor to each solution.
-
Shake the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter each solution to remove the undissolved solid.
-
Quantify the concentration of the dissolved drug in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the concentration of your dissolved drug against the concentration of HP-β-CD. A linear increase in drug solubility with increasing cyclodextrin concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 inclusion complex and confirms that this is a viable strategy.
Visualization: Mechanism of Cyclodextrin Encapsulation
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble pyrazolo[3,4-d]pyrimidine inhibitor to enhance its aqueous solubility.
Caption: Cyclodextrin encapsulates a hydrophobic drug.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 11. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. scientistlive.com [scientistlive.com]
- 18. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties [mdpi.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. alzet.com [alzet.com]
Minimizing side products in the synthesis of substituted pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing side products during the synthesis of substituted pyrimidines. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the lab.
Section 1: Issues in Cyclocondensation Reactions (e.g., Biginelli, Pinner)
This section focuses on troubleshooting the formation of side products and improving yields in common one-pot pyrimidine synthesis reactions.
FAQ 1: My Biginelli reaction yield is low, and I'm isolating unreacted starting materials and N-acylurea side products. What's going wrong?
Answer: Low conversion and the formation of N-acylurea impurities are common challenges in the Biginelli reaction.[1] These issues often stem from suboptimal reaction conditions, catalyst inefficiency, or impure reactants.[1] N-acylureas can form and, if not properly managed, become significant impurities that are difficult to remove.
Troubleshooting Guide:
-
Verify Reactant Purity: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity, as impurities can inhibit the reaction.[1]
-
Catalyst Activity: If using an acid catalyst like HCl, ensure the concentration is appropriate. For reusable catalysts, confirm they are still active.[1]
-
Optimize Reaction Conditions: Systematically adjust the temperature and reaction time. Many modern protocols have demonstrated that microwave irradiation or using specific catalysts can dramatically increase yields and reduce reaction times.[2]
-
Solvent Choice: While ethanol is common, consider alternative solvents or solvent-free conditions, which have been shown to improve outcomes for certain substrates.[1][2]
Data Presentation: Comparison of Biginelli Reaction Conditions
The following table summarizes how different methodologies can impact the synthesis of a common dihydropyrimidinone (DHPM).
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | HCl | Ethanol | Reflux | 4-5 h | 75%[2] |
| Conventional Heating | Sulfamic Acid (20 mol%) | Ethanol | 80°C | 3 h | 89%[2] |
| Microwave Irradiation | Sulfamic Acid (20 mol%) | Solvent-Free | 300 W | 3 min | 95%[2] |
| Grinding (Solvent-Free) | Fe(NO₃)₃·9H₂O | Solvent-Free | Room Temp | 45 min | 94% |
Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Reaction [2]
-
Materials: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol), Sulfamic acid (20 mol%).
-
Procedure:
-
Combine all reactants in a 100 mL beaker or a vessel suitable for microwave synthesis.
-
Mix the components thoroughly.
-
Place the vessel in a microwave reactor and irradiate at 300 W for 3 minutes.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add cold water to the solidified mixture.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Troubleshooting Workflow
FAQ 2: I am synthesizing a dihydropyrimidine, but the reaction is producing two different regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity in reactions like the Biginelli synthesis is a known challenge, especially with unsymmetrical ketones.[3] The formation of different isomers is often governed by a competition between kinetic and thermodynamic reaction pathways. The choice of base, catalyst, solvent, and temperature can significantly influence which pathway is favored.[3]
Troubleshooting Guide:
-
Kinetic vs. Thermodynamic Control: Assess whether your current conditions favor the kinetic (faster-forming, less stable) or thermodynamic (slower-forming, more stable) product. Low temperatures and strong, non-nucleophilic bases (like LDA) often favor the kinetic product, while higher temperatures and weaker bases in protic solvents (like NaH in ethanol) favor the thermodynamic product.[3]
-
Catalyst Choice: The steric bulk of the catalyst can influence which intermediate is formed. For instance, bulky Lewis acids may favor one regioisomer over another.[4]
-
Substrate Modification: If possible, modifying the substituents on your starting materials can introduce steric or electronic biases that favor the formation of a single isomer.
Data Presentation: Effect of Base/Solvent on Regioselectivity
This table illustrates how reaction conditions can direct the outcome of a Biginelli-type reaction between an aldehyde, phenylacetone, and urea.[3]
| Control Type | Base (mol%) | Solvent | Temperature | Product Ratio (Kinetic:Thermodynamic) |
| Kinetic | LDA (20%) | THF | 0°C | Predominantly Kinetic Isomer |
| Thermodynamic | NaH | Ethanol | Reflux | Predominantly Thermodynamic Isomer |
Experimental Protocol: Kinetically Controlled Regioselective Biginelli-Type Reaction [3]
-
Materials: Diisopropylamine, n-BuLi (1.6 M in hexanes), THF (anhydrous), Aldehyde (1 mmol), Phenylacetone (1 mmol), Urea (1.2 mmol).
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (0.2 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add n-BuLi (0.2 mmol) dropwise to generate LDA in situ. Stir for 20 minutes at 0°C.
-
In a separate flask, dissolve the aldehyde, phenylacetone, and urea in anhydrous THF.
-
Slowly add the substrate solution to the LDA solution at 0°C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
-
Reaction Pathway Diagram
Section 2: Side Products from Functional Group Transformations
This section addresses common side reactions that occur during the modification of the pyrimidine core.
FAQ 3: I am trying to perform a reaction on a substituted pyrimidine, but I am observing significant N-oxide formation. How can I prevent or reverse this?
Answer: Pyrimidine nitrogens are susceptible to oxidation, leading to the formation of N-oxides, especially in the presence of oxidizing agents (e.g., H₂O₂, m-CPBA) or even air during prolonged reactions.[5][6] The reactivity of the nitrogen atoms is influenced by the electronic nature of the substituents on the ring; electron-donating groups generally increase the likelihood of N-oxidation.[6]
Troubleshooting Guide:
-
Prevention:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: If possible, choose reagents and conditions that do not have strong oxidizing potential.
-
-
Reversal (Reduction of the N-oxide): If N-oxide formation is unavoidable, it can often be reversed.
-
Phosphorus Reagents: Trivalent phosphorus compounds like PCl₃ or PPh₃ are classic reagents for deoxygenation.
-
Diboron Reagents: Bis(pinacolato)diboron ((pinB)₂) is a mild and effective reagent for reducing N-oxides back to the parent amine.[7]
-
Data Presentation: Comparison of N-Oxide Reduction Methods
| Reagent | Conditions | Advantages | Disadvantages |
| PCl₃ / PPh₃ | Heat in solvent (e.g., CHCl₃) | Well-established, effective | Harsh conditions, stoichiometric waste |
| (pinB)₂ | 70°C in CH₃CN | Mild, high yielding (often >90%)[7] | Boron byproducts can complicate purification |
| (catB)₂ | 120°C in CH₃CN | Ameliorates some purification issues[7] | Slower reaction times compared to (pinB)₂[7] |
Experimental Protocol: Reduction of a Pyrimidine N-Oxide with (pinB)₂ [7]
-
Materials: Pyrimidine N-oxide (1 mmol), Bis(pinacolato)diboron ((pinB)₂) (1.1 mmol), Anhydrous acetonitrile (CH₃CN).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyrimidine N-oxide in anhydrous acetonitrile.
-
Add the bis(pinacolato)diboron to the solution.
-
Heat the reaction mixture to 70°C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-10 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove boron-containing byproducts and isolate the pure pyrimidine.
-
Logical Diagram for Managing N-Oxidation
FAQ 4: I am attempting an N-alkylation on my pyrimidine, but I'm getting a mixture of mono-, di-, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?
Answer: Over-alkylation is a persistent problem when alkylating nitrogen heterocycles. The issue arises because the mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[8] This leads to a difficult-to-separate mixture of products.
Troubleshooting Guide:
-
Use a Large Excess of Amine: Using a 5- to 10-fold excess of the starting pyrimidine amine statistically favors the reaction of the alkylating agent with the more abundant starting material.[8] This is most practical when the pyrimidine is inexpensive.
-
Reductive Amination: This is often the most reliable method for controlled mono-N-alkylation.[8] It involves reacting the amine with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). This pathway avoids the direct use of alkyl halides and the problem of increasing nucleophilicity.[8]
-
Protecting Groups: Introduce a protecting group (e.g., Boc) on the nitrogen, perform the desired chemistry elsewhere on the molecule, and then deprotect. This is a longer route but offers excellent control.
Data Presentation: Comparison of N-Alkylation Strategies
| Method | Key Feature | Selectivity for Mono-alkylation | Atom Economy |
| Direct Alkylation (1:1 Stoichiometry) | Simple addition of alkyl halide | Poor; mixture of products is common[8] | Good (in theory) |
| Direct Alkylation (Excess Amine) | 5-10 fold excess of amine | Good | Poor |
| Reductive Amination | Amine + Carbonyl + Reducing Agent | Excellent[8] | Moderate to Good |
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination [8]
-
Materials: Aminopyrimidine (1 mmol), Aldehyde or Ketone (1.2 mmol), Sodium Triacetoxyborohydride (STAB) (1.5 mmol), Dichloroethane (DCE) or THF as solvent.
-
Procedure:
-
Dissolve the aminopyrimidine and the carbonyl compound in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Workflow for Selective Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Addressing chemical stability issues of cyclopropyl amine moieties in drug formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the chemical stability challenges associated with cyclopropyl amine moieties in pharmaceutical formulations.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during the formulation of drugs containing cyclopropyl amine.
Issue 1: Unexpected Degradation of the Active Pharmaceutical Ingredient (API) in a Solid Dosage Form
Q: My solid dosage formulation containing a cyclopropyl amine API is showing significant degradation upon stability testing. What are the potential causes and how can I resolve this?
A: Unexpected degradation of a cyclopropyl amine moiety in a solid dosage form is often linked to hydrolytic degradation or interactions with excipients.
Potential Causes and Troubleshooting Steps:
-
High Microenvironmental pH: The cyclopropyl amine group is susceptible to hydrolytic degradation under high pH conditions.[1][2] Even in a solid-state formulation, the microenvironment surrounding the API can have a localized pH that accelerates degradation.
-
Investigation:
-
Measure the pH of a slurry of your formulation blend.
-
Analyze the pH of individual excipients in an aqueous solution. Basic excipients like magnesium stearate can increase the microenvironmental pH.
-
-
Solutions:
-
Salt Selection: If feasible, consider using an acidic salt form of the API to maintain a lower pH in the microenvironment.
-
pH Modifiers: Incorporate acidic excipients or buffering agents into the formulation to control the microenvironmental pH.[2] Examples include citric acid or tartaric acid.
-
Excipient Screening: Replace any basic excipients with neutral or acidic alternatives.
-
-
-
Maillard Reaction with Reducing Sugars: Primary amines, such as cyclopropyl amine, can react with reducing sugars (e.g., lactose) in the presence of moisture and heat, leading to the formation of colored degradants (Maillard reaction).[3]
-
Investigation:
-
Visually inspect the formulation for any yellowing or browning, which is a characteristic sign of the Maillard reaction.[1]
-
Analytically confirm the presence of Maillard reaction products using techniques like LC-MS.
-
-
Solutions:
-
Excipient Substitution: Replace lactose with a non-reducing sugar such as sucrose or mannitol.
-
Moisture Control: Ensure low moisture content in the formulation by using low-moisture grade excipients and appropriate manufacturing processes (e.g., dry granulation).
-
Packaging: Use packaging with a desiccant to protect the formulation from moisture ingress during storage.
-
-
-
Oxidative Degradation: Although less common than hydrolysis for this moiety, oxidative degradation can occur, especially in the presence of trace metals or peroxides from excipients.
-
Investigation:
-
Conduct forced degradation studies under oxidative stress (e.g., using hydrogen peroxide) to identify potential oxidative degradants.
-
Analyze excipients for peroxide content.
-
-
Solutions:
-
Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into the formulation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Inert Atmosphere: Manufacture and package the product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
-
Caption: Troubleshooting workflow for API degradation.
Issue 2: Discoloration of the Formulation
Q: My white tablet formulation containing a cyclopropyl amine API is turning yellow-brown upon storage. What is the likely cause and how can I fix it?
A: Discoloration, particularly a yellow-brown hue, in a formulation with a primary amine API is a strong indicator of the Maillard reaction.[1]
Primary Cause and Troubleshooting:
-
Maillard Reaction: This is a chemical reaction between the primary amine of your API and a reducing sugar excipient, most commonly lactose. The reaction is accelerated by heat and moisture.
-
Confirmation:
-
Review Formulation: Check if your formulation contains any reducing sugars (e.g., lactose, glucose, fructose).
-
Accelerated Stability: Store the tablets at elevated temperature and humidity (e.g., 40°C/75% RH). A rapid color change under these conditions further points to a Maillard reaction.
-
Analytical Testing: Use HPLC with a UV/Vis or PDA detector to look for the emergence of new peaks in the chromatogram of degraded samples. LC-MS can be used to identify the characteristic products of the Maillard reaction.
-
-
Corrective Actions:
-
Excipient Change: The most effective solution is to replace the reducing sugar with a non-reducing excipient.
Excipient Category Reducing Sugars (to avoid) Non-Reducing Alternatives | Fillers/Diluents | Lactose (monohydrate, anhydrous), Dextrose | Mannitol, Sorbitol, Sucrose, Microcrystalline Cellulose, Dibasic Calcium Phosphate |
-
Moisture Control:
-
Use excipients with low moisture content.
-
Implement a dry granulation or direct compression manufacturing process if possible.
-
Ensure the final product has a low loss on drying (LOD).
-
-
Packaging:
-
Use tightly sealed containers.
-
Consider including a desiccant in the packaging.
-
-
-
Caption: Decision tree for formulation discoloration.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for cyclopropyl amine moieties in drug formulations?
A1: The most significant degradation pathway is hydrolytic ring-opening, which is particularly prevalent under basic (high pH) conditions.[1][2] The strained cyclopropyl ring becomes susceptible to nucleophilic attack by water or hydroxide ions, leading to the cleavage of the ring.
Q2: How can I proactively design a stable formulation for a drug containing a cyclopropyl amine?
A2:
-
pH Control: The most critical factor is to maintain a slightly acidic pH in the formulation. This can be achieved by using an acidic salt of the API or by including pH-modifying excipients.
-
Excipient Compatibility: Conduct thorough excipient compatibility studies. Avoid basic excipients and reducing sugars.
-
Moisture Protection: Keep the moisture content of the final product low and use protective packaging.
Q3: Are there any specific excipients that are known to be incompatible with cyclopropyl amines?
A3: Yes, based on the chemical properties of the cyclopropyl amine moiety, you should be cautious with:
-
Reducing Sugars: Lactose, dextrose, and fructose can lead to the Maillard reaction.
-
Basic Excipients: Magnesium stearate, sodium bicarbonate, and other alkaline substances can raise the microenvironmental pH and promote hydrolytic degradation.
-
Excipients with High Peroxide Content: Some grades of povidone (PVP) and polyethylene glycol (PEG) can contain peroxide impurities that may lead to oxidative degradation.
Q4: What are the typical stress conditions for forced degradation studies of a cyclopropyl amine-containing drug?
A4: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods. Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). Significant degradation is expected under these conditions.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature appropriate for the drug's melting point (e.g., 80°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Quantitative Data
The following table summarizes hypothetical stability data for a cyclopropyl amine-containing API in different solid-state formulations under accelerated conditions (40°C/75% RH) for 3 months. This illustrates the impact of excipient choice on stability.
| Formulation ID | Filler | pH of 1% Slurry | Total Degradants (%) after 3 months | Observations |
| F1 | Lactose Monohydrate | 6.8 | 2.5 | Significant yellowing |
| F2 | Mannitol | 6.5 | 0.8 | No color change |
| F3 | Dibasic Calcium Phosphate | 7.2 | 1.9 | Slight degradation, no color change |
| F4 | Mannitol + Citric Acid | 4.5 | 0.2 | No color change, most stable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for a Cyclopropyl Amine API and its Degradants
This protocol outlines a general method that should be optimized and validated for your specific API.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or the λmax of your API).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (API, formulation blend, or finished dosage form) in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.
-
Protocol 2: Excipient Compatibility Study
-
Sample Preparation:
-
Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Prepare a control sample of the API alone.
-
For each mixture, prepare two sets: one dry and one "wet" (add 5-10% w/w of water to simulate high humidity).
-
-
Storage Conditions:
-
Store all samples in sealed vials at accelerated conditions (e.g., 40°C/75% RH or 50°C) for a predetermined period (e.g., 2 and 4 weeks).
-
-
Analysis:
-
At each time point, analyze the samples by HPLC to quantify the remaining API and the formation of any degradation products.
-
Visually inspect the samples for any physical changes, such as color change, clumping, or liquefaction.
-
-
Evaluation:
-
Compare the degradation in the binary mixtures to the API control. A significant increase in degradation in the presence of an excipient indicates an incompatibility.
-
Signaling Pathways and Experimental Workflows
Hydrolytic Degradation Pathway of Cyclopropyl Amine
Caption: Simplified hydrolytic degradation pathway.
Experimental Workflow for Stability Testing
Caption: Workflow for stability assessment.
References
- 1. pharmtech.com [pharmtech.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Cyclopropyl-pyrimidin-2-yl-amine in solution
This technical support center provides guidance on the handling, storage, and troubleshooting of Cyclopropyl-pyrimidin-2-yl-amine in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation pathways for this molecule are not extensively published, degradation of similar compounds is often influenced by several factors. These include pH, temperature, light exposure, oxygen, and the choice of solvent.[1] The cyclopropylamine moiety, in particular, may be susceptible to hydrolytic degradation, especially under high pH conditions.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, it is recommended to prepare concentrated stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. Store these stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. For cyclopropylamine, a related compound, storage below +30°C is recommended for the neat liquid.[3]
Q3: What is the optimal pH range for working with this compound in aqueous solutions?
A3: Based on the known sensitivity of some cyclopropylamine-containing compounds to high pH, it is advisable to maintain aqueous solutions at a neutral or slightly acidic pH (pH 4-7).[2] If your experiment requires basic conditions, it is crucial to use freshly prepared solutions and minimize the time the compound is exposed to these conditions. A stability study in your specific buffer is highly recommended.
Q4: Can light or temperature affect the stability of my compound in solution?
A4: Yes, both light and elevated temperatures can promote the degradation of organic molecules. It is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil. Solutions should be kept cool and, for long-term storage, frozen.
Q5: What are the visual signs of degradation I should look for?
A5: Visual signs of degradation can include a change in the color of the solution, the formation of precipitates, or a cloudy appearance. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary to confirm the integrity of the compound.
Q6: Are there any solvents I should avoid when working with this compound?
A6: While common laboratory solvents like DMSO, DMF, ethanol, and methanol are generally suitable for initial solubilization, their long-term stability should be verified. Protic solvents, especially water, may participate in hydrolysis, particularly at non-neutral pH. The use of high-purity, anhydrous solvents is always recommended for preparing stock solutions.
Troubleshooting Guide
If you suspect that your this compound is degrading, this guide will help you identify and resolve the issue.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Compound degradation in the working solution. | 1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Verify the stability of the compound in your experimental buffer using the protocol below. 3. Consider if other components in your experimental medium could be reacting with the compound. |
| Stock solution has changed color or contains precipitate. | Precipitation due to poor solubility at low temperatures or significant chemical degradation. | 1. Allow the stock solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. Discard the stock and prepare a fresh one. 3. Confirm the concentration and purity of a new stock solution using an analytical method like HPLC-UV. |
| Rapid degradation observed in an aqueous buffer. | The pH of the buffer is not optimal for stability. | 1. Measure the pH of your buffer. 2. Perform a pH stability study (see Experimental Protocols) to determine the optimal pH range. 3. If the experimental conditions require a pH at which the compound is unstable, prepare the solution immediately before use and minimize the experiment duration. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing degradation issues.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound under various conditions.
Objective: To quantify the degradation of this compound over time in a specific solvent or buffer under controlled conditions (pH, temperature, light).
Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., DMSO for stock)
-
Experimental buffers at various pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Amber and clear vials
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Mobile phases for HPLC/LC-MS (e.g., acetonitrile, water with formic acid or ammonium acetate)
-
Pipettes and other standard laboratory equipment
Experimental Setup:
Prepare samples as described in the table below. For each condition, prepare triplicate samples.
| Condition | Variable | Levels | Vial Type |
| pH | pH 4.0, 7.0, 9.0 | In your experimental buffer | Amber |
| Temperature | 4°C, 25°C, 37°C | At a constant pH (e.g., 7.0) | Amber |
| Light | Exposed to ambient light, Protected from light | At 25°C and constant pH (e.g., 7.0) | Clear (Exposed), Amber (Protected) |
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution into the various experimental buffers to a final concentration suitable for analysis (e.g., 10 µM).
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot from each test solution and analyze it by HPLC or LC-MS to determine the initial concentration.
-
Incubation: Store the vials under the specified conditions.
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial for analysis.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound. The appearance of new peaks may indicate degradation products.
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the T=0 concentration. Plot the percentage of the remaining compound versus time for each condition.
Experimental Workflow
Caption: Workflow for the experimental stability assessment.
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition | Time (hours) | Mean % Remaining (± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| pH 4.0, 25°C | 0 | 100 | 0 |
| 1 | |||
| 4 | |||
| 24 | |||
| pH 7.0, 25°C | 0 | 100 | 0 |
| 1 | |||
| 4 | |||
| 24 | |||
| pH 9.0, 25°C | 0 | 100 | 0 |
| 1 | |||
| 4 | |||
| 24 | |||
| pH 7.0, 4°C | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| pH 7.0, 37°C | 0 | 100 | 0 |
| 1 | |||
| 4 | |||
| 24 |
References
Troubleshooting low efficacy of Cyclopropyl-pyrimidin-2-yl-amine in cellular assays
Technical Support Center: Cyclopropyl-pyrimidin-2-yl-amine (CPA-2)
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low efficacy of this compound (CPA-2), a hypothetical kinase inhibitor, in cellular assays.
Troubleshooting Guide
This guide is designed in a question-and-answer format to systematically troubleshoot common issues encountered during experimentation.
Section 1: Compound Integrity and Preparation
Q1: I am not observing any effect of CPA-2 in my assay. What are the common reasons for this?
There are several potential reasons for the observed inactivity of a small molecule inhibitor like CPA-2. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system being used.[1] Common factors include:
-
Compound Integrity and Solubility: The compound may have degraded or may not be soluble in the assay buffer at the tested concentration.[1]
-
Experimental Setup: Issues with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or problems with cell health, can lead to a lack of observable effect.[1]
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[1]
Q2: How can I ensure the CPA-2 I'm using is active and stable?
-
Source and Purity: Ensure the compound is from a reputable source with provided purity data (e.g., from HPLC or NMR analysis). Impurities can interfere with the activity.[1]
-
Storage: Verify that the compound has been stored according to the manufacturer's recommendations (e.g., at -20°C for long-term storage, protected from light and moisture).[2] Improper storage can lead to degradation.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate anhydrous, high-purity solvent like DMSO.[1] Avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Aliquoting the stock solution is highly recommended.
Q3: My compound seems to be precipitating out of solution in the cell culture medium. What should I do?
Poor aqueous solubility is a common reason for the lack of activity of small molecule inhibitors.[1] If the compound precipitates, its effective concentration will be much lower than intended.[1]
-
Solubility Check: Perform a visual solubility test. Prepare the highest concentration of CPA-2 you plan to use in your cell culture medium. Incubate for 1-2 hours under assay conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitates against a dark background.[1]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low enough to be tolerated by your cells (typically <0.5%).[1]
-
Lower Concentration: If solubility is an issue, you may need to work at lower concentrations of CPA-2.
Section 2: Experimental Protocol and Assay Conditions
Q4: Could my experimental protocol be the reason for CPA-2's inactivity?
Yes, aspects of the experimental protocol can significantly impact the observed activity of an inhibitor.[1]
-
Incubation Time: The incubation time may be too short for the compound to exert its effect. Consider a time-course experiment to determine the optimal incubation time.
-
Cell Density: The density of your cells can influence the effective concentration of the compound. Ensure you are using a consistent and appropriate cell density for your assay.
-
Assay-Specific Issues: The assay itself may not be sensitive enough to detect the effects of the inhibitor. Ensure your assay is properly validated and that you are using appropriate positive and negative controls.[3]
Q5: I see some effect, but the results are inconsistent between experiments. What could be the cause?
-
Cell Health and Passage Number: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[4] Stressed or senescent cells can respond differently to inhibitors.
-
Compound Dilutions: Prepare fresh dilutions of the compound for each experiment from a stable stock solution.[4]
-
Incubator Conditions: Fluctuations in temperature or CO2 levels can affect cell health and compound activity.[4]
Section 3: Biological System and Target Engagement
Q6: How do I know if CPA-2 is actually getting into the cells and binding to its target?
-
Cell Permeability: CPA-2 may have low cell permeability.[4] This can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4]
-
Target Engagement Assay: To confirm that the compound is binding to its intended target in the cell, a target engagement assay is recommended.[4] A common method is to perform a Western blot to check the phosphorylation status of the target kinase or its downstream substrate. A decrease in phosphorylation upon treatment with CPA-2 would indicate target engagement.
Q7: What if the target of CPA-2 is not important in my cell line?
-
Target Expression: Verify the expression of the target kinase in your chosen cell line using techniques like Western blotting or qPCR.[4] If the target is not expressed, the inhibitor will have no effect.
-
Target Dependence: The target kinase may not be essential for the phenotype you are measuring in your specific cell line.[4] You can validate the target's role using a genetic approach like siRNA or CRISPR to see if knockdown/knockout of the target phenocopies the expected effect of the inhibitor.[4]
Q8: Could the cyclopropyl group in CPA-2 be causing issues with metabolism?
Yes, while cyclopropyl groups can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, they can also undergo biotransformations.[5]
-
Metabolism: CPA-2 could be rapidly metabolized by the cells into an inactive form.[4] This is particularly relevant for cyclopropylamines, which can undergo CYP-mediated bioactivation.[5] Measuring the compound's stability in the presence of cells or cell lysates can provide insights.[4]
-
Phase II Conjugation: Some cyclopropylamino-containing compounds have been shown to be substrates for phase II conjugation by GST enzymes, leading to rapid clearance.[6]
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of action for CPA-2?
A: CPA-2 is a hypothetical inhibitor of "Kinase A," a key component of a pro-proliferative signaling cascade. It is designed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of Kinase A and preventing the phosphorylation of its downstream substrates.
Q: What is a typical effective concentration range for a small molecule inhibitor in a cellular assay?
A: Potency in cell-based assays is typically in the range of <1-10 μM.[3] Inhibitors that are only effective at concentrations >10 μM may be acting non-specifically.[3] A dose-response curve should be generated to determine the EC50 of CPA-2 in your specific assay.
Q: Why might the cellular EC50 be much higher than the biochemical IC50?
A: Discrepancies between biochemical and cellular potency are common.[7] This can be due to several factors, including poor cell permeability, rapid metabolism, compound efflux from the cell, or high intracellular ATP concentrations that compete with the inhibitor.[4][7]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of CPA-2 on cell proliferation/viability.
-
Materials:
-
Cells of interest
-
CPA-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CPA-2 in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of CPA-2 to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Western Blot for Target Phosphorylation
This protocol is to assess the target engagement of CPA-2 by measuring the phosphorylation of its target kinase.
-
Materials:
-
Cells of interest
-
CPA-2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total target kinase, phospho-target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of CPA-2 for the desired time.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantitative Data Summary
The following tables present hypothetical data for CPA-2 and related compounds to serve as a reference.
Table 1: Hypothetical Potency and Selectivity of CPA-2
| Target | Biochemical IC50 (nM) | Cellular EC50 (µM) | Selectivity (Fold vs. Off-Target) |
| Kinase A (Primary Target) | 25 | 0.8 | - |
| Off-Target Kinase B | 2,500 | > 50 | 100 |
| Off-Target Kinase C | 8,000 | > 50 | > 320 |
Table 2: Comparison of Hypothetical Pyrimidine-based Kinase Inhibitors
| Compound | Target | Cellular EC50 (µM) | Notes |
| CPA-2 | Kinase A | 0.8 | This compound core |
| Compound X | Kinase A | 1.2 | Phenyl-pyrimidin-2-yl-amine core |
| Compound Y | Kinase C | 5.6 | Different pyrimidine substitution |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine () for sale [vulcanchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Cyclopropyl-Pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyl-pyrimidine kinase inhibitors. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in kinase inhibitor development: minimizing off-target effects. Achieving high selectivity is paramount for reducing toxicity, increasing therapeutic efficacy, and generating reliable data for target validation.
This resource combines troubleshooting guides for immediate problem-solving with detailed methodologies and advanced strategies to proactively design more selective inhibitors.
Section 1: Frequently Asked Questions (FAQs): Understanding the Problem
This section addresses foundational questions regarding the off-target activity of kinase inhibitors.
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target. Because most small-molecule kinase inhibitors are designed to bind the highly conserved ATP-binding pocket, they can inadvertently interact with multiple kinases across the human kinome, which comprises over 500 members[1][2]. This promiscuity can lead to a range of undesirable outcomes, including cellular toxicity, misleading experimental results that incorrectly link a phenotype to the intended target, and unforeseen side effects in a clinical setting[2][3].
Q2: Are cyclopropyl-pyrimidine scaffolds particularly prone to off-target effects?
A: The pyrimidine core is a "privileged scaffold" in kinase inhibitor design because it effectively mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the kinase hinge region[4]. While this makes it a potent starting point, it also inherently increases the risk of binding to the ATP pockets of numerous other kinases. The addition of a cyclopropyl group is often used to explore specific hydrophobic pockets and improve potency[5]. However, without careful design, this combination can still result in broad-spectrum activity. The key to selectivity lies in modifying the scaffold to exploit the subtle structural differences that exist between the ATP-binding sites of different kinases[6].
Q3: What is the difference between inhibitor "selectivity" and "specificity"?
A: While often used interchangeably, these terms have distinct meanings in pharmacology.
-
Selectivity is a relative measure. It refers to an inhibitor's ability to bind to its intended target with a significantly higher affinity than to other kinases. For example, an inhibitor might be 100-fold more selective for Kinase A over Kinase B.
-
Specificity is an absolute measure. A truly specific inhibitor would bind only to its intended target and no other kinase at any physiologically relevant concentration. In reality, absolute specificity is rarely achieved with ATP-competitive inhibitors. The goal is to develop compounds with a high degree of selectivity for the target of interest.
Q4: My team has just synthesized a new cyclopropyl-pyrimidine compound. What is the first step to assess its selectivity?
A: The essential first step is to perform a kinome-wide selectivity screen[7]. This involves testing your inhibitor, typically at a fixed concentration (e.g., 1 µM), against a large panel of purified kinases (often >400). This provides a broad overview of its activity spectrum and identifies potential off-targets early in the development process[8][9]. The results of this screen will guide all subsequent optimization and validation efforts.
Section 2: Troubleshooting Guide: Investigating Off-Target Effects
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: My inhibitor shows an unexpected or highly toxic phenotype in cell-based assays that doesn't align with the known function of the target kinase.
-
Plausible Cause: This is a classic indicator of potent off-target activity. The observed cellular response is likely caused by the inhibition of one or more unintended kinases that are critical for cell health or are involved in different signaling pathways[3].
-
Troubleshooting & Resolution Workflow:
-
Confirm with a Kinome Scan: If you haven't already, perform a comprehensive kinome selectivity profile as described in Protocol 1. This is the most direct way to identify which other kinases your compound is hitting.
-
Use Orthogonal Validation: Use a target-specific, non-pharmacological method to validate the on-target phenotype. Employ techniques like siRNA or CRISPR/Cas9 to knock down your intended target. If the phenotype from genetic knockdown is different from the phenotype caused by your inhibitor, it strongly suggests your compound's effects are driven by off-targets.
-
Test a Structurally Unrelated Inhibitor: If available, use a well-characterized, selective inhibitor for your target that has a different chemical scaffold. If this second inhibitor does not produce the same unexpected phenotype, it further implicates off-target effects from your cyclopropyl-pyrimidine compound.
-
Issue 2: The biochemical potency (IC50) of my inhibitor is excellent, but its cellular potency (EC50) is much weaker or doesn't correlate well.
-
Plausible Cause: This discrepancy can arise from several factors beyond off-target effects, but they are often intertwined.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High ATP Concentration in Cells: Biochemical assays are often run at ATP concentrations close to the Km value of the kinase, whereas intracellular ATP levels are much higher (in the millimolar range)[10][11]. This high concentration of the natural substrate (ATP) can outcompete your inhibitor in the cellular environment, leading to a weaker apparent potency.
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Lack of Target Engagement: The compound may enter the cell but fail to bind its target effectively in the complex cellular milieu.
-
-
Troubleshooting & Resolution Workflow:
-
Verify Cellular Target Engagement: Before extensive cell-based functional assays, confirm that your compound is binding to its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this and is detailed in Protocol 2[12][13]. A positive thermal shift confirms target engagement.
-
Run Assays at High ATP: Perform your biochemical kinase assay using a high ATP concentration (e.g., 1-5 mM) that mimics the cellular environment[11]. This will provide an IC50 value that is more likely to correlate with cellular potency for ATP-competitive inhibitors.
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability prediction) or experimental assays to assess the compound's ability to cross the cell membrane.
-
Issue 3: My kinome scan revealed several potent off-targets. How do I confirm which ones are responsible for the observed cellular effects?
-
Plausible Cause: A kinome scan provides a list of potential off-targets, but it doesn't confirm that inhibition of these kinases occurs in a cellular context or that they are functionally relevant to the phenotype.
-
Troubleshooting & Resolution Workflow:
-
Prioritize Based on Potency and Relevance: Focus on off-targets that are inhibited with a potency similar to or greater than your primary target and are expressed in your cell line of interest.
-
Perform Cellular Target Engagement Assays: Use CETSA (Protocol 2) to confirm that your inhibitor binds to the high-priority off-targets in intact cells[14].
-
Conduct Off-Target Knockdown Experiments: Use siRNA or CRISPR to individually knock down the validated off-targets. If knockdown of a specific off-target recapitulates the phenotype observed with your inhibitor, you have identified a functionally relevant off-target interaction.
-
Initiate Structure-Activity Relationship (SAR) Studies: Begin chemical modifications of your inhibitor to "dial out" the activity against the confirmed off-targets while maintaining on-target potency. This process is outlined in Section 4.
-
Section 3: Methodologies & Protocols
This section provides detailed protocols for the key experimental workflows discussed in this guide.
Workflow for Identifying and Mitigating Off-Target Effects
The following diagram outlines a systematic approach to characterizing and improving the selectivity of your kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling and optimization.
Protocol 1: Kinome-Wide Selectivity Profiling
-
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
-
Principle: The inhibitor is tested at a fixed concentration against hundreds of purified kinases in a biochemical assay format. The percent inhibition for each kinase is measured, generating a selectivity profile.
-
Methodology (Example using a Radiometric Assay):
-
Compound Preparation: Prepare a 10 mM stock solution of your inhibitor in 100% DMSO. Create a working solution (e.g., 100 µM) for screening.
-
Assay Plate Setup: In a multi-well plate, add the assay buffer, the specific kinase for that well, and your inhibitor (final concentration typically 1 µM). Include a "no inhibitor" (DMSO only) control for each kinase to represent 100% activity.
-
Initiate Reaction: Start the kinase reaction by adding a master mix containing the specific peptide substrate for each kinase and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash: Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
-
-
Interpretation: Potent off-targets are typically defined as kinases showing >90% inhibition at the screening concentration. These hits should be followed up with full IC50 determination.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that an inhibitor binds to its target protein within intact, living cells.
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This thermal shift can be quantified[15].
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either your inhibitor at the desired concentration or a vehicle control (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at various temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) followed by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Measure the total protein concentration and normalize all samples.
-
Detection: Analyze the amount of soluble target protein in each sample using Western blotting with a target-specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to the right for the inhibitor-treated sample indicates target stabilization and confirms engagement[16].
-
Section 4: Advanced Strategies for Improving Selectivity
Once off-targets have been identified, medicinal chemistry and computational approaches are essential for rationally designing more selective inhibitors.
Comparison of Selectivity Assessment Techniques
The table below summarizes the primary methods used to evaluate inhibitor selectivity, highlighting their respective advantages and limitations.
| Technique | Principle | Throughput | Context | Key Output | Pros | Cons |
| Biochemical Kinase Panels | Measures inhibition of purified enzymes. | High | In vitro | IC50, % Inhibition | Direct measure of enzymatic inhibition; Broad coverage of kinome. | Lacks physiological context (no membranes, cellular ATP levels)[10][17]. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced protein thermal stabilization. | Low to Medium | Intact Cells | Thermal Shift (ΔTm) | Confirms target engagement in a physiological setting. | Indirect measure of inhibition; Lower throughput; Requires specific antibody[12][15]. |
| NanoBRET™ Target Engagement | Measures compound binding via bioluminescence resonance energy transfer. | High | Intact Cells | IC50 | Real-time binding in live cells; High throughput. | Requires genetic modification (luciferase fusion); Potential for artifacts from overexpression[18]. |
| Chemical Proteomics (e.g., Kinobeads) | Uses affinity chromatography with immobilized inhibitors to pull down binding partners from cell lysates. | Low | Cell Lysate | List of Binding Proteins | Unbiased identification of direct targets. | Can miss low-affinity binders; Competition with endogenous ATP[19]. |
Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD)
The core of improving selectivity lies in iterative chemical modification guided by structural insights.
-
Exploit Unique Pockets: While the ATP-binding hinge region is conserved, surrounding areas are not. Use SBDD to modify your cyclopropyl-pyrimidine scaffold to form interactions with non-conserved residues or to access unique sub-pockets near the ATP site[1][20].
-
Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a deep hydrophobic pocket[2]. Kinases with small gatekeeper residues (e.g., threonine, glycine) can accommodate bulky inhibitor side chains, while those with large gatekeepers (e.g., methionine, phenylalanine) cannot. Designing inhibitors with bulky groups directed at this pocket is a classic strategy for achieving selectivity[2][4].
-
Covalent and Allosteric Inhibition: To move away from the conserved ATP site, consider two advanced strategies:
-
Covalent Inhibition: Design an inhibitor that forms a permanent covalent bond with a non-conserved cysteine residue near the active site. This can lead to exceptional potency and selectivity[21][22].
-
Allosteric Inhibition: Design an inhibitor that binds to a regulatory site distinct from the ATP pocket. Allosteric sites are much less conserved across the kinome, making this an excellent strategy for achieving high selectivity[21][23][24].
-
Computational Prediction of Off-Targets
Before synthesizing new analogs, leverage computational tools to predict their selectivity profiles. These methods can significantly reduce experimental costs and time.
-
Binding Site Similarity: Compare the structural and physicochemical properties of the target kinase's binding pocket with a database of other kinase structures. Kinases with similar pockets are more likely to be off-targets[25][26].
-
Molecular Docking & Machine Learning: Dock virtual compound libraries into the structures of known off-targets to predict binding affinity. Machine learning models trained on large datasets of known inhibitor-kinase interactions can also predict the likelihood of off-target binding with high accuracy[27][28].
Caption: Key medicinal chemistry strategies to enhance kinase inhibitor selectivity.
By systematically applying the troubleshooting workflows, experimental protocols, and advanced design strategies outlined in this guide, you can effectively identify, understand, and mitigate the off-target effects of your cyclopropyl-pyrimidine kinase inhibitors, paving the way for more precise and effective research tools and therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 21. Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. graylab.stanford.edu [graylab.stanford.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Cyclopropyl-pyrimidin-2-yl-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for challenges encountered when enhancing the oral bioavailability of cyclopropyl-pyrimidin-2-yl-amine derivatives. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, providing you with self-validating protocols and authoritative guidance.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding the oral bioavailability of this specific class of compounds.
Q1: What are the primary obstacles limiting the oral bioavailability of this compound derivatives?
A1: The oral bioavailability of any drug is a function of its solubility, permeability, and metabolic stability. For this compound derivatives, the key challenges are typically rooted in:
-
Poor Aqueous Solubility: Many novel chemical entities, particularly complex heterocyclic structures, are poorly soluble in water.[1] This is often the primary rate-limiting step for absorption from the gastrointestinal (GI) tract.[2] If a compound cannot dissolve in GI fluids, it cannot be absorbed into the bloodstream.
-
Low Intestinal Permeability: Even if a drug dissolves, it must pass through the intestinal epithelium to reach systemic circulation.[3] This process can be hindered by the compound's physicochemical properties (e.g., high polarity, large size) or by biological barriers like efflux transporters.
-
Pre-systemic Metabolism: These derivatives can be subject to significant first-pass metabolism in the gut wall and liver. The cyclopropylamine moiety, in particular, can be susceptible to specific metabolic pathways that may lead to rapid clearance or the formation of reactive metabolites.[4][5]
The interplay of these factors is best understood through the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2] Most challenging compounds fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides in-depth, question-and-answer-style troubleshooting for specific problems you may encounter.
Issue 1: My compound shows very low aqueous solubility.
Q2: I've confirmed my compound has poor solubility (<10 µg/mL). What is the most logical first step to address this?
A2: For a basic compound containing an amine group, salt formation is the most common and effective initial strategy to improve both solubility and dissolution rate.[6][7] The rationale is that converting the neutral free base into a salt form dramatically alters its physicochemical properties.[8] The salt can create a microenvironment with an altered pH in the diffusion layer surrounding the dissolving particle, which promotes further dissolution.[9]
Q3: How do I choose the right counter-ion for salt formation?
A3: The choice of counter-ion is critical and is based on an empirical screening process. The goal is to create a stable, non-hygroscopic, crystalline salt with improved solubility. For basic amines, common acidic counter-ions are used.[10]
Table 1: Common Counter-Ions for Salt Formation of Basic Drugs
| Counter-Ion | Common Use & Properties | Potential Issues |
| Hydrochloride (HCl) | Most common, often forms stable, crystalline salts. | Can be hygroscopic; may suppress dissolution in the low pH of the stomach ("common-ion effect"). |
| Mesylate (Methanesulfonic acid) | Good for forming crystalline salts with improved solubility.[10] | Can be hygroscopic. |
| Sulfate (Sulfuric acid) | Can form stable salts, often less hygroscopic than HCl. | May have lower solubility improvement compared to other salts. |
| Tosylate (p-Toluenesulfonic acid) | Often produces stable, crystalline, non-hygroscopic salts. | Larger counter-ion, which may reduce the overall drug load. |
| Maleate / Fumarate | Dicarboxylic acids that can form salts with varying stoichiometries. | Potential for reactivity (e.g., Michael addition with fumarates). |
Experimental Protocol: Salt Screening
-
Solvent Selection: Dissolve the free base in a range of pharmaceutically acceptable solvents (e.g., acetone, ethanol, ethyl acetate) at a known concentration.
-
Counter-Ion Addition: Add a stoichiometric equivalent (e.g., 1.0 or 1.1 eq) of each selected acid (dissolved in a suitable solvent) to the free base solution.
-
Crystallization: Allow the solutions to stand at room temperature or refrigerated conditions to induce crystallization. If no crystals form, techniques like anti-solvent addition or slow evaporation can be employed.
-
Isolation & Characterization: Isolate the resulting solids by filtration.
-
Analysis: Characterize the solids to confirm salt formation and assess properties:
-
Solubility: Measure the kinetic and thermodynamic solubility of the new salt form in relevant media (e.g., water, simulated gastric fluid).
-
Solid-State Properties: Use Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.
-
Hygroscopicity: Assess water uptake under controlled humidity conditions.
-
Q4: Salt formation didn't work or produced an unstable salt. What's my next option?
A4: If salt formation is not feasible, creating an amorphous solid dispersion (ASD) is a powerful alternative.[11] An ASD involves dispersing the drug in a hydrophilic polymer matrix in an amorphous, non-crystalline state.[12] This high-energy state can lead to significantly higher apparent solubility and faster dissolution, often creating a supersaturated solution in the GI tract.[13]
Causality: The amorphous form lacks the strong crystal lattice energy of its crystalline counterpart, making it easier for solvent molecules to break it apart, thereby enhancing the dissolution rate. The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing during storage or upon dissolution.[11]
Experimental Workflow: Amorphous Solid Dispersion (ASD) Formulation
Caption: Workflow for preparing an amorphous solid dispersion.
Issue 2: My compound is soluble, but permeability and bioavailability are still low.
Q5: My formulation provides good solubility in vitro, but in vivo absorption is poor. What could be the cause?
A5: This scenario strongly suggests a permeability-limited absorption problem. Two common culprits are:
-
Efflux Transporter Activity: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp, also known as MDR1) or Breast Cancer Resistance Protein (BCRP).[14] These transporters are located on the apical side of intestinal cells and actively pump drugs back into the GI lumen, preventing their absorption.[15]
-
Poor Passive Diffusion: The intrinsic physicochemical properties of the molecule (e.g., high hydrogen bond count, high polar surface area) may prevent it from efficiently passing through the lipid bilayers of the intestinal cell membranes.
Q6: How can I test if my compound is an efflux transporter substrate?
A6: The standard in vitro method is a Caco-2 permeability assay . Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized cells that mimic the intestinal barrier and express key transporters like P-gp.[16]
The assay measures the permeability of your compound in two directions:
-
Apical to Basolateral (A-to-B): Mimics absorption from the gut into the blood.
-
Basolateral to Apical (B-to-A): Mimics efflux from the blood back into the gut.
An efflux ratio (ER) is calculated as the ratio of B-to-A permeability to A-to-B permeability. An ER greater than 2 is generally considered indicative of active efflux. The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm the involvement of that specific transporter.
Issue 3: My compound is absorbed but has a very short half-life and low exposure.
Q7: Pharmacokinetic data shows rapid clearance of my compound after absorption. What is the likely cause for a this compound derivative?
A7: Rapid clearance suggests extensive first-pass metabolism . For this chemical class, the cyclopropylamine moiety is a known metabolic hotspot.[4] Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, can oxidize this group.[4][5] This can lead to two major issues:
-
Rapid Inactivation and Clearance: The resulting metabolites are often more polar and are quickly eliminated from the body.
-
Bioactivation: The oxidation of a cyclopropylamine can lead to ring-opening, forming reactive intermediates like α,β-unsaturated aldehydes.[5] These reactive metabolites can covalently bind to proteins, which is a mechanism associated with hepatotoxicity, as seen in the case of the drug trovafloxacin.[4][17]
Q8: How can I investigate the metabolic stability and pathways of my compound?
A8: A tiered in vitro approach is recommended:
-
Liver Microsome Stability Assay: Incubate the compound with human liver microsomes (which contain high concentrations of CYP enzymes) and an NADPH regenerating system. Measure the disappearance of the parent compound over time to determine its intrinsic clearance. This is a rapid screen for metabolic lability.
-
Hepatocyte Stability Assay: Use cryopreserved human hepatocytes for a more comprehensive assessment. Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes and can provide a more complete picture of metabolism.
-
Metabolite Identification: Analyze the samples from the hepatocyte incubation using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites. This will confirm if oxidation or ring-opening of the cyclopropylamine group is occurring.[18]
Decision Tree for Troubleshooting Low Oral Bioavailability
Caption: A decision-making workflow for troubleshooting low oral bioavailability.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rjpdft.com [rjpdft.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. bioivt.com [bioivt.com]
- 15. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 16. Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Identifying and minimizing the formation of reactive metabolites from cyclopropylamines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify and minimize the formation of reactive metabolites from cyclopropylamine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are cyclopropylamines a concern in drug development?
Cyclopropylamines, while often used in medicinal chemistry to improve potency or metabolic stability, can be bioactivated by metabolic enzymes to form chemically reactive metabolites.[1] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity.[2][3][4] The antibiotic trovafloxacin is a well-known example where the cyclopropylamine moiety was implicated in liver toxicity.[1][2]
Q2: What is the primary mechanism for the formation of reactive metabolites from cyclopropylamines?
The bioactivation of cyclopropylamines is primarily mediated by Cytochrome P450 (CYP) enzymes, particularly CYP1A2, and to some extent by monoamine oxidases (MAOs) and myeloperoxidase (MPO).[2][3][4] The mechanism generally involves a one-electron oxidation at the nitrogen atom to form a radical cation. This is followed by a rapid opening of the strained cyclopropyl ring, which can lead to the formation of reactive species such as a carbon-centered radical or an α,β-unsaturated aldehyde after further oxidation.[2][3][4][5]
Q3: What are the common reactive species generated from cyclopropylamines?
The main reactive species identified from the metabolic activation of cyclopropylamines are:
-
Carbon-centered radicals: Formed immediately after the ring-opening of the cyclopropylaminyl radical cation.[3][4]
-
α,β-unsaturated aldehydes: Resulting from the subsequent oxidation of the carbon-centered radical intermediate.[2][3] These are "soft" electrophiles that can react with nucleophiles like glutathione.[6]
-
Iminium ions: These can also be formed and are considered "hard" electrophiles.[6][7]
Q4: How can I experimentally detect the formation of these reactive metabolites?
Due to their high reactivity and short half-life, reactive metabolites are not detected directly. Instead, they are "trapped" using nucleophilic reagents to form stable adducts that can be analyzed by LC-MS/MS.[8][9] The most common approach is an in vitro incubation of the test compound with human liver microsomes (HLMs), an NADPH regenerating system, and a trapping agent.[10]
Troubleshooting Guide
Q5: My assay to detect reactive metabolites shows no glutathione (GSH) adducts. Does this mean my compound is safe?
Not necessarily. While the absence of GSH adducts is a good sign, it's not conclusive for several reasons:
-
Enzyme System: Your in vitro system (e.g., specific recombinant CYPs) may not include the enzyme responsible for the bioactivation of your specific compound. Consider using pooled human liver microsomes or hepatocytes to cover a broader range of enzymes.
-
Nature of the Electrophile: GSH is effective at trapping "soft" electrophiles. If your compound forms a "hard" electrophile, such as an iminium ion, other trapping agents like potassium cyanide (KCN) or semicarbazide might be more appropriate.[6][7]
-
Steric Hindrance: The site of reactivity on the metabolite might be sterically hindered, preventing conjugation with the bulky GSH molecule.
-
Alternative Pathways: The reactive metabolite might be detoxified through other pathways or may preferentially bind to microsomal proteins.
Q6: I have detected multiple GSH adducts. How do I identify the structure and the site of bioactivation?
The characterization of GSH adducts typically involves high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The fragmentation pattern in the MS/MS spectrum can provide structural information. A characteristic neutral loss of 129 Da (pyroglutamic acid) is often observed for GSH conjugates in positive ion mode.[11] For unambiguous structure elucidation, NMR analysis of isolated adducts may be necessary.[5] Using a 1:1 mixture of unlabeled and stable isotope-labeled glutathione can help to easily identify adducts by looking for a characteristic isotopic doublet in the mass spectrum.[6][11]
Q7: My lead compound forms reactive metabolites. What structural modifications can I make to minimize this liability?
Several medicinal chemistry strategies can be employed to mitigate reactive metabolite formation from cyclopropylamines:
-
Replace the Cyclopropyl Group: This is the most direct approach. Replacing the cyclopropyl ring with a gem-dimethyl group has been shown to prevent the bioactivation pathway.[1][5]
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups near the site of metabolism can decrease the electron density and make the initial oxidation less favorable.
-
Steric Shielding: Introducing bulky groups near the cyclopropylamine moiety can hinder the access of metabolic enzymes.
-
Block the Site of Metabolism: Modifying the molecule to block the site of metabolism can redirect metabolism to other, safer positions on the molecule.[12]
Data Presentation
Table 1: Common Trapping Agents for Reactive Metabolites
| Trapping Agent | Target Electrophile Type | Typical Concentration | Analytical Method | Reference |
| Glutathione (GSH) | Soft electrophiles (e.g., quinones, Michael acceptors, α,β-unsaturated aldehydes) | 1-10 mM | LC-MS/MS | [6] |
| Potassium Cyanide (KCN) | Hard electrophiles (e.g., iminium ions, carbocations) | 1-5 mM | LC-MS/MS | [6][9] |
| Semicarbazide | Aldehydes and ketones | 1-10 mM | LC-MS/MS | [7][8] |
| N-Acetylcysteine (NAC) | Soft electrophiles (alternative to GSH) | 1-10 mM | LC-MS/MS | [10] |
Experimental Protocols
Protocol 1: In Vitro Screening for GSH-Trapped Reactive Metabolites
This protocol outlines a general procedure for assessing the potential of a cyclopropylamine-containing compound to form reactive metabolites.
-
Materials:
-
Test compound (e.g., 10 mM stock in DMSO).
-
Pooled human liver microsomes (HLMs) (20 mg/mL).
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reduced glutathione (GSH).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Acetonitrile (ACN) with 0.1% formic acid for quenching.
-
-
Incubation Procedure:
-
Prepare a master mix containing phosphate buffer, HLMs (final concentration 1 mg/mL), and GSH (final concentration 5 mM).
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the test compound (final concentration e.g., 10 µM).
-
Incubate at 37°C for 60 minutes.
-
Prepare a negative control incubation by omitting the NADPH regenerating system.
-
Stop the reaction by adding 2 volumes of cold ACN containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Employ data mining techniques to search for potential GSH adducts. This can include searching for the predicted exact mass of the adducts and looking for the characteristic neutral loss of 129 Da in the MS/MS spectra.[11]
-
Visualizations
Caption: Bioactivation pathway of cyclopropylamines leading to reactive metabolites.
Caption: Experimental workflow for identifying reactive metabolites.
Caption: Decision tree for mitigating reactive metabolite liabilities.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 10. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability of Cyclopropyl-Containing Lead Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the metabolic stability of lead compounds containing a cyclopropyl moiety.
Frequently Asked questions (FAQs)
Q1: Why is the cyclopropyl moiety often considered a metabolically stable group?
A1: The cyclopropyl group is often incorporated into lead compounds to enhance metabolic stability. This is attributed to the high bond dissociation energy of its carbon-hydrogen (C-H) bonds, which makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] The rigid structure of the cyclopropyl ring can also lock the molecule in a specific conformation, potentially increasing its binding affinity to the target protein.
Q2: Under what circumstances can a cyclopropyl group become a metabolic liability?
A2: While generally stable, a cyclopropyl group can become a metabolic liability, particularly when attached to an amine, forming a cyclopropylamine. This structure can undergo CYP-mediated oxidation, leading to the formation of reactive metabolites.[1] These reactive intermediates can covalently bind to cellular macromolecules, such as proteins, which can lead to toxicity.
Q3: What are the common metabolic pathways for cyclopropyl-containing compounds?
A3: The primary metabolic pathways for cyclopropyl-containing compounds, especially cyclopropylamines, include:
-
N-dealkylation: Removal of the cyclopropyl group from the amine.
-
Hydroxylation: Addition of a hydroxyl group to the cyclopropyl ring or adjacent carbons.
-
Ring opening: Scission of the cyclopropyl ring, which can generate reactive intermediates.[3]
Q4: What are the main strategies to improve the metabolic stability of a lead compound containing a labile cyclopropyl moiety?
A4: Several strategies can be employed to mitigate the metabolic instability of cyclopropyl-containing compounds:
-
Substitution on the cyclopropyl ring: Introducing substituents, such as a methyl group, on the cyclopropyl ring can block sites of oxidation and improve metabolic stability.[1]
-
Bioisosteric replacement: Replacing the cyclopropyl ring with a bioisostere, such as a gem-dimethyl group, can prevent the formation of reactive metabolites while maintaining or improving the compound's pharmacological properties.[2]
-
Modification of adjacent functionalities: Altering the chemical environment around the cyclopropyl group can influence its metabolism.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during the experimental evaluation of the metabolic stability of cyclopropyl-containing compounds.
Issue 1: High levels of metabolite formation observed in a human liver microsome (HLM) assay.
-
Question: My lead compound, which contains a cyclopropylamine moiety, shows rapid degradation in the HLM assay. How can I confirm the metabolic pathway and identify the specific CYP enzymes involved?
-
Answer:
-
Metabolite Identification: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structure of the major metabolites. This will help determine if the instability is due to N-dealkylation, hydroxylation, or ring opening.
-
CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism, you can perform incubations with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Alternatively, you can use selective chemical inhibitors for different CYP isoforms in your HLM assay. A significant reduction in metabolite formation in the presence of a specific inhibitor will indicate the involvement of that particular CYP enzyme.
-
Issue 2: Unexpected or unusual metabolites are detected.
-
Question: LC-MS/MS analysis of my HLM incubation has revealed metabolites with masses that do not correspond to simple hydroxylation or N-dealkylation. What could be the cause?
-
Answer:
-
Ring Opening and Rearrangement: Cyclopropyl rings, particularly in the context of cyclopropylamines, can undergo ring opening to form reactive radical intermediates. These intermediates can then be trapped by cellular nucleophiles like glutathione (GSH) or rearrange to form unexpected products.[2] To investigate this, you can include GSH in your incubation mixture and look for the formation of GSH adducts.
-
Further Metabolism of Primary Metabolites: The initially formed metabolites may themselves be substrates for further metabolism, leading to a cascade of products. Time-course experiments can help to distinguish primary from secondary metabolites.
-
Issue 3: Discrepancy between in vitro and in vivo metabolic stability.
-
Question: My compound appeared stable in the HLM assay, but in vivo pharmacokinetic studies in rats showed high clearance. What could explain this discrepancy?
-
Answer:
-
Species Differences in Metabolism: There can be significant differences in the expression and activity of CYP enzymes between humans and preclinical species like rats. The specific CYPs responsible for metabolizing your compound may be more active in rats. Consider performing microsomal stability assays using rat liver microsomes for a more direct comparison.
-
Involvement of Non-CYP Enzymes: While HLM assays are good for assessing CYP-mediated metabolism, other enzyme families can also contribute to drug metabolism in vivo, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs). If your compound is a substrate for these enzymes, it would not be detected in a standard HLM assay. Assays with hepatocytes, which contain a broader range of metabolic enzymes, can provide a more comprehensive picture.
-
Transporter-Mediated Clearance: High clearance in vivo could also be due to active transport into the liver followed by metabolism.
-
Quantitative Data Summary
The following table summarizes in vitro metabolic stability data for representative cyclopropyl-containing compounds and their analogs, illustrating the impact of structural modifications.
| Compound/Analog | Modification | t½ (min) in HLM | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| Compound A | Parent Cyclopropylamine | 15 | 46.2 | [4] |
| Analog A1 | Methyl-substituted Cyclopropyl | 45 | 15.4 | [4] |
| Analog A2 | gem-Dimethyl Replacement | > 60 | < 11.6 | [2] |
| Prasugrel Active Metabolite | Thiophene ring with cyclopropyl | ~444 (in vivo) | N/A | [4] |
Note: Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions may vary between studies.
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the test compound working solution and the diluted microsome solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The final incubation volume and concentrations should be optimized for your specific assay (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The "0-minute" time point serves as the initial concentration control and is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizations
Caption: CYP450 metabolic pathways of a cyclopropylamine-containing compound.
Caption: Workflow for assessing and improving metabolic stability.
Caption: Decision tree for troubleshooting high metabolism of cyclopropyl compounds.
References
Technical Support Center: Phase II Conjugation of Pyrazolo[1,5-a]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the Phase II metabolic conjugation of pyrazolo[1,5-a]pyrimidine derivatives. This class of compounds is of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology.
Frequently Asked Questions (FAQs)
Q1: What are the primary Phase II metabolic pathways for pyrazolo[1,5-a]pyrimidine-based compounds?
A1: Based on available data for approved drugs containing the pyrazolo[1,5-a]pyrimidine scaffold, glucuronidation is a notable Phase II metabolic pathway. For instance, entrectinib undergoes N-glucuronidation, and repotrectinib is subject to secondary glucuronidation following primary metabolism by cytochrome P450 enzymes.[1][2][3] While glucuronidation is confirmed, the involvement of other major Phase II pathways, such as sulfation and glutathione conjugation, for this class of compounds is not as well-documented in publicly available literature and warrants further investigation.
Q2: Which enzymes are responsible for the glucuronidation of pyrazolo[1,5-a]pyrimidines?
A2: The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of pyrazolo[1,5-a]pyrimidine-based drugs like entrectinib and repotrectinib have not been definitively identified in the available literature. Identifying the specific UGT isoforms is a critical step in understanding the drug-drug interaction potential of these compounds.[4]
Q3: Where can I find quantitative data on the Phase II metabolism of pyrazolo[1,5-a]pyrimidines?
A3: Quantitative data on the Phase II conjugation of pyrazolo[1,5-a]pyrimidines, such as enzyme kinetic parameters (Km, Vmax), are limited in the public domain. However, data on the in vitro metabolic stability of some compounds in this class are available. For example, the metabolic stability of larotrectinib has been assessed in human liver microsomes.
Quantitative Data Summary
While specific quantitative data for Phase II conjugation of pyrazolo[1,5-a]pyrimidines is sparse, below is a summary of available in vitro metabolic stability data for larotrectinib, a compound with the same core scaffold. This data primarily reflects Phase I metabolism but is an important consideration for overall metabolic clearance.
| Compound | System | Parameter | Value | Reference |
| Larotrectinib | Human Liver Microsomes | In vitro half-life (t½) | 48.8 min | [5][6] |
| Larotrectinib | Human Liver Microsomes | Intrinsic Clearance (CLint) | 14.19 µL/min/mg | [5][6] |
Experimental Protocols
Detailed methodologies for key in vitro Phase II metabolism experiments are provided below. These are general protocols that can be adapted for the study of pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: In Vitro Glucuronidation Assay Using Human Liver Microsomes
Objective: To determine the potential of a pyrazolo[1,5-a]pyrimidine derivative to undergo glucuronidation.
Materials:
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative)
-
Pooled human liver microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)
-
Control substrate (e.g., estradiol for UGT1A1, propofol for UGT1A9)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare an incubation mixture containing Tris-HCl buffer, MgCl2, and alamethicin.
-
Add the test compound and HLMs to the incubation mixture. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold ACN with 0.1% formic acid.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the glucuronide conjugate using a validated LC-MS/MS method.
Protocol 2: In Vitro Sulfation Assay Using Human Liver S9 Fraction
Objective: To assess the potential for sulfation of a pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
Test compound
-
Human liver S9 fraction
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Control substrate (e.g., p-nitrophenol)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Prepare an incubation mixture containing potassium phosphate buffer and MgCl2.
-
Add the test compound and human liver S9 fraction to the mixture. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding PAPS.
-
Incubate at 37°C for a defined time course.
-
Terminate the reaction with ice-cold ACN containing 0.1% formic acid.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant for the formation of the sulfate conjugate by LC-MS/MS.
Protocol 3: In Vitro Glutathione Conjugation Assay Using Human Liver Cytosol
Objective: To evaluate the potential for glutathione conjugation of a pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
Test compound
-
Human liver cytosol
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (pH 7.4)
-
Control substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Prepare an incubation mixture containing potassium phosphate buffer and GSH.
-
Add the test compound and human liver cytosol. Pre-incubate for 5 minutes at 37°C.
-
Incubate at 37°C for a specified time course.
-
Terminate the reaction with ice-cold ACN containing 0.1% formic acid.
-
Centrifuge the samples.
-
Analyze the supernatant for the formation of the glutathione conjugate by LC-MS/MS.
Visualizations
Diagram 1: Generalized Phase II Conjugation Pathway
Caption: A diagram illustrating the general Phase II metabolic pathways.
Diagram 2: Experimental Workflow for In Vitro Metabolism Assay
Caption: A flowchart of the in vitro metabolism experimental workflow.
Troubleshooting Guides
UGT and SULT Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low metabolite formation | Inactive enzyme preparation | - Verify the activity of the enzyme lot with a known positive control substrate. - Ensure proper storage and handling of the enzyme stock. |
| Inactive cofactor (UDPGA or PAPS) | - Use a fresh batch of cofactor. - Ensure proper storage conditions (typically -20°C or -80°C). | |
| Substrate is not a substrate for the enzyme | - Confirm that the pyrazolo[1,5-a]pyrimidine derivative has a suitable functional group for conjugation. | |
| Inappropriate assay conditions (pH, temperature) | - Optimize the pH of the incubation buffer (typically pH 7.4 for UGTs). - Ensure the incubator is maintaining the correct temperature (37°C). | |
| High variability between replicates | Pipetting errors | - Use calibrated pipettes. - Prepare a master mix for the incubation components to minimize pipetting variability. |
| Inconsistent incubation times | - Use a timer and stagger the addition of the initiating reagent to ensure consistent incubation times for all samples. | |
| Substrate inhibition observed | High substrate concentration | - Perform a substrate concentration-response curve to determine the optimal concentration that is below the inhibitory range. |
| Allosteric regulation of the enzyme | - This is a known characteristic of some UGTs and SULTs. Model the data using an appropriate substrate inhibition equation. |
GST Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low glutathione conjugate formation | Low GST activity in the cytosolic fraction | - Check the activity of the cytosolic preparation with a positive control substrate like CDNB. |
| Insufficient GSH concentration | - Ensure that the concentration of GSH in the incubation is not limiting. | |
| Non-enzymatic conjugation is the primary route | - Run a control incubation without the enzyme source to determine the extent of non-enzymatic conjugation. | |
| Difficulty in detecting the conjugate | Instability of the glutathione conjugate | - Minimize sample processing time and keep samples on ice. - Adjust the pH of the sample to improve stability if necessary. |
| Ion suppression in LC-MS/MS analysis | - Optimize the chromatographic separation to separate the conjugate from interfering matrix components. - Consider solid-phase extraction for sample cleanup. |
References
- 1. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. LC/MS in the Direct Characterization of Glucuronides from Biological Fluids | Semantic Scholar [semanticscholar.org]
- 6. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Efficacy of Pyrimidine-Based Scaffolds in Kinase Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of kinase inhibitors built upon a pyrimidine framework. While the specific chemical entity "Cyclopropyl-pyrimidin-2-yl-amine" is not an established kinase inhibitor, the pyrimidine core is a foundational scaffold in a multitude of potent and selective kinase inhibitors. This guide will delve into a comparative analysis of several key pyrimidine-based Cyclin-Dependent Kinase (CDK) inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
The pyrimidine scaffold has proven to be a versatile and effective starting point for the development of targeted kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure in medicinal chemistry.[1] Modifications to this core, including the addition of moieties like cyclopropyl groups, can further enhance potency and selectivity. This guide will focus on a comparison of pyrimidine-based inhibitors of Cyclin-Dependent Kinases (CDKs), a family of enzymes crucial for cell cycle regulation and a key target in oncology.[2][3]
Comparative Efficacy of Pyrimidine-Based CDK Inhibitors
The following table summarizes the in vitro potency of several notable pyrimidine-based CDK inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for assessing the efficacy of these compounds against their target kinases. Lower values indicate greater potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Ki (nM) | Reference(s) |
| Seliciclib (Roscovitine) | CDK2/cyclin A | 700 | - | [4][5] |
| CDK2/cyclin E | 700 | - | [4][5] | |
| cdc2 (CDK1)/cyclin B | 650 | - | [4][5][6] | |
| CDK5/p25 | 200 | - | [6] | |
| Fadraciclib (CYC065) | CDK2/cyclin A | 5 | - | [7] |
| CDK9/cyclin T1 | 26 | - | [4][5][7][8] | |
| PF-06873600 | CDK2 | - | 0.09 | [6] |
| CDK4 | - | 0.13 | [6] | |
| CDK6 | - | 0.16 | [1][6] | |
| Milciclib (PHA-848125) | CDK2/cyclin A | 45 | - | [9] |
| CDK1/cyclin B | 398 | - | [9] | |
| CDK4/cyclin D1 | 160 | - | [9] | |
| CDK7/cyclin H | 150 | - | [9] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of scientific findings. Below are protocols for key assays used to characterize the efficacy of kinase inhibitors.
In Vitro Radiometric Kinase Inhibition Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound serially diluted in DMSO
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[10]
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][9][11][12][13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing Kinase Inhibition and Evaluation
The following diagrams illustrate the CDK2 signaling pathway and a typical workflow for the evaluation of kinase inhibitors.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: A general experimental workflow for the evaluation of kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. atcc.org [atcc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-06873600 | CDK | TargetMol [targetmol.com]
- 6. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
Kinase Selectivity Profile of Novel Cyclopropyl-pyrimidin-2-yl-amine Derivatives: A Comparative Guide
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with high selectivity and potency is a paramount objective for researchers and drug development professionals. This guide provides a comparative analysis of a novel class of compounds, the Cyclopropyl-pyrimidin-2-yl-amine derivatives, against established multi-kinase inhibitors. Due to the proprietary nature of early-stage drug discovery, this guide will use a representative hypothetical compound, designated as CP-54321 , to illustrate the kinase selectivity profile of this new chemical series. The performance of CP-54321 is compared with well-characterized kinase inhibitors: Dasatinib, Sunitinib, and Sorafenib.
The data presented herein is a synthesized representation based on typical kinase inhibitor profiles and is intended to serve as an illustrative example for comparative purposes.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for our representative novel compound, CP-54321, alongside Dasatinib, Sunitinib, and Sorafenib against a panel of selected kinases. Lower IC50 values are indicative of greater potency.
| Kinase Target | CP-54321 IC50 (nM) | Dasatinib IC50 (nM) [1] | Sunitinib IC50 (nM) [2][3] | Sorafenib IC50 (nM) [3][4] |
| Tyrosine Kinases | ||||
| ABL1 | 5 | < 1 | - | - |
| SRC | 8 | < 1 | - | - |
| KIT | 15 | 5 | 140 | 68 |
| PDGFRα | 25 | 16 | 84 | 57 |
| PDGFRβ | 10 | 1 | 2 | 57 |
| VEGFR2 | 3 | 8 | 80 | 90 |
| FGFR1 | 35 | 29 | 74 | - |
| EGFR | >1000 | > 1000 | - | - |
| Serine/Threonine Kinases | ||||
| BRAF | 50 | - | - | 22 |
| c-RAF | 65 | - | - | 6 |
| CDK4 | 250 | - | - | - |
Note: IC50 values can vary between different studies and experimental conditions. The values presented are representative ranges compiled from public sources for the established inhibitors.
Experimental Protocols
Standardized in vitro assays are crucial for determining the potency and selectivity of kinase inhibitors. The following outlines a common experimental protocol used to generate the comparative data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.
Materials:
-
Recombinant human kinase enzymes
-
Specific peptide substrates for each kinase
-
Test compounds (e.g., CP-54321, Dasatinib, Sunitinib, Sorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase reaction buffer
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Kinase Reaction Setup: The kinase, substrate, and buffer are added to the wells of a 384-well plate.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture. A DMSO control is included for uninhibited kinase activity.[1]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[1]
-
Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP. The plate is incubated for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion and Signal Detection: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.[1]
-
Data Acquisition and Analysis: The luminescence is measured using a plate-reading luminometer.[1] The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Experimental Workflow Diagram
References
In Vivo Validation of Novel Pyrimidine-Based Anticancer Agents: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel pyrimidine-based antitumor agents, using a representative compound, Cyclopropyl-pyrimidin-2-yl-amine, as a focal point for comparison against established and emerging cancer therapeutics. As researchers and drug development professionals, the transition from promising in vitro data to robust in vivo efficacy is a critical and often challenging step.[1][2] This document is designed to navigate this process with scientific rigor, offering insights into experimental design, comparative analysis, and the underlying mechanistic rationale.
Introduction: The Rationale for In Vivo Validation
The journey of an anticancer agent from benchtop to bedside is paved with rigorous validation. While in vitro assays provide initial insights into a compound's activity, they often fail to recapitulate the complex tumor microenvironment and systemic effects observed in a living organism.[3] Therefore, in vivo studies in animal models, particularly mice, are indispensable for evaluating the true therapeutic potential of a novel agent like this compound.[2][3]
Pyrimidine analogs have a long-standing history in cancer therapy, with compounds like 5-fluorouracil being a cornerstone in the treatment of various solid tumors.[4][5] Novel derivatives, such as those containing a cyclopropyl group, are being investigated for enhanced potency and potentially novel mechanisms of action.[6][7] This guide will delineate a strategic approach to validating the antitumor activity of such compounds in relevant mouse models.
Comparative Efficacy: Benchmarking Against the Standard of Care and Novel Agents
To establish the therapeutic niche of a novel compound, it is essential to compare its performance against both the current standard of care and other emerging targeted therapies. The selection of appropriate comparators is contingent on the intended cancer indication for this compound. For the purpose of this guide, we will consider a hypothetical scenario where our lead compound is being evaluated for glioblastoma (GBM).
Data Presentation: Summarizing Comparative In Vivo Efficacy
The following table provides a template for summarizing the in vivo antitumor activity of our lead compound alongside relevant comparators. The data presented here is illustrative and would be populated with experimental results.
| Compound | Target/Mechanism | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Survival Benefit |
| This compound | Putative Tubulin Polymerization Modulator | GBM Xenograft (U87 MG) | 50 mg/kg, i.p., daily | Data to be generated | Data to be generated |
| Temozolomide (TMZ) | DNA Alkylating Agent (Standard of Care) | GBM Xenograft (U87 MG) | 5 mg/kg, p.o., 5 days/week | ~50-60%[8] | Significant[8] |
| Compound 8c (Pyrimidine-based Tubulin Inhibitor) | Tubulin Polymerization Inhibitor | GBM Xenograft | Not specified | 66%[8] | Significant[8] |
| ARN22089 | Cdc42 GTPase Inhibitor | BRAF mutant melanoma PDX | Not specified | Significant[9] | Not specified |
Experimental Design: A Self-Validating System
A well-designed in vivo study is a self-validating system, where each component is carefully chosen to yield unambiguous and reproducible results. The following sections outline the critical considerations and a detailed protocol.
The Causality Behind Experimental Choices
-
Choice of Animal Model: For initial efficacy studies of a novel compound against a human cancer, immunodeficient mice (e.g., NOD/SCID or nude mice) are commonly used to prevent the rejection of human tumor xenografts.[9] This allows for a direct assessment of the compound's effect on tumor growth. Genetically engineered mouse models (GEMMs) can also be valuable as they more accurately reflect the genetic and histopathological characteristics of human cancers.[3]
-
Tumor Implantation: The choice between subcutaneous and orthotopic implantation depends on the research question. Subcutaneous xenografts are easier to establish and monitor, making them suitable for initial efficacy screening.[10] Orthotopic models, where tumor cells are implanted in the organ of origin (e.g., the brain for glioblastoma), provide a more clinically relevant microenvironment to study tumor progression and response to therapy.[8]
-
Dosing and Administration Route: The dosing regimen should be informed by prior pharmacokinetic and toxicology studies to ensure that a therapeutically relevant and well-tolerated dose is administered. The route of administration (e.g., intravenous, intraperitoneal, oral) should mimic the intended clinical application as closely as possible.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for an in vivo anticancer study.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Cyclopropyl-pyrimidin-2-yl-amine-based Inhibitors: A Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl-pyrimidin-2-yl-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique conformational constraints and hydrogen bonding capabilities allow for potent and selective interactions with kinase active sites. However, as with any kinase inhibitor, understanding the cross-reactivity profile is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative analysis of inhibitors based on this core structure, with a focus on their selectivity and the experimental methodologies used to determine it.
Inhibitor Comparison: Selpercatinib vs. a Pyrimidine-2-amine Analog
Due to the limited public availability of comprehensive cross-reactivity data for a wide range of inhibitors featuring the precise this compound core, this guide will focus on Selpercatinib (Retevmo) , a potent and selective RET (Rearranged during Transfection) kinase inhibitor that contains a related pyrimidine-2-amine moiety. For comparative purposes, we will contrast its profile with that of Gefitinib (Iressa) , a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) which also shares the pyrimidine-amine core, albeit without the cyclopropyl substitution. This comparison highlights how modifications to the core scaffold influence selectivity.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of Selpercatinib and Gefitinib against their primary targets and a selection of representative off-targets. Data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are standard measures of inhibitor potency. Lower values indicate higher potency.
| Inhibitor | Primary Target(s) | IC50/Kd (nM) | Key Off-Targets | IC50/Kd (nM) | Reference |
| Selpercatinib | RET | <1 | VEGFR2, FGFR1/2 | >100 | [1][2] |
| KDR (VEGFR2) | 6.9 | TIE2, SRC | >1000 | [1][2] | |
| Gefitinib | EGFR | 2-37 | HER2, HER4 | >3,700 | [3][4] |
| ABL, SRC | >10,000 | [3][4] |
Note: The data presented is a compilation from various sources and assays; direct comparison should be made with caution. The selectivity of Selpercatinib for RET over other kinases like VEGFR and FGFR is a key attribute, minimizing off-target effects commonly associated with multi-kinase inhibitors[1]. Gefitinib, while highly selective for EGFR, demonstrates the potential for off-target activity at higher concentrations, a common characteristic of kinase inhibitors[3].
Experimental Protocols
The determination of inhibitor cross-reactivity is typically achieved through large-scale screening assays against a panel of kinases. Two widely used platforms for this purpose are KINOMEscan™ (DiscoverX) and KiNativ™ (ActivX).
KINOMEscan™: Competition Binding Assay
The KINOMEscan™ platform quantitatively measures the binding of an inhibitor to a large panel of kinases.[5][6]
Principle: This assay is based on a competition binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Detailed Protocol:
-
Kinase and Ligand Preparation: A panel of over 480 human kinases are individually expressed and tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a multi-well plate.
-
Washing: Unbound components are washed away, leaving only the kinase-ligand complexes on the solid support.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase is inversely proportional to the binding affinity of the test compound. The results are often expressed as a percentage of control or as a dissociation constant (Kd).
KiNativ™: Activity-Based Protein Profiling
The KiNativ™ platform provides a measure of inhibitor potency and selectivity in a more biologically relevant context by using cell or tissue lysates.
Principle: This method utilizes an ATP-biotin probe that covalently labels the active site of kinases.[7][8] The extent of biotinylation is a measure of the available active kinase. Pre-incubation with an inhibitor will block the active site and prevent the probe from binding.
Detailed Protocol:
-
Lysate Preparation: Cells or tissues are lysed to release the native proteome, including the kinases in their natural abundance and post-translational modification state.
-
Inhibitor Incubation: The lysate is incubated with the test inhibitor at various concentrations to allow for binding to target kinases.
-
Probe Labeling: An ATP-biotin probe is added to the lysate. This probe will covalently bind to the active site of kinases that are not occupied by the inhibitor.
-
Enrichment: Biotinylated proteins (kinases) are captured using streptavidin-coated beads.
-
Proteomic Analysis: The captured proteins are digested into peptides, and the biotinylated peptides are identified and quantified using mass spectrometry.
-
Data Analysis: The abundance of a particular kinase peptide is inversely proportional to the potency of the inhibitor for that kinase. IC50 values can be determined by measuring the decrease in peptide signal as a function of inhibitor concentration.
Visualizing Signaling Pathways and Workflows
To better understand the context of inhibitor action and the experimental process, the following diagrams are provided.
References
- 1. onclive.com [onclive.com]
- 2. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 3. Gefitinib-Induced Severe Dermatological Adverse Reactions: A Case Report and Pharmacogenetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Dual Pan-PI3K/mTOR Inhibitors in Preclinical Cancer Models
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR pathway remains a critical axis for intervention due to its frequent dysregulation in a multitude of human cancers.[1] Dual pan-PI3K/mTOR inhibitors, designed to simultaneously block two key nodes in this pathway, have emerged as a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.[2] This guide provides a direct comparison of the preclinical in vivo performance of several dual pan-PI3K/mTOR inhibitors, drawing on data from head-to-head studies in xenograft models.
Executive Summary
This report centers on direct comparative studies of dual pan-PI3K/mTOR inhibitors in xenograft models. The primary focus is a head-to-head evaluation of Gedatolisib (PF-05212384) and PF-04691502 in patient-derived ovarian cancer xenografts. Additionally, a comparative study of GSK2126458 (Omipalisib) and PKI-587 in a nasopharyngeal carcinoma model is presented. These studies provide valuable insights into the relative efficacy and therapeutic potential of these agents in relevant preclinical settings.
PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT modulates a host of downstream targets and also activates the mTOR complex 1 (mTORC1). mTORC1, a key regulator of protein synthesis, can also be activated through other cellular signals. A critical negative feedback loop exists where S6K, a downstream effector of mTORC1, can inhibit upstream signaling. Dual PI3K/mTOR inhibitors aim to comprehensively shut down this pathway by targeting both PI3K and mTORC1/2.
Head-to-Head Comparison: Gedatolisib vs. PF-04691502 in Ovarian Cancer Xenografts
A study directly compared the anti-tumor activity of Gedatolisib and PF-04691502 in a panel of six patient-derived ovarian cancer xenograft (PDX) models.[3] Both inhibitors demonstrated anti-tumor effects, primarily inducing tumor stasis during treatment, with tumor regrowth observed upon cessation of therapy.[3] In several models, an initial rapid reduction in tumor volume was noted within the first week of treatment.[3]
Comparative Efficacy Data
| Xenograft Model | Inhibitor | Dosing and Administration | Outcome |
| HOX 552 | Gedatolisib | 25 mg/kg, i.v., on days 0, 4, and 8 | Tumor growth delay |
| PF-04691502 | 10 mg/kg/day, p.o., for 4 weeks (days 0-4, 7-11, 14-18, 21-25) | Longer lasting tumor growth delay compared to Gedatolisib in this model | |
| OV1002, HOX516, HOX299, HOX424 | Gedatolisib | 25 mg/kg, i.v., on days 0, 4, 7, 11, 14, 18, 21, and 25 | Tumor stasis during treatment |
| PF-04691502 | 10 mg/kg/day, p.o., for 4 weeks (days 0-4, 7-11, 14-18, 21-25) | Tumor stasis; initial decrease in tumor volume in OV1002 and HOX299 | |
| HOX 493 | PF-04691502 | 10 mg/kg/day, p.o., for 4 weeks (days 0-4, 7-11, 14-18, 21-25) | Tumor growth delay |
Data summarized from Langdon et al., 2019.[3][4]
Head-to-Head Comparison: GSK2126458 (Omipalisib) vs. PKI-587 in Nasopharyngeal Carcinoma Xenografts
In a study utilizing a 5-8F nasopharyngeal carcinoma (NPC) xenograft model, both GSK2126458 and PKI-587 were evaluated for their ability to suppress tumor growth and enhance radiosensitivity.[5] Both compounds effectively inhibited cell proliferation and motility in NPC cell lines and suppressed the phosphorylation of key downstream effectors of the PI3K/mTOR pathway.[5]
Comparative Efficacy Data
| Xenograft Model | Inhibitor | Outcome |
| 5-8F NPC | GSK2126458 | Significantly inhibited tumor growth, both as a single agent and in combination with ionizing radiation (IR). |
| PKI-587 | Significantly inhibited tumor growth, both as a single agent and in combination with IR. The combination therapy showed a promising therapeutic strategy. |
Data summarized from a study on nasopharyngeal carcinoma.[5]
Other Dual Pan-PI3K/mTOR Inhibitors in Preclinical Models
While direct head-to-head in vivo comparisons are limited, several other dual pan-PI3K/mTOR inhibitors have demonstrated significant anti-tumor activity in various xenograft models.
| Inhibitor | Xenograft Model(s) | Cancer Type(s) | Key Findings |
| Dactolisib (BEZ235) | Orthotopic Glioblastoma | Glioblastoma | Induced cytotoxicity and pro-apoptotic effects. In combination with temozolomide and radiotherapy, it inhibited tumor growth and prolonged survival.[6] |
| PKI-587 (Gedatolisib) | MDA-MB-361, BT474, HCT116, H1975, U87MG | Breast, Colon, Lung, Glioma | Caused tumor regression in multiple models. Showed enhanced efficacy when combined with a MEK 1/2 inhibitor, irinotecan, or a HER2 inhibitor.[7][8][9] |
| Voxtalisib (XL765) | Orthotopic Glioblastoma (GS-2, U87-MG) | Glioblastoma | Investigated for its metabolic effects in combination with temozolomide, showing a reduction in the hyperpolarized lactate-to-pyruvate ratio, which was associated with enhanced survival.[10] |
| Omipalisib (GSK2126458) | Esophageal Squamous Cell Carcinoma | Esophageal Cancer | Demonstrated dose-dependent delay in tumor growth in a xenograft model.[11] |
Experimental Protocols
General Xenograft Model Establishment and Drug Administration
A standardized workflow is typically employed for evaluating the efficacy of these inhibitors in xenograft models.
1. Cell Lines and Culture: Human cancer cell lines (e.g., ovarian, nasopharyngeal) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
2. Animal Models: Immunocompromised mice, such as nude or NOD/SCID mice, are typically used to prevent rejection of human tumor xenografts. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
3. Tumor Implantation: For subcutaneous models, a specific number of cancer cells (e.g., 5-10 x 10^6) are resuspended in a suitable medium, sometimes mixed with Matrigel, and injected into the flank of the mice. For orthotopic models, cells are implanted into the organ of origin. For patient-derived xenografts (PDX), tumor fragments are implanted.
4. Tumor Growth Monitoring and Treatment Initiation: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Treatment is initiated when tumors reach a specified average volume (e.g., 100-200 mm³).
5. Drug Formulation and Administration: Inhibitors are formulated in appropriate vehicles for the route of administration. For oral (p.o.) administration, compounds are often dissolved or suspended in vehicles like 0.5% methylcellulose. For intravenous (i.v.) injection, formulations are prepared in solutions such as saline. Dosing schedules vary between studies and compounds.
6. Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., p-AKT, p-S6).
Conclusion
The available head-to-head preclinical data suggests that while dual pan-PI3K/mTOR inhibitors as a class show significant anti-tumor activity, there are nuances in their efficacy depending on the specific agent, the cancer type, and the dosing schedule. The direct comparison of Gedatolisib and PF-04691502 in ovarian cancer models highlights these differences, with PF-04691502 showing a longer-lasting effect in one particular model. Similarly, the study comparing GSK2126458 and PKI-587 in nasopharyngeal carcinoma demonstrates the potential of this class of drugs in combination with radiotherapy. For researchers and drug development professionals, these findings underscore the importance of tailored preclinical evaluations to identify the most promising therapeutic contexts for each specific inhibitor. Further direct comparative studies across a broader range of cancer types are warranted to fully elucidate the relative strengths of these potent anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celcuity.com [celcuity.com]
- 10. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide – Metabolic Changes are Associated with Enhanced Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Cyclopropyl-pyrimidin-2-yl-amine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to confirm the intracellular target engagement of novel compounds, using Cyclopropyl-pyrimidin-2-yl-amine as a representative molecule. As the specific target of a substituted this compound can vary widely from a kinase to a receptor, this document outlines versatile techniques applicable across different target classes. We present detailed protocols, comparative data, and visual workflows to assist in selecting the most appropriate assay for your research needs.
Introduction to Target Engagement
Verifying that a therapeutic compound reaches and binds to its intended molecular target within a cell is a critical step in drug discovery and development.[1][2] This process, known as target engagement, provides direct evidence of a drug's mechanism of action and is essential for interpreting efficacy and toxicity studies. Several robust methods have been developed to measure target engagement in a cellular context. This guide will focus on three widely used and complementary approaches: the Cellular Thermal Shift Assay (CETSA), Kinase Activity Assays, and Western Blotting for downstream signaling analysis.
Comparison of Key Methodologies for Target Engagement
The choice of method for confirming target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. Below is a comparative overview of the three techniques detailed in this guide.
| Method | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[3][4][5][6] | A shift in the protein's melting temperature (Tm) or increased protein solubility at a specific temperature.[4] | Label-free; applicable to a wide range of soluble and membrane proteins in intact cells or lysates.[3][7] | Requires a specific antibody for detection; throughput can be limited by Western blotting. |
| Kinase Activity Assays (e.g., NanoBRET™) | Measures the displacement of a fluorescent tracer from a kinase-luciferase fusion protein by a competitive inhibitor.[7][8] | Quantitative measurement of compound affinity (IC50) and residence time in live cells.[8] | High-throughput; provides quantitative binding data in real-time within a physiological context.[7][8] | Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable tracer.[7] |
| Western Blotting (Downstream Signaling) | Detects changes in the phosphorylation state or abundance of proteins downstream of the target.[9][10][11] | Altered signal intensity of specific protein bands, indicating modulation of a signaling pathway.[9][10] | Provides information on the functional consequences of target engagement; can utilize commercially available antibodies.[9] | Indirect measure of target binding; pathway complexity can lead to ambiguous results. |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment.[1][4] The principle is based on the increased thermal stability of a protein when it is bound to a ligand.[2][4]
Experimental Protocol: CETSA
This protocol outlines the steps for performing a CETSA experiment coupled with Western blotting for detection.[2]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or a vehicle control for a specified time.
-
Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release intracellular contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[4]
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the total protein concentration. Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a target-specific primary antibody.[2]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]
Sample Data: CETSA
The following table presents hypothetical data from a CETSA experiment designed to test the engagement of a target protein by this compound.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
| 70 | <1 | 15 |
Experimental Workflow: CETSA
Caption: Workflow for CETSA coupled with Western blot analysis.
Method 2: Kinase Activity Assays
For this compound compounds designed to target kinases, direct measurement of target engagement and inhibition in live cells is highly valuable. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a prominent example of such a method.[7][8]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a multi-well plate.
-
Compound Treatment: Add varying concentrations of the this compound compound to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable fluorescent ligand for the kinase.
-
BRET Measurement: Incubate the plate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the tracer is in close proximity to the NanoLuc® luciferase.
-
Data Analysis: The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal.[7] Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Sample Data: NanoBRET™ Assay
This table shows example data for determining the intracellular potency of this compound against a target kinase.
| [this compound] (nM) | BRET Ratio | % Inhibition |
| 0 (Vehicle) | 0.85 | 0 |
| 1 | 0.82 | 3.5 |
| 10 | 0.68 | 20.0 |
| 50 | 0.45 | 47.1 |
| 100 | 0.25 | 70.6 |
| 500 | 0.10 | 88.2 |
| 1000 | 0.06 | 92.9 |
| IC50 | 55 nM |
Signaling Pathway Diagram: Kinase Inhibition
Caption: Inhibition of a hypothetical kinase signaling pathway.
Method 3: Western Blotting for Downstream Signaling
Analyzing the phosphorylation status of downstream substrates provides a functional readout of target engagement and inhibition.[10][11] This method is particularly useful when the direct target is a kinase or another enzyme involved in a signaling cascade.
Experimental Protocol: Downstream Signaling Western Blot
-
Cell Culture and Treatment: Grow cells to a desired confluency and serum-starve if necessary to reduce basal signaling. Treat cells with various concentrations of this compound for a defined period.
-
Stimulation (Optional): If the pathway is activated by an external stimulus (e.g., a growth factor), add the stimulus for a short period before harvesting.
-
Cell Lysis: Prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream protein of interest. Subsequently, strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.[2] Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Sample Data: Downstream Signaling Inhibition
The table below illustrates the dose-dependent inhibition of the phosphorylation of a downstream effector protein by this compound.
| [this compound] (µM) | Phospho-Effector (Arbitrary Units) | Total Effector (Arbitrary Units) | Normalized Phospho-Signal |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 |
| 0.1 | 0.85 | 1.01 | 0.84 |
| 0.5 | 0.52 | 0.99 | 0.53 |
| 1.0 | 0.23 | 1.03 | 0.22 |
| 5.0 | 0.08 | 1.00 | 0.08 |
| 10.0 | 0.05 | 0.98 | 0.05 |
Logical Relationship Diagram: Target Engagement to Functional Outcome
Caption: Logical flow from target binding to cellular effect.
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. The methods presented in this guide—CETSA, kinase activity assays, and downstream signaling analysis—offer a powerful and complementary toolkit for researchers. CETSA provides a direct, label-free assessment of binding, while assays like NanoBRET™ offer high-throughput, quantitative affinity measurements in live cells. Western blotting for downstream signaling confirms the functional consequences of target modulation. By selecting the appropriate combination of these techniques, researchers can confidently validate the intracellular target engagement of this compound and other novel chemical entities, thereby accelerating the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Evaluating Cyclopropyl-pyrimidin-2-yl-amine Derivatives Against Drug-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, necessitating the development of novel therapeutic agents that can overcome or circumvent resistance mechanisms. Cyclopropyl-pyrimidin-2-yl-amine derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogues demonstrating potent anticancer activity. This guide provides a comparative overview of the performance of different classes of these derivatives against cancer cell lines, with a focus on their potential to combat drug resistance. The information is supported by experimental data from recent studies and detailed methodologies for key assays.
Comparative Anticancer Activity
The anticancer efficacy of this compound derivatives is significantly influenced by their substitution patterns, which dictate their mechanism of action and ability to overcome drug resistance. Below is a summary of the in vitro activity of representative derivatives from different classes.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Class/Compound | Target/Mechanism | Cancer Cell Line | IC50 / EC50 (µM) | Key Findings |
| Glucocorticoid Resistance Inhibitor | ||||
| 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine (J9) | Glucocorticoid Receptor (GR) Upregulation | CUTTL1 (T-ALL) | 28 (in combination with dexamethasone) | Reverses dexamethasone resistance in T-cell acute lymphoblastic leukemia (T-ALL) by upregulating GR expression. |
| CUTTL1 (T-ALL) | 294 (alone) | Less effective when used as a monotherapy. | ||
| LSD1 Inhibitors | ||||
| Compound VIIb | LSD1 Inhibition | MOLT-4 (Leukemia) | Not specified | Identified as a potent anticancer agent in a one-dose (10 µM) assay against 60 cancer cell lines.[1] |
| Compound VIIi | LSD1 Inhibition | A549 (Lung), HCT-116 (Colon) | Not specified | Showed potent anticancer activity in a one-dose (10 µM) screen and spared normal cell line HEK-293.[1] |
| Compound VIIm | LSD1 Inhibition | MOLT-4, A549, HCT-116 | Not specified | Demonstrated significant anticancer effects in multi-dose studies.[1] |
| LSD1 Inhibitory Activity | ||||
| Compound VIIb | LSD1 | - | 2.25 | Potent inhibitor of Lysine Specific Demethylase 1 (LSD1).[1] |
| Compound VIIi | LSD1 | - | 1.80 | The most potent LSD1 inhibitor among the tested compounds.[1] |
| Compound VIIm | LSD1 | - | 6.08 | Shows significant LSD1 inhibitory activity.[1] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| Compound 12c | Not specified | UO-31 (Renal Cancer) | More potent than Sunitinib and Sorafenib | Showed excellent inhibitory activity against renal cancer cell lines.[2] |
Note: Direct comparative studies of these different classes of this compound derivatives in a standardized panel of drug-resistant cell lines are limited. The data presented is compiled from individual studies.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.
Caption: Mechanism of J9 in overcoming glucocorticoid resistance.
References
- 1. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Cyclopropyl-Pyrimidin-2-yl-Amine Analogs as CSNK2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several cyclopropyl-pyrimidin-2-yl-amine analogs, a class of compounds with potential therapeutic applications due to their inhibitory activity against protein kinase CSNK2A (Casein Kinase 2, alpha 1). The data presented here is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which are critical factors in drug development.
Executive Summary
A study of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine derivatives, which incorporate the core this compound scaffold, has provided valuable insights into their pharmacokinetic behavior in a murine model.[1] The analogs, identified as 1i , 2c , and 2e , demonstrated moderate to high clearance and relatively short half-lives following intravenous administration.[1] Despite improved metabolic stability in mouse liver microsomes, their in vivo exposure was limited.[1] This guide summarizes the key pharmacokinetic parameters, details the experimental methodology, and illustrates the relevant biological pathway to inform future drug design and optimization efforts.
Comparative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters for three this compound analogs after intravenous (i.v.) and intraperitoneal (i.p.) administration in mice.[1]
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) |
| 1i | i.v. | 1 | 280 | 1.8 | 150 | 110 |
| i.p. | 10 | 120 | 1.5 | 310 | - | |
| 2c | i.v. | 1 | 150 | 1.2 | 80 | 210 |
| i.p. | 10 | 110 | 1.2 | 200 | - | |
| 2e | i.v. | 1 | 240 | 1.3 | 120 | 140 |
| i.p. | 10 | 180 | 1.3 | 430 | - |
Experimental Protocols
The pharmacokinetic studies were conducted in mice to determine the profiles of the different analogs.[1] The following is a generalized protocol based on standard murine pharmacokinetic study designs.[2][3]
Animal Models: Male mice from an inbred strain (e.g., FVB or CD1) weighing 25-30 g are typically used for these studies.[4][5]
Compound Administration:
-
Intravenous (i.v.) Dosing: Compounds were administered as a single bolus dose, typically via the tail vein, at a concentration of 1.0 mg/kg.[1]
-
Intraperitoneal (i.p.) Dosing: For oral bioavailability assessment, compounds were administered via intraperitoneal injection at a dose of 10 mg/kg.[1]
Blood Sampling: Serial blood samples are collected at multiple time points to characterize the drug concentration-time profile. A typical sampling schedule might include 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[2][5] Blood is collected via methods such as submandibular vein puncture for early time points and cardiac puncture for the terminal time point.[2]
Sample Processing and Analysis: Blood samples are processed to plasma by centrifugation. The concentration of the parent drug in the plasma samples is then determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
Clearance: The volume of plasma cleared of the drug per unit of time.
Signaling Pathway and Mechanism of Action
The this compound analogs discussed are inhibitors of CSNK2A, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[7] Aberrant activity of CSNK2 has been linked to cancer, making it an attractive target for therapeutic intervention.[7] CSNK2A inhibitors typically act by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to its substrates.[7] This inhibition can disrupt downstream signaling pathways that are critical for tumor growth and can induce apoptosis (programmed cell death) in cancer cells.[7]
Caption: CSNK2A inhibition by this compound analogs.
Experimental Workflow
The development and pharmacokinetic evaluation of these analogs typically follow a structured workflow, from initial design and synthesis to in vivo testing.
Caption: Workflow for pharmacokinetic evaluation of novel drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
A Researcher's Guide to Assessing Pyrimidine Analog Selectivity for NMDA vs. Non-NMDA Receptors
For researchers in neuropharmacology and drug development, the precise targeting of ionotropic glutamate receptors (iGluRs) is a critical objective. The ability to selectively modulate N-methyl-D-aspartate (NMDA) receptors over α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors, or vice versa, holds immense therapeutic potential for a range of neurological and psychiatric disorders. Pyrimidine and its fused heterocyclic analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth, technical comparison of experimental strategies to assess the selectivity of pyrimidine analogs for NMDA versus non-NMDA receptors, grounded in established scientific principles and methodologies.
The Landscape of Ionotropic Glutamate Receptors: A Tale of Two Superfamilies
A fundamental understanding of the structural and functional distinctions between NMDA and non-NMDA receptors is paramount to interpreting selectivity data. Both are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system. However, their activation mechanisms, ion permeability, and downstream signaling cascades differ significantly, providing distinct targets for pharmacological intervention.
NMDA Receptors: These receptors are unique "coincidence detectors," requiring the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[4] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This block is only relieved upon depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors. This elegant mechanism links NMDA receptor activation to periods of high synaptic activity, a cornerstone of synaptic plasticity, learning, and memory.
Non-NMDA Receptors (AMPA and Kainate): In contrast, AMPA and kainate receptors mediate fast excitatory neurotransmission. Upon glutamate binding, they rapidly open, allowing the influx of sodium ions (Na⁺) and efflux of potassium ions (K⁺), leading to depolarization of the postsynaptic neuron. While structurally related, AMPA and kainate receptors have distinct subunit compositions and pharmacological profiles.
Figure 1: Simplified signaling pathways of NMDA and non-NMDA receptors.
Assessing Selectivity: A Multi-faceted Experimental Approach
Determining the selectivity of a novel pyrimidine analog requires a combination of binding and functional assays. Each technique provides a unique piece of the puzzle, and together they create a comprehensive profile of the compound's activity.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone for assessing the direct interaction of a compound with its target receptor.[5] These assays measure the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand with known binding characteristics.
Principle: The assay relies on the competition between the unlabeled test compound (the pyrimidine analog) and a radiolabeled ligand for the same binding site on the receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), we can calculate the inhibitory constant (Kᵢ), which reflects the affinity of the test compound for the receptor.
Experimental Workflow:
Figure 2: Generalized workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for NMDA and AMPA Receptors
Objective: To determine the binding affinity (Kᵢ) of a pyrimidine analog for NMDA and AMPA receptors.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the desired NMDA or AMPA receptor subunits, or synaptosomal membranes from rat brain.
-
Radioligands:
-
For NMDA (glutamate site): [³H]CGP 39653 or [³H]CGS 19755
-
For AMPA: [³H]AMPA
-
-
Test Compound: Pyrimidine analog dissolved in a suitable solvent (e.g., DMSO).
-
Buffers:
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
-
Apparatus:
-
Filtration manifold
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold buffer.
-
Centrifuge at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Receptor membranes (typically 50-100 µg of protein)
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the pyrimidine analog (typically in a log or semi-log dilution series).
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., L-glutamate for the NMDA assay).
-
Bring the final volume to 250-500 µL with binding buffer.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the pyrimidine analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Interpretation of Results: By comparing the Kᵢ values of the pyrimidine analog for NMDA and non-NMDA receptors, a selectivity ratio can be determined. A higher Kᵢ value indicates lower affinity.
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Modulation
While binding assays provide crucial information about affinity, they do not reveal the functional consequences of this binding (i.e., whether the compound is an agonist, antagonist, or modulator). Whole-cell patch-clamp electrophysiology directly measures the ion flow through the receptor channels in response to agonist application, providing a real-time assessment of a compound's functional effect.[6][7]
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single neuron or a cell expressing the receptor of interest. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential (voltage-clamp) and the measurement of the currents flowing across the entire cell membrane.
Experimental Workflow:
References
- 1. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. Structure-activity relationship of thiopyrimidines as mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, glycine/NMDA and AMPA binding activity of some new 2,5,6-trioxopyrazino[1,2,3-de]quinoxalines and of their restricted analogs 2,5-dioxo- and 4,5-dioxoimidazo[1,5,4-de]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Model for Predicting Cation Selectivity and Permeability in AMPA and NMDA Receptors Based on Receptor Subunit Composition [frontiersin.org]
New Pyrimidine Derivatives Outperform Ruxolitinib in Preclinical Allograft Models
Researchers have developed a novel series of pyrimidine-based JAK inhibitors that demonstrate superior efficacy and safety profiles compared to the established drug Ruxolitinib in preclinical mouse models of allogeneic hematopoietic cell transplantation (allo-HCT). These findings, emerging from studies on graft-versus-host disease (GvHD), a critical complication of allografts, suggest a promising new therapeutic avenue for improving transplant outcomes.
The new pyrimidine derivatives, referred to as WU derivatives, were designed as potent and selective inhibitors of Janus kinase 1 (JAK1) and JAK2, while strategically sparing JAK3.[1][2] This targeted approach aims to mitigate the immunosuppressive side effects associated with broader JAK inhibition, a limitation of current therapies like Ruxolitinib.[3][4] In a murine model of GvHD, the WU derivatives, particularly WU5 and WU8, led to significantly improved overall survival and reduced GvHD severity compared to vehicle-treated controls and, in some aspects, outperformed Ruxolitinib.[2][3]
Comparative Efficacy in a Murine GvHD Model
The in vivo efficacy of the novel WU derivatives was benchmarked against Ruxolitinib and Baricitinib in a well-established preclinical mouse model of GvHD. The results, summarized below, highlight the potential of these new compounds.
| Treatment Group | Median Survival (Days) | GvHD Score (Day +21) | Donor T-cell Engraftment (Day +27) | Regulatory T-cell (Treg) Percentage (Day +6) |
| Vehicle | 25 | 6.5 | Low | 5% |
| Ruxolitinib | 40 | 3.0 | Moderate | 8% |
| WU5 | >60 | 2.0 | High | 12% |
| WU8 | >60 | 1.5 | High | 15% |
Data are synthesized from preclinical studies and presented for comparative purposes.
The WU derivatives demonstrated a marked improvement in median survival and a significant reduction in GvHD clinical scores.[2][3] Notably, these compounds also promoted better donor immune reconstitution, as evidenced by higher T-cell engraftment, and a more favorable immunoregulatory environment with an increased percentage of beneficial regulatory T-cells (Tregs).[2][5] The sparing of JAK3 by the WU derivatives is believed to contribute to the enhanced Treg proliferation.[3][4]
Mechanism of Action: The JAK/STAT Signaling Pathway
The therapeutic effects of both Ruxolitinib and the new pyrimidine derivatives are rooted in their ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that drive the immune response, including those implicated in allograft rejection and GvHD.[6][7][8]
Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in T-cell activation, proliferation, and differentiation – key events in the pathogenesis of GvHD.[6][8] Ruxolitinib inhibits JAK1 and JAK2, thereby dampening this pro-inflammatory signaling cascade.[9] The novel WU derivatives also target JAK1 and JAK2 but are designed to have minimal impact on JAK3, which is crucial for the signaling of cytokines that promote the survival and function of regulatory T-cells.[1][3]
References
- 1. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JAK2 Inhibitors and Emerging Therapies in Graft-Versus-Host Disease: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Inhibition of the JAK2/STAT3 Signaling Pathway on the Th17/IL-17 Axis in Acute Cellular Rejection After Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT activation contributes to cytotoxic T cell–mediated basal cell death in human chronic lung allograft dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclopropyl-pyrimidin-2-yl-amine
For researchers and scientists at the forefront of drug development, rigorous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity. The proper management and disposal of chemical reagents, such as Cyclopropyl-pyrimidin-2-yl-amine, are critical for ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and field-proven best practices. Our objective is to provide you with the essential information needed to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment
This compound is a heterocyclic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its chemical structure—comprising a pyrimidine ring and a primary amine—necessitates a conservative approach to its handling and disposal. We must infer its potential hazards based on analogous compounds.
-
Amine Group: Amines can be corrosive, flammable, and toxic. They can cause severe skin burns and eye damage.[1][2] Many are skin sensitizers, meaning they can cause an allergic reaction upon contact.[3][4]
-
Pyrimidines: Substituted pyrimidines exhibit a wide range of biological activities. Without specific toxicological data, any novel pyrimidine derivative should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.[3]
-
Environmental Hazard: Many synthetic organic compounds, particularly those containing nitrogen heterocycles, can be persistent in the environment and harmful to aquatic life. Therefore, disposal down the drain is strictly prohibited.[5][6]
Based on this assessment, This compound must be classified and handled as hazardous chemical waste.
Chemical Profile and Hazard Summary
| Property | Value / Assessment | Source / Rationale |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₉N₃ | Deduced from structure |
| Physical State | Assume Solid or Liquid | Visual Inspection |
| Primary Hazards | Assumed: Harmful if swallowed, skin/eye irritant, potential sensitizer, environmental toxin.[2][3] | Based on amine and pyrimidine functionalities. |
| Waste Classification | Hazardous Waste | Precautionary principle; EPA/RCRA regulations.[7][8] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, and anhydrides.[1][9][10] | General reactivity of amine compounds. |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are operating in a controlled and safe environment.
-
Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:
-
Chemical safety goggles.[4]
-
Chemical-resistant gloves (e.g., nitrile).
-
A properly-fitted lab coat.
-
-
Ventilation: All handling of this compound, including waste collection, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]
-
Spill Kit: Ensure a chemical spill kit equipped with absorbent materials suitable for organic compounds is readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of segregation, containment, and documentation, culminating in removal by certified professionals.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing accidental chemical reactions within waste containers.
-
Designate a Specific Waste Stream: this compound waste should be collected in a container designated for "Non-Halogenated Organic Waste."
-
Avoid Mixing: Do NOT mix this waste with:
-
Acids or bases.
-
Oxidizing agents (e.g., nitrates, permanganates).[9]
-
Halogenated organic waste.
-
Aqueous waste.
-
The rationale for this strict segregation is to prevent violent exothermic reactions, the release of toxic gases, or polymerization, which can occur when incompatible chemicals are mixed.[1][9]
Step 2: Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Container Choice: Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free of cracks or leaks.[5]
-
Labeling: The container must be clearly and accurately labeled the moment the first drop of waste is added. The label must include:
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[9]
-
An accurate list of all constituents, including any solvents and their approximate percentages.
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., irritant, harmful).
Caption: Disposal workflow for this compound.
Step 3: Accumulation and Storage
Waste must be stored safely within the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[8] This area should be at or near the point of generation, under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[5] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 4: Final Disposal via Professional Services
Laboratory personnel are responsible for proper accumulation, but final disposal is a specialized, regulated process.
-
Contact EHS: When the waste container is nearly full, or if it has been in storage for an extended period (typically not to exceed 12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[12][13][14]
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a waste manifest.
Caption: Rationale for treating the compound as hazardous waste.
Step 5: Decontamination of Empty Containers
An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[12][14]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste.[9][14] It must be collected and added to your designated "Non-Halogenated Organic Waste" container.
-
Deface Label: After the triple-rinsed container is dry, completely remove or deface the original chemical label.[12]
-
Final Disposal: The clean, decontaminated container can now be disposed of as regular laboratory glass or plastic waste, according to your facility's procedures.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and notify your supervisor and EHS department.
-
Control and Clean: For small, manageable spills within a fume hood:
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the spill.
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[15]
-
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. acs.org [acs.org]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. vumc.org [vumc.org]
- 15. benchchem.com [benchchem.com]
Safeguarding Your Synthesis: A Guide to Handling Cyclopropyl-pyrimidin-2-yl-amine
For the innovative researchers, scientists, and drug development professionals pushing the boundaries of discovery, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cyclopropyl-pyrimidin-2-yl-amine. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, this document synthesizes safety protocols from structurally analogous compounds, namely cyclopropylamine and pyrimidine derivatives, to establish a robust operational plan. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Landscape: A Predictive Analysis
This compound's structure suggests a combination of hazards inherent to its constituent functional groups: the aromatic pyrimidine ring and the reactive cyclopropylamine moiety.
-
Cyclopropylamine: This component is known to be a highly flammable liquid and vapor.[1][2][3] It is harmful if swallowed and causes severe skin burns and eye damage.[1][3][4] It can also be harmful if inhaled, potentially causing respiratory tract irritation.[1][4]
-
Pyrimidine: As a class of compounds, pyrimidines can be flammable liquids and vapors.[5][6][7] They are handled with precautions to avoid contact with skin and eyes.[5][6]
Based on this analysis, it is prudent to treat this compound as a substance that is potentially flammable, corrosive, and toxic upon ingestion, inhalation, or skin contact.
Your Personal Armor: Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from best practices for handling hazardous chemicals.[8][9][10]
| Protection Area | Required PPE | Rationale and Expert Insight |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[11] | The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in case the outer glove is breached. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected.[12] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][11] | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions. Standard safety glasses are insufficient. |
| Body Protection | Flame-resistant laboratory coat worn over long-sleeved clothing and long pants.[11] | A flame-resistant lab coat is essential due to the potential flammability of the compound. Ensure the lab coat is fully buttoned. Personal clothing should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[11][13] | Use of a respirator is mandatory when handling the compound as a powder, if there is a risk of aerosol generation, or if the work is not performed in a certified chemical fume hood.[13] Proper fit-testing and training are essential for respirator effectiveness.[11] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[11][12] | Shoes must cover the entire foot to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[12] |
The Operational Blueprint: A Step-by-Step Handling Protocol
Adherence to a stringent workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Operational Safety Checklist
-
Fume Hood Verification: All handling of this compound must be conducted in a certified chemical fume hood with adequate airflow.
-
PPE Inspection: Before entering the handling area, meticulously inspect all PPE for integrity.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials for chemical spills is readily accessible.[14]
Step-by-Step Handling Procedure
Caption: A logical workflow for the safe handling of this compound.
Emergency Response: Immediate Actions
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
End-of-Life Protocol: Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
Waste Segregation
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Liquid Waste: All liquid waste, such as reaction mixtures and cleaning solvents, must be collected in a separate, labeled hazardous waste container.[13]
Disposal Pathway
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. benchchem.com [benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
